molecular formula C10H19NO5 B581172 (r)-5-n-boc-amino-3-hydroxyl-pentanioc acid CAS No. 1217830-91-5

(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid

Cat. No.: B581172
CAS No.: 1217830-91-5
M. Wt: 233.264
InChI Key: VHZWCUURDLLIRJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-5-n-boc-amino-3-hydroxyl-pentanioc acid is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-5-4-7(12)6-8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZWCUURDLLIRJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654098
Record name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217830-91-5
Record name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(r)-5-n-boc-amino-3-hydroxyl-pentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid: Properties, Synthesis, and Applications

Introduction

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a valuable chiral building block in the field of organic and medicinal chemistry. Its structure, featuring a hydroxyl group at the β-position to the carboxylic acid and a Boc-protected amine at the γ-position, provides a unique combination of functionalities. This trifunctional nature, coupled with its defined stereochemistry at the C3 position, makes it a sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid are fundamental to its handling, reactivity, and application in synthesis. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₉NO₅[1]
Molecular Weight 233.26 g/mol [1]
CAS Number 1217830-91-5[1]
Appearance Expected to be a white to off-white solidBased on similar N-Boc protected amino acids.
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water and nonpolar solvents.Inferred from its functional groups.
Melting Point Not reported. Expected to be in the range of 80-120 °C.By analogy to similar compounds.
Optical Rotation Specific rotation has not been published. The (R)-configuration indicates it will be optically active.The stereocenter at C3 confers chirality.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.Typical for a carboxylic acid.

Synthesis and Purification

The asymmetric synthesis of chiral β-hydroxy carboxylic acids is a well-established field in organic chemistry. A plausible and efficient route to prepare (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid involves a stereoselective aldol reaction.

Proposed Synthetic Workflow

G cluster_0 Synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid Start N-Boc-β-alanine Step1 Formation of a Chiral Auxiliary-Derived Enolate Start->Step1 e.g., Evans Auxiliary Step2 Stereoselective Aldol Reaction Step1->Step2 Reaction with Acetaldehyde Step3 Hydrolysis and Chiral Auxiliary Removal Step2->Step3 e.g., LiOH, H₂O₂ End (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid Step3->End

Caption: Proposed synthetic workflow for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of similar chiral β-hydroxy acids.

Step 1: Preparation of the N-Acyl Oxazolidinone

  • To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

  • After stirring for 30 minutes, add N-Boc-β-alanyl chloride (prepared from N-Boc-β-alanine and oxalyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to -78 °C.

  • Add titanium tetrachloride dropwise, followed by the dropwise addition of diisopropylethylamine.

  • After stirring for 1 hour, add freshly distilled acetaldehyde dropwise.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography.

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

  • Dissolve the desired diastereomer in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a pre-mixed solution of lithium hydroxide and 30% hydrogen peroxide dropwise.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure and wash the aqueous layer with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Purification: The final product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected spectral data for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

¹H NMR (Nuclear Magnetic Resonance)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.2d3H-CH(OH)CH₃
1.44s9H-C(CH₃ )₃
~1.8m2H-NHCH₂ CH₂-
~2.4d2H-CH(OH)CH₂ COOH
~3.2m2H-NHCH₂ CH₂-
~4.0m1H-CH (OH)-
~5.0br s1H-NH -
10-12br s1H-COOH
¹³C NMR (Nuclear Magnetic Resonance)
Chemical Shift (ppm)Assignment
~22-CH(OH)C H₃
28.3-C(C H₃)₃
~38-NHC H₂CH₂-
~42-CH(OH)C H₂COOH
~68-C H(OH)-
79.5-C (CH₃)₃
156-NHC (=O)O-
~173-C OOH
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3500-3300 (broad)O-H stretch (hydroxyl and carboxylic acid)
3350 (sharp)N-H stretch (amide)
2975-2850C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid and carbamate)
~1520N-H bend (amide II)
~1160C-O stretch (carbamate)
Mass Spectrometry
  • ESI-MS (-ve mode): [M-H]⁻ at m/z 232.12

  • ESI-MS (+ve mode): [M+Na]⁺ at m/z 256.12

Reactivity and Stability

The chemical behavior of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is dictated by its three functional groups.

G cluster_0 Functional Group Reactivity cluster_1 Reactions cluster_2 Reactions cluster_3 Reactions Molecule (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Hydroxyl Hydroxyl (-OH) Molecule->Hydroxyl Boc_Amine Boc-Protected Amine (-NHBoc) Molecule->Boc_Amine Esterification Esterification Carboxylic_Acid->Esterification Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Reduction Reduction Carboxylic_Acid->Reduction Acylation Acylation Hydroxyl->Acylation Alkylation Alkylation Hydroxyl->Alkylation Oxidation Oxidation Hydroxyl->Oxidation Deprotection Acid-catalyzed Deprotection Boc_Amine->Deprotection

Caption: Reactivity map of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification and amide bond formation. The latter is particularly relevant for its incorporation into peptide chains or for derivatization.

  • Hydroxyl Group: The secondary alcohol can be acylated, alkylated, or oxidized to the corresponding ketone. Its presence allows for the introduction of further diversity into the molecular scaffold.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of nucleophilic and basic conditions, making it orthogonal to many common transformations. It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine.

Applications in Drug Development

As a chiral building block, (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is of significant interest in medicinal chemistry. Its structural motifs are found in a variety of biologically active molecules.

  • Peptidomimetics: The γ-amino acid backbone can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and conformational constraint. The hydroxyl group can be used to mimic the side chain of serine or threonine or to introduce a new point of interaction with a biological target.

  • Inhibitors of Proteases and Other Enzymes: The β-hydroxy acid moiety is a key feature in many enzyme inhibitors, including statins (HMG-CoA reductase inhibitors). This building block can be used to synthesize analogues of natural substrates or to design novel inhibitors.

  • Complex Molecule Synthesis: The defined stereochemistry and multiple functional groups make it an ideal starting material for the synthesis of complex natural products and their analogues.

While specific examples of marketed drugs containing this exact building block are not readily found in public literature, its structural class is prevalent in many developmental candidates. For instance, related β-hydroxy-γ-amino acids are key components in the synthesis of certain antiviral and anticancer agents.

Safety and Handling

As with any laboratory chemical, (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

A specific Safety Data Sheet (SDS) should be consulted before use, which will be available from the supplier.

References

Sources

(r)-5-n-boc-amino-3-hydroxyl-pentanoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Building Block

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a valuable chiral building block in modern synthetic chemistry, particularly in the development of pharmaceuticals. Its structure incorporates three key features that necessitate a multi-faceted analytical approach for unambiguous confirmation: a stereocenter at the C3 position (the R-configuration), a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a terminal carboxylic acid. The precise spatial arrangement of the hydroxyl group and the integrity of the labile Boc protecting group are critical for its utility in stereospecific synthesis.

This guide provides a comprehensive framework for the complete structure elucidation of this molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The narrative follows a logical workflow, demonstrating how data from orthogonal analytical techniques are integrated to build an unshakeable, self-validating structural proof.

Part 1: Molecular Mass and Compositional Analysis via Mass Spectrometry

Expertise & Rationale: Mass Spectrometry (MS) is the foundational first step, providing definitive confirmation of the molecular weight and offering clues to the molecule's composition through fragmentation analysis. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes premature fragmentation and maximizes the abundance of the molecular ion. We will operate in positive ion mode to protonate the molecule, typically at the carbamate or carboxylic acid oxygen.

The expected molecular formula is C₁₀H₁₉NO₅, with a monoisotopic mass of 233.1263 g/mol .[1][2]

Key Fragmentation Pathways

The Boc group is notoriously labile under MS conditions and provides a highly diagnostic fragmentation pattern.[3][4] The primary fragmentations we anticipate are:

  • Loss of the Boc group: A neutral loss of 100.0528 Da (C₅H₈O₂) results in a prominent ion.[5]

  • Formation of the tert-butyl cation: Cleavage of the C-O bond in the Boc group yields a characteristic m/z 57 peak.[4][5]

  • Loss of isobutylene: A McLafferty-type rearrangement can lead to the loss of isobutylene (56.0626 Da), leaving a carbamic acid which can then decarboxylate.[3]

Data Summary: Expected Mass Spectrometry Peaks
m/z (calculated) Ion Identity Significance
234.1336[M+H]⁺Molecular Ion (Protonated)
256.1155[M+Na]⁺Molecular Ion (Sodium Adduct)
178.0812[M+H - C₄H₈]⁺Loss of isobutylene
134.0757[M+H - C₅H₈O₂]⁺Loss of the Boc group
57.0704[C₄H₉]⁺tert-butyl cation
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

  • Acquisition Mode: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the protonated molecular ion [M+H]⁺ and sodium adduct [M+Na]⁺ to confirm the molecular weight. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the presence of the characteristic daughter ions listed in the table above.

cluster_frags Key Fragments M_H [M+H]⁺ m/z 234.13 frag1 [M+H - 100]⁺ m/z 134.08 M_H->frag1 - C₅H₈O₂ (Boc group) frag2 [M+H - 56]⁺ m/z 178.08 M_H->frag2 - C₄H₈ (isobutylene) frag3 t-Butyl Cation m/z 57.07

Caption: Expected COSY correlations for the backbone protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire standard gradient-selected COSY and HSQC experiments.

  • Data Processing & Analysis: Process the spectra using appropriate software. Integrate the ¹H spectrum, assign peaks based on chemical shift and multiplicity, and use the 2D spectra to confirm all assignments and establish the complete covalent structure.

Part 3: Stereochemical Integrity via Chiral Chromatography

Expertise & Rationale: While NMR and MS confirm the constitution, they do not, under standard conditions, differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming the enantiomeric purity of the molecule. The principle relies on the differential interaction of the R and S enantiomers with a chiral stationary phase (CSP), leading to different retention times. [6][7] For a molecule containing a carboxylic acid, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often an excellent starting point. [8]

Experimental Protocol: Chiral HPLC
  • Column Selection: Chiralpak AD-H or Chiralcel OD-H column.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). Crucially, a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) must be added to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring good peak shape. [6]3. Instrumentation: A standard HPLC system with a UV detector (detection at ~210 nm, where the carbamate absorbs).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the (R)-enantiomer sample. A single peak should be observed, confirming its enantiomeric purity.

    • If available, inject a racemic or (S)-enantiomer standard to confirm the retention time of the other enantiomer and validate the method's separating power. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

cluster_workflow Chiral HPLC Workflow start Dissolved Sample (R-enantiomer) injection Inject onto Chiral Column start->injection separation Differential Interaction with Chiral Stationary Phase injection->separation detection UV Detector separation->detection result Single Peak in Chromatogram detection->result

Caption: Workflow for confirming enantiomeric purity via chiral HPLC.

Conclusion: A Synthesis of Evidence

The unambiguous structure elucidation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is achieved not by a single technique, but by the logical integration of orthogonal data sets. High-resolution mass spectrometry confirms the elemental composition and the presence of the key Boc functional group. A full suite of 1D and 2D NMR experiments meticulously maps the molecular backbone and confirms the relative placement of all functional groups. Finally, chiral HPLC provides the definitive proof of stereochemical configuration and enantiomeric purity. This self-validating workflow ensures the highest degree of confidence in the structure, a critical requirement for its application in pharmaceutical development and other high-stakes scientific endeavors.

References

  • Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF . Available from: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry . Available from: [Link]

  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs . Available from: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate . Available from: [Link]

  • Dual protection of amino functions involving Boc - RSC Advances - The Royal Society of Chemistry . Available from: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . Available from: [Link]

  • Identification and structure elucidation by NMR spectroscopy - ResearchGate . Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences . Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . Available from: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI . Available from: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article . Available from: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia . Available from: [Link]

Sources

A Technical Guide to (R)-5-N-Boc-Amino-3-Hydroxyl-Pentanoic Acid (CAS: 1217830-91-5): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a chiral, non-proteinogenic amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. Its unique trifunctional structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a stereodefined secondary alcohol, and a terminal carboxylic acid, makes it a highly versatile building block. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and logical synthetic strategy, details comprehensive methods for analytical characterization, and explores its applications as a key intermediate in the synthesis of complex peptides and as an advanced linker in targeted therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in their discovery pipelines.

Introduction and Strategic Significance

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements and multiple points for chemical diversification is paramount. (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, CAS 1217830-91-5, emerges as a valuable synthetic intermediate precisely because it meets these criteria.[1][2]

The strategic importance of this molecule can be attributed to its three key functional components:

  • The N-Boc Group: The tert-butyloxycarbonyl protecting group provides a stable, acid-labile handle on the primary amine. This is a cornerstone of modern peptide synthesis and multi-step organic synthesis, allowing for the selective unmasking of the amine for subsequent coupling reactions under controlled conditions.

  • The (R)-Hydroxyl Group: The chiral hydroxyl group at the C-3 position introduces a fixed stereocenter, which is critical for designing molecules that interact specifically with chiral biological targets such as enzymes and receptors. This functional group also serves as an additional point for modification, enabling the attachment of payloads, imaging agents, or other pharmacophores.

  • The Carboxylic Acid: This terminal acid provides a classical handle for amide bond formation, esterification, or reduction, serving as the primary attachment point for incorporation into peptide chains or for conjugation to other molecular fragments.

The combination of these features in a single, relatively small molecule makes it an ideal building block for creating complex structures with precise control over stereochemistry and functionality.

Physicochemical Properties

A summary of the key physicochemical properties for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is presented below. This data is essential for reaction planning, analytical method development, and regulatory documentation.

PropertyValueReference(s)
CAS Number 1217830-91-5[1][2][3][4]
Molecular Formula C₁₀H₁₉NO₅[1][3][4]
Molecular Weight 233.26 g/mol [1][2][3]
IUPAC Name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid[1]
Synonyms (R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid[1]
InChI Key VHZWCUURDLLIRJ-SSDOTTSWSA-N[1]

Synthesis and Purification Strategy

While multiple synthetic routes can be envisioned, an efficient and highly stereoselective pathway is crucial for producing high-purity material suitable for pharmaceutical applications. A robust strategy involves the asymmetric reduction of a β-keto ester, followed by saponification. This approach is favored because asymmetric hydrogenation technologies are well-established, scalable, and capable of delivering exceptionally high enantiomeric excess.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Saponification A Ethyl 5-amino-3-oxopentanoate C Ethyl 5-(Boc-amino)-3-oxopentanoate A->C Base (e.g., Et₃N) Solvent (e.g., DCM) B Di-tert-butyl dicarbonate (Boc)₂O B->C D Ethyl (R)-5-(Boc-amino)-3-hydroxypentanoate C->D [RuCl₂(R)-BINAP]₂NEt₃ H₂, MeOH E (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid D->E 1. LiOH, THF/H₂O 2. Acidic Workup (e.g., HCl) G cluster_tests QC Test Suite Crude Crude Product (Post-Synthesis) QC1 Identity & Purity Check (LC-MS, ¹H NMR) Crude->QC1 Purification Purification (Chromatography/ Recrystallization) QC1->Purification Meets initial specs QC2 Final QC Analysis Purification->QC2 Final Certified Material (>98% Purity, >99% ee) QC2->Final Passes all tests NMR ¹H & ¹³C NMR (Structure) QC2->NMR MS Mass Spec (Molecular Wt.) QC2->MS HPLC Chiral HPLC (Enantiomeric Purity) QC2->HPLC IR FTIR (Functional Groups) QC2->IR cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment E3_Ligand E3 Ligase Ligand Binds to VHL, CRBN, etc. Linker Linker Moiety (R)-5-amino-3-hydroxyl-pentanoic acid derivative E3_Ligand->Linker E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Target_Ligand Target Protein Ligand Binds to protein of interest Linker->Target_Ligand Target Target Protein (for degradation) Target_Ligand->Target Binds Proteasome Proteasome E3->Proteasome Ubiquitination & Degradation Target->Proteasome Ubiquitination & Degradation

Sources

An In-depth Technical Guide to the Physical Properties of (3R)-5-Boc-amino-3-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-5-Boc-amino-3-hydroxypentanoic acid, a chiral building block with significant potential in pharmaceutical synthesis, belongs to the class of β-hydroxy γ-amino acids. Its structure, featuring a hydroxyl group and a Boc-protected amine, offers versatile handles for the synthesis of complex molecules, including peptide analogues and enzyme inhibitors. A thorough understanding of its physical properties is paramount for its effective application in drug discovery and development, influencing everything from reaction kinetics to formulation strategies. This guide provides a detailed examination of the key physical characteristics of this compound, the experimental methodologies for their determination, and the scientific rationale behind these analytical choices.

Core Molecular Attributes

A foundational understanding of (3R)-5-Boc-amino-3-hydroxypentanoic acid begins with its fundamental molecular properties.

PropertyValueSource
CAS Number 1217830-91-5[1][2][3]
Molecular Formula C10H19NO5[2]
Molecular Weight 233.26 g/mol [2][3]
IUPAC Name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid[2]

Physicochemical Properties: A Deeper Dive

The physical state, solubility, and chiroptical behavior of a molecule are critical parameters in its journey from a laboratory curiosity to a potential therapeutic agent. While specific experimental data for (3R)-5-Boc-amino-3-hydroxypentanoic acid is not widely published, we can infer its likely properties based on its structure and the behavior of similar compounds.

Melting Point

The melting point of a solid crystalline compound is a robust indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities. For Boc-protected amino acids, which are often crystalline solids, the melting point is a critical quality control parameter.

Expected Properties: Based on structurally similar compounds, (3R)-5-Boc-amino-3-hydroxypentanoic acid is expected to be a white to off-white solid with a distinct melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound.

Rationale: The capillary method is a widely accepted, simple, and cost-effective technique for determining the melting point. It relies on the visual observation of the phase transition from solid to liquid as a function of temperature.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first liquid droplet is observed (T1).

    • Continue heating at the same rate and record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 - T2.

Solubility

Solubility is a critical factor in drug development, influencing bioavailability, formulation, and purification strategies. The presence of a carboxylic acid, a hydroxyl group, and a Boc-protected amine in (3R)-5-Boc-amino-3-hydroxypentanoic acid suggests a nuanced solubility profile.

Expected Solubility Profile:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and hydroxyl groups are expected to form hydrogen bonds with protic solvents, leading to moderate to good solubility. The Boc group, being somewhat lipophilic, may limit aqueous solubility to some extent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the polar nature of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity imparted by the hydroxyl and carboxylic acid functionalities.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Rationale: This method ensures that the solution is truly saturated with the solute at a given temperature, providing a reliable measure of its intrinsic solubility.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials containing different solvents of interest.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or rotator is used for this purpose.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Optical Rotation

As a chiral molecule, (3R)-5-Boc-amino-3-hydroxypentanoic acid will rotate the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric purity of the compound.

Expected Optical Rotation: The "(3R)" designation indicates a specific stereochemistry at the hydroxyl-bearing carbon. This will result in a specific, measurable optical rotation. The sign (+ or -) and magnitude of the rotation are unique to this enantiomer under defined conditions (solvent, concentration, temperature, and wavelength).

Experimental Protocol: Specific Optical Rotation Measurement

This protocol describes the determination of the specific rotation of a chiral compound using a polarimeter.

Rationale: Polarimetry is a non-destructive technique that provides essential information about the stereochemistry of a molecule. The specific rotation is a standardized value that allows for comparison across different laboratories.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a specific volume of a suitable solvent (e.g., methanol, ethanol, or chloroform) to achieve a known concentration (c, in g/mL).

    • Ensure the solution is homogeneous and free of any undissolved particles.

  • Instrument Setup:

    • Calibrate the polarimeter using a blank (the pure solvent).

    • Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present in the light path.

  • Measurement:

    • Place the sample cell in the polarimeter.

    • Measure the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation:

    • Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c)

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Boc Group: A characteristic singlet integrating to 9 protons around 1.4 ppm.

  • Alkyl Chain Protons: A series of multiplets corresponding to the protons on the pentanoic acid backbone. The diastereotopic nature of the protons adjacent to the chiral center will likely result in complex splitting patterns.

  • Hydroxyl and Carboxylic Acid Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (Carboxylic Acid): A peak in the range of 170-180 ppm.

  • Carbonyl Carbon (Boc Group): A peak around 155-156 ppm.

  • Quaternary Carbon (Boc Group): A peak around 80 ppm.

  • Methyl Carbons (Boc Group): A peak around 28 ppm.

  • Pentanoic Acid Backbone Carbons: Peaks in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • O-H Stretch (Alcohol): A broad band around 3300-3500 cm⁻¹.

  • C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.

  • C=O Stretch (Boc Carbamate): A strong, sharp peak around 1690 cm⁻¹.

  • N-H Bend (Amine): A band around 1520 cm⁻¹.

  • C-O Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 234.13. Other adducts, such as [M+Na]⁺, may also be observed.

  • Fragmentation: A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is a common fragmentation pathway for Boc-protected compounds.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of (3R)-5-Boc-amino-3-hydroxypentanoic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of (3R)-5-Boc-amino-3-hydroxypentanoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility OpticalRotation Optical Rotation Measurement Purification->OpticalRotation NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment MeltingPoint->Purity Solubility->Purity Stereochem Stereochemical Integrity OpticalRotation->Stereochem Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure FinalReport Comprehensive Physicochemical Profile Purity->FinalReport Structure->FinalReport Stereochem->FinalReport

Caption: Workflow for the physical characterization of (3R)-5-Boc-amino-3-hydroxypentanoic acid.

Conclusion

A comprehensive understanding of the physical properties of (3R)-5-Boc-amino-3-hydroxypentanoic acid is essential for its successful application in the synthesis of novel pharmaceutical agents. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for determining melting point, solubility, and optical rotation, and by utilizing spectroscopic methods for structural elucidation, researchers can confidently assess the quality and suitability of this valuable chiral building block for their drug discovery and development endeavors.

References

  • AA Blocks. Building Blocks – AA BLOCKS. [Link]

  • Myers, A. G., et al. (2005). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. J. Am. Chem. Soc., 127(41), 14275–14280. [Link]

Sources

An In-depth Technical Guide to the Solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its structural features, including a hydroxyl group, a carboxylic acid, and a Boc-protected amine, make it a valuable intermediate in the synthesis of complex molecules, notably as a key side chain for Rosuvastatin.[1][2][3] The solubility of this compound is a critical physicochemical parameter that dictates its handling, reactivity, and formulation feasibility. This guide provides a comprehensive overview of the factors influencing the solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, methods for its determination, and practical considerations for its use in drug development.

Chemical Profile
PropertyValueSource
Chemical Name (R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid[4]
CAS Number 1217830-91-5[4]
Molecular Formula C10H19NO5[4]
Molecular Weight 233.26 g/mol [4]

The presence of both acidic (carboxylic acid) and basic (Boc-protected amine) functional groups, along with a hydroxyl group, suggests a nuanced solubility profile that is highly dependent on the surrounding chemical environment. The bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group also plays a significant role in its solubility characteristics, generally decreasing aqueous solubility while enhancing solubility in organic solvents.[]

Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] Several factors can be manipulated to modulate the solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Impact of pH

The ionization state of the carboxylic acid and the Boc-protected amine is highly dependent on the pH of the aqueous medium.

  • Acidic Conditions (Low pH): The carboxylic acid group will be protonated and neutral, while the Boc-protected amine remains neutral. This form is expected to have lower aqueous solubility.

  • Neutral Conditions (pH ~7): The carboxylic acid will be deprotonated (carboxylate), introducing a negative charge and increasing polarity, which should enhance aqueous solubility.

  • Basic Conditions (High pH): The carboxylic acid will remain deprotonated. The Boc-protecting group is stable under basic conditions, so the amine will remain protected and neutral.[] The compound will exist as an anion, promoting aqueous solubility.

The formation of an ionic species by treating an acidic functional group with a base can significantly increase its solubility in an aqueous environment due to the increased polarity of the deprotonated form.

Solvent Polarity

The solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid in various organic solvents is a crucial consideration for its use in synthesis. Due to the hydrophobic Boc group, Boc-protected amino acids generally exhibit good solubility in many organic solvents.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating polar molecules and are expected to be effective for this compound.[7]

  • Ethers (e.g., THF, Diethyl ether): Moderate solubility is expected, influenced by the polarity of the ether.

  • Chlorinated Solvents (e.g., Dichloromethane): Boc-protected amino acids are often soluble in dichloromethane.[8]

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the significant polarity of the molecule.

Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, and applying heat (energy) to the system favors the dissolution process by overcoming the intermolecular forces in the solid state.[10] However, the exact temperature dependence must be determined experimentally.

Experimental Determination of Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for accurate and meaningful measurements in drug development.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent under specific conditions (temperature, pressure) where the solid and solution phases are in equilibrium.[11][12] It is the most reliable measure for preformulation studies.

  • Kinetic Solubility: This is the concentration at which a compound, initially dissolved in a co-solvent (like DMSO), precipitates when added to an aqueous buffer.[13] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[11][14]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[15]

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid to a series of vials containing the desired solvent (e.g., water, various buffers, organic solvents). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[17]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent equil1 Seal and agitate at constant temperature (24-48h) prep1->equil1 Ensure presence of undissolved solid sep1 Centrifuge or filter to remove excess solid equil1->sep1 Achieve equilibrium quant1 Analyze supernatant by HPLC-UV or LC-MS/MS sep1->quant1 Obtain saturated solution result result quant1->result Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Method.

Practical Considerations in Drug Development

The solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid has significant implications for its application in pharmaceutical synthesis and formulation.

Impact on Synthesis
  • Reaction Kinetics: In solution-phase synthesis, poor solubility can lead to slow reaction rates and incomplete conversions. The choice of solvent is critical to ensure all reactants are in the same phase.

  • Purification: Solubility differences are exploited during purification steps such as crystallization and extraction. Understanding the solubility profile in various solvents is essential for developing efficient purification protocols.

Formulation Challenges and Strategies

Low aqueous solubility is a common challenge in drug development that can lead to poor bioavailability.[18] While (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API).

Potential Solubility Enhancement Strategies:

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) is a common and effective method to dramatically increase aqueous solubility.

  • Co-solvents: The use of a mixture of solvents can be employed to enhance solubility.

  • pH Adjustment: As discussed, controlling the pH of aqueous solutions is a powerful tool for modulating the solubility of this compound.

G cluster_molecule Molecule State cluster_conditions Aqueous Conditions cluster_ionization Ionization State & Solubility mol (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid Carboxylic Acid (-COOH) Boc-Amine (-NHBoc) low_ph Low pH (Acidic) high_ph High pH (Basic) protonated Protonated -COOH (Neutral) -NHBoc (Neutral) Low Aqueous Solubility low_ph->protonated deprotonated Deprotonated -COO- (Anionic) -NHBoc (Neutral) High Aqueous Solubility high_ph->deprotonated

Caption: pH-Dependent Ionization and Solubility.

Conclusion

The solubility of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a multifaceted property governed by pH, solvent polarity, and temperature. A thorough understanding of these factors, coupled with robust experimental determination using methods like the shake-flask protocol, is essential for its effective utilization in the synthesis of pharmaceuticals such as Rosuvastatin. For drug development professionals, leveraging this knowledge allows for the optimization of reaction conditions, purification strategies, and potentially the development of more effective and bioavailable drug products.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. [Link]

  • Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Xiong, F., Wang, H., Yan, L., Han, S., Tao, Y., Wu, Y., & Chen, F. (2015). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization. RSC Publishing. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • BioAssay Systems. Shake Flask Method. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2021). Biochemistry, Dissolution and Solubility. [Link]

  • International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). PREPARATION OF ROSUVASTATIN INTERMEDIATES AND THEIR PHARMACEUTICALLY ACCEPTABLE SALT. [Link]

  • Patsnap. (n.d.). Synthesis process method of rosuvastatin. [Link]

  • National Center for Biotechnology Information. 5-Amino-3-hydroxypentanoic acid. [Link]

  • Aapptec Peptides. Boc-5-Ava-OH [27219-07-4]. [Link]

Sources

An In-Depth Technical Guide to (R)-5-N-Boc-Amino-3-Hydroxyl-Pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a hydroxyl group at the β-position and a Boc-protected amine at the γ-position, make it a valuable synthon for the preparation of a diverse range of complex molecules, including peptidomimetics and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, analytical characterization methods, and its applications in the synthesis of therapeutic agents.

Physicochemical Properties

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, also known by its synonyms such as (R)-5-((tert-Butoxycarbonyl)amino)-3-hydroxypentanoic acid and (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid, possesses the following key properties[1][2]:

PropertyValue
Molecular Weight 233.26 g/mol [1][2]
Chemical Formula C₁₀H₁₉NO₅[1][2]
CAS Number 1217830-91-5[1]
Appearance Typically a white to off-white solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Synthesis and Purification

The synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid can be achieved through a multi-step process involving the stereoselective reduction of a β-keto ester followed by Boc protection and hydrolysis. The causality behind this experimental choice lies in the ability to introduce the desired stereochemistry at the hydroxyl group early in the synthesis and protect the amine for subsequent transformations.

Synthetic Workflow

SynthesisWorkflow A Ethyl 4-(tert-butoxycarbonylamino)butanoate B Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate A->B Claisen Condensation (e.g., LDA, Ethyl acetate) C (R)-Ethyl 5-(tert-butoxycarbonylamino)-3-hydroxypentanoate B->C Stereoselective Reduction (e.g., (R)-CBS catalyst, BH3-DMS) D (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid C->D Saponification (e.g., LiOH, THF/H2O) Applications A (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid B Chiral Building Block A->B C Drug Development B->C D Antiviral Agents (e.g., Protease Inhibitors) C->D E Anticancer Agents C->E F Cardiovascular Drugs (e.g., Statins) C->F

Sources

Spectroscopic Characterization of (R)-5-N-Boc-amino-3-hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-5-N-Boc-amino-3-hydroxypentanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected amine, a secondary alcohol, and a carboxylic acid, presents a rich landscape for spectroscopic interrogation. Understanding its characteristic spectral features is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretation and practical insights into the acquisition and analysis of key spectroscopic data.

Molecular Structure and Spectroscopic Overview

(R)-5-N-Boc-amino-3-hydroxypentanoic acid (Molecular Formula: C₁₀H₁₉NO₅, Molecular Weight: 233.26 g/mol ) possesses several key functional groups that give rise to distinct signals in various spectroscopic analyses. The tert-butoxycarbonyl (Boc) protecting group, the secondary hydroxyl group, and the terminal carboxylic acid are the primary reporters of the molecule's structural integrity. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_solid Weigh Compound (5-25mg for ¹H, 50-100mg for ¹³C) prep_dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) prep_solid->prep_dissolve prep_transfer Transfer to NMR Tube prep_dissolve->prep_transfer acq_instrument Insert into NMR Spectrometer prep_transfer->acq_instrument acq_setup Lock, Tune, Shim acq_instrument->acq_setup acq_run Execute Pulse Program acq_setup->acq_run proc_ft Fourier Transform (FID to Spectrum) acq_run->proc_ft proc_correct Phase & Baseline Correction proc_ft->proc_correct proc_integrate Integration & Peak Picking proc_correct->proc_integrate Final Spectrum Final Spectrum proc_integrate->Final Spectrum

Figure 2. General workflow for NMR sample analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3400BroadO-H stretch (Alcohol)
~3350MediumN-H stretch (Amide)
~2980, 2930MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Boc Amide)
~1520MediumN-H bend (Amide II)
~1250, 1160StrongC-O stretch

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is then recorded. The instrument measures the interferogram, which is then Fourier-transformed to produce the final spectrum. [1]4. Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the FT-IR Spectrum

The FT-IR spectrum is expected to show several characteristic absorption bands. A very broad band from 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. [2][3][4]Superimposed on this will be a broad absorption around 3400 cm⁻¹ for the alcohol O-H stretch. The N-H stretch of the Boc-protected amine is expected around 3350 cm⁻¹. The aliphatic C-H stretching vibrations will appear around 2980 and 2930 cm⁻¹. The most intense bands in the spectrum will be the carbonyl stretches. The carboxylic acid C=O stretch will appear as a strong band around 1710 cm⁻¹, while the amide C=O of the Boc group will be observed at a slightly lower wavenumber, around 1690 cm⁻¹. [3]The N-H bending vibration (Amide II band) is expected around 1520 cm⁻¹. Strong C-O stretching bands will be present in the fingerprint region, around 1250 and 1160 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
234.1230[M+H]⁺
256.1049[M+Na]⁺
178.0812[M+H - C₄H₈]⁺
134.0913[M+H - Boc]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the electrospray ionization (ESI) source. A high voltage is applied to the liquid to create an aerosol, and the solvent is evaporated to generate gas-phase ions. [5][6]3. Mass Analysis: The ions are then guided into the mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

Using a soft ionization technique like ESI, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of 234.1230. It is also common to observe the sodium adduct [M+Na]⁺ at m/z 256.1049. A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da), which would result in a peak at m/z 178.0812. [7][8][9]Another common fragmentation is the loss of the entire Boc group (100 Da), giving rise to a fragment at m/z 134.0913.

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection sample_prep Dissolve Sample in Volatile Solvent sample_inject Inject into ESI Source sample_prep->sample_inject ion_spray Electrospray (Charged Droplets) sample_inject->ion_spray ion_desolv Desolvation (Gas-Phase Ions) ion_spray->ion_desolv analysis_sep Separate Ions by m/z ion_desolv->analysis_sep analysis_detect Detect Ions analysis_sep->analysis_detect analysis_spectrum Generate Mass Spectrum analysis_detect->analysis_spectrum Final Data Final Data analysis_spectrum->Final Data

Figure 3. General workflow for ESI-Mass Spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive spectroscopic profile of (R)-5-N-Boc-amino-3-hydroxypentanoic acid. Each technique offers complementary information, allowing for unambiguous structural confirmation. The predictable nature of the spectroscopic data for the key functional groups—the Boc-protected amine, the secondary alcohol, and the carboxylic acid—serves as a reliable fingerprint for this important chiral building block in synthetic and medicinal chemistry applications.

References

  • University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Royal Society of Chemistry.
  • Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, Y. F., Law, L. K., Lit, L. C., ... & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • Bugatti, K. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • Fujiwara, H., & Sasaki, Y. (1994). 13C NMR spectroscopic studies of intra-and intermolecular interactions of amino acid derivatives and peptide derivatives in solutions. Organics, 3(1), 1-10.
  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Bruker. (2024, January 26). C13 Setup Acquisition & Processing [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

  • Wishart, D. S., Sykes, B. D., & Richards, F. M. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of biomolecular NMR, 4(2), 171-180.
  • Mueller, L. J. (n.d.). Fourier Transform Infrared Spectroscopy. University of California, Riverside. [Link]

  • Loo, J. A. (2025, October 27). Principles of Electrospray Ionization. In Encyclopedia of Analytical Chemistry.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Guan, X., Borchers, C. H., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282.
  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The Journal of Physical Chemistry A, 108(17), 3650-3658.
  • Srinivas, R., Sharma, G. V. R., Reddy, V. V., & Nagaraju, A. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta-and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry, 22(21), 3367-3374.
  • University of Texas at Dallas. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Murphy, K. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Malina, J., & Rulíšek, L. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical reviews, 120(18), 10396-10433.
  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-Chiral-Building-Blocks-in-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chirality Mandate in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the principle of chirality is not merely a consideration but a cornerstone. A vast number of pharmaceuticals are chiral entities, existing as pairs of non-superimposable mirror images known as enantiomers.[1] These stereoisomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles within the chiral environment of the human body.[1] The stark historical example of thalidomide, where one enantiomer provided the desired sedative effect while the other was a potent teratogen, serves as a powerful reminder of the critical importance of stereochemical purity.[1] Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have instituted stringent guidelines that necessitate the thorough characterization of each enantiomer in a chiral drug candidate.[1] This regulatory imperative has solidified the demand for efficient and reliable methods to access enantiomerically pure compounds.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of chiral building blocks as a strategic approach to asymmetric synthesis. We will delve into the core concepts, sourcing, and strategic applications of these invaluable tools in the construction of complex, stereochemically-defined molecules.

The Foundation: Understanding Chiral Building Blocks

Chiral building blocks are enantiomerically pure molecules that serve as starting materials or key intermediates in the synthesis of more complex chiral compounds.[] They are foundational units that possess one or more stereogenic centers, which in turn dictate the three-dimensional arrangement of the target molecule.[3] The strategic incorporation of these pre-existing chiral centers into a synthetic route is a powerful method for achieving high levels of stereochemical control, a process often referred to as "chiral pool" synthesis.[4]

The fundamental advantage of employing chiral building blocks lies in the direct transfer of chirality from a readily available, enantiopure starting material to the final product. This approach can significantly simplify a synthetic sequence by obviating the need for chiral resolutions of racemic mixtures or the development of complex asymmetric catalytic steps.[5] However, the success of this strategy hinges on the judicious selection of a chiral building block that is not only structurally related to the target molecule but also amenable to the planned chemical transformations.[4]

Sourcing Chiral Building Blocks: Nature's Endowment and Synthetic Innovation

The arsenal of chiral building blocks available to the synthetic chemist is vast and diverse, originating from both natural and synthetic sources.

The Chiral Pool: Nature's Readily Available Synthons

Nature provides an abundant and structurally diverse reservoir of enantiomerically pure compounds, collectively known as the "chiral pool".[4] This pool primarily consists of:

  • Amino Acids: The proteinogenic L-amino acids are readily available and offer a versatile platform for the synthesis of a wide array of chiral compounds, including non-natural amino acids, chiral amines, and heterocyclic scaffolds.[6][7][8] Almost all naturally occurring amino acids possess the L-configuration.[6]

  • Carbohydrates: Sugars such as glucose and fructose are replete with stereocenters, making them invaluable starting materials for the synthesis of complex natural products and other polyhydroxylated molecules.[8][9][10] Their rich functionality allows for a wide range of chemical manipulations.[11]

  • Terpenes: Readily available from plant sources, terpenes like limonene, pinene, and camphor serve as excellent chiral starting materials for the synthesis of various carbocyclic and heterocyclic structures.[12][13][14][15]

  • Hydroxy Acids: Compounds like lactic acid and tartaric acid are versatile chiral building blocks used in a multitude of synthetic applications.[8]

Synthetic Routes to Chiral Building Blocks

While the chiral pool is a rich resource, it does not encompass the full spectrum of stereochemical and structural diversity required for modern drug discovery. To address this, a number of powerful synthetic methods have been developed to generate novel chiral building blocks:

  • Asymmetric Catalysis: This elegant approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.[16] This method is highly atom-economical and is a cornerstone of industrial-scale chiral synthesis.[5]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.[17] After the desired transformation, the auxiliary is removed and can often be recovered and reused.[18]

  • Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that can be employed to produce enantiomerically pure compounds under mild reaction conditions.[3]

  • Resolution of Racemates: This classical method involves the separation of a racemic mixture into its constituent enantiomers.[19] While effective, the maximum theoretical yield of the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.[8] Chiral chromatography is a common resolution technique.[8]

Strategic Application of Chiral Building Blocks in Synthesis

The decision to utilize a chiral building block strategy is a critical one in the planning of a synthetic route. It offers a number of distinct advantages but also presents certain limitations that must be carefully considered.

Advantages of the Chiral Pool Approach
  • Guaranteed Enantiomeric Purity: Starting with an enantiomerically pure building block ensures the stereochemical integrity of the final product, provided the stereocenter is not epimerized during the synthetic sequence.[20]

  • Synthetic Efficiency: The incorporation of a pre-existing chiral center can significantly shorten a synthetic route and increase the overall yield.[4]

  • Cost-Effectiveness: Many chiral building blocks derived from natural sources are inexpensive and readily available in large quantities.[9][12]

Limitations and Considerations
  • Limited Structural Diversity: The range of available chiral building blocks from natural sources is finite, which can limit the scope of accessible target molecules.[3]

  • Availability of Both Enantiomers: Often, only one enantiomer of a natural product is readily available, which can be a significant drawback if the other enantiomer is the desired target.[20]

  • Potential for Unwanted Reactivity: The inherent functionality of many chiral building blocks may require protection and deprotection steps, adding to the overall length of the synthesis.[9]

Case Studies: Chiral Building Blocks in Action

The utility of chiral building blocks is best illustrated through their application in the synthesis of important pharmaceutical agents.

Synthesis of Captopril using L-Proline

Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, is a prime example of a drug synthesized from a chiral building block.[21][22] The synthesis utilizes the naturally occurring amino acid L-proline as the source of chirality.[23][24] A common synthetic route involves the acylation of L-proline with a racemic 3-halo-2-methylpropanoyl chloride, followed by separation of the resulting diastereomers.[23] Subsequent treatment with a sulfur source yields captopril.[23]

Synthesis of Oseltamivir (Tamiflu®) from Shikimic Acid

The antiviral drug oseltamivir, marketed as Tamiflu®, is a crucial medication for the treatment of influenza.[25] Its commercial synthesis starts from shikimic acid, a chiral building block harvested from Chinese star anise or produced via fermentation.[25][26][27] The complex structure of oseltamivir, with its three stereocenters, makes the use of a chiral starting material highly advantageous.[25] The synthesis involves a multi-step sequence that transforms the cyclohexene ring of shikimic acid into the core structure of the drug.[28][29]

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for a key transformation in the synthesis of a chiral amine using a chiral auxiliary approach.

Reaction: Diastereoselective alkylation of a chiral oxazolidinone auxiliary.

Materials:

  • Chiral oxazolidinone (e.g., (R)-4-isopropyl-2-oxazolidinone)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the chiral oxazolidinone and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred for 30 minutes at -78 °C.

  • The alkyl halide is added dropwise to the enolate solution. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.

  • The diastereomeric excess can be determined by chiral HPLC or by NMR analysis of the crude product.

Data Presentation

Table 1: Comparison of Common Chiral Building Block Sources

Building Block ClassRepresentative ExamplesKey FeaturesCommon Applications in Drug Synthesis
Amino Acids L-Proline, L-PhenylalanineReadily available, versatile functionalitySynthesis of peptidomimetics, chiral catalysts, and heterocyclic scaffolds[1]
Carbohydrates D-Glucose, D-FructoseHigh density of stereocenters, rich functionalitySynthesis of complex natural products, polyhydroxylated compounds[8]
Terpenes (+)-Limonene, (-)-MentholCarbocyclic frameworks, often available as both enantiomersSynthesis of chiral ligands, natural products with cyclic systems[12][15]
Hydroxy Acids (S)-Lactic acid, (R)-Mandelic acidVersatile precursors to other chiral synthonsSynthesis of chiral epoxides, lactones, and α-halo acids[1]
Alkaloids Cinchonine, QuinineRigid, complex structuresChiral ligands and catalysts for asymmetric reactions[1]

Visualization of Key Concepts

Classification of Chiral Building Block Sources

G cluster_natural cluster_synthetic Chiral Building Blocks Chiral Building Blocks Natural Sources (Chiral Pool) Natural Sources (Chiral Pool) Chiral Building Blocks->Natural Sources (Chiral Pool) Synthetic Sources Synthetic Sources Chiral Building Blocks->Synthetic Sources Amino Acids Amino Acids Natural Sources (Chiral Pool)->Amino Acids Carbohydrates Carbohydrates Natural Sources (Chiral Pool)->Carbohydrates Terpenes Terpenes Natural Sources (Chiral Pool)->Terpenes Hydroxy Acids Hydroxy Acids Natural Sources (Chiral Pool)->Hydroxy Acids Asymmetric Catalysis Asymmetric Catalysis Synthetic Sources->Asymmetric Catalysis Chiral Auxiliaries Chiral Auxiliaries Synthetic Sources->Chiral Auxiliaries Biocatalysis Biocatalysis Synthetic Sources->Biocatalysis Resolution of Racemates Resolution of Racemates Synthetic Sources->Resolution of Racemates

Caption: Sources of Chiral Building Blocks

Workflow for Chiral Pool Synthesis

G start Select Chiral Building Block from Chiral Pool step1 Functional Group Interconversion / Protection start->step1 step2 Key Bond-Forming Reaction(s) step1->step2 step3 Deprotection / Final Modification step2->step3 end Target Chiral Molecule step3->end

Caption: Chiral Pool Synthesis Workflow

Conclusion: The Enduring Value of Chiral Building Blocks

The strategic use of chiral building blocks remains a powerful and highly relevant approach in the synthesis of enantiomerically pure compounds.[1] The choice between leveraging the chiral pool, performing a resolution, or designing an asymmetric synthesis depends on a multitude of factors, including the structure of the target molecule, cost considerations, scalability, and the availability of starting materials.[1] A profound understanding of the principles and experimental protocols governing these strategies is indispensable for professionals in the fields of drug discovery and chemical research.[1] The ongoing innovation in asymmetric catalysis and the discovery of novel chiral synthons will undoubtedly continue to propel the field forward, facilitating the development of safer, more effective therapeutics and functional materials.[1]

References

  • Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Reviews, 117(18), 11753–11795. [Link]

  • Ferrier, R. J. (2003). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. In Carbohydrate-based Drug Discovery. American Chemical Society. [Link]

  • Le, T. M., & Szakonyi, Z. (2021). Enantiomeric Isopulegol as the Chiral Pool in the Total Synthesis of Bioactive Agents. Chemical Record, 21(8), 2087-2106.
  • Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Organic Synthesis II (Vol. 2, pp. 204-243). Elsevier.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]

  • Tang, T. P., & Ellman, J. A. (2002). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

  • Anonymous. (n.d.). Stereochemistry SC12. Biological building blocks: amino acids. College of Saint Benedict and Saint John's University. [Link]

  • Pandey, G., Kumar, A., & Kumar, S. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Research & Reviews: Journal of Pharmaceutical Analysis, 12(1), 1-8.
  • Wunberg, T., Kallus, C., Opatz, T., Henke, S., Schmidt, W., & Kunz, H. (1998). Carbohydrates as Multifunctional Chiral Scaffolds in Combinatorial Synthesis. Angewandte Chemie International Edition, 37(17), 2282-2285. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Amino Acids as Chiral Building Blocks. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Shah, M. (2015). Methods of Asymmetric Synthesis using chiral pool 2.pptx. SlideShare. [Link]

  • Wikipedia. (2023). Oseltamivir total synthesis. [Link]

  • Soderberg, T. (2022). 5.12: Biological Building Blocks- Amino Acids. Chemistry LibreTexts. [Link]

  • Nguyen, T. H. T., Le, T. B., Huynh, T. K. D., & Tran, P. H. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid.
  • Cushman, D. W., & Ondetti, M. A. (1984). An improved synthesis of captopril. Journal of Pharmaceutical Sciences, 73(12), 1843-1844. [Link]

  • Ye, J., Zhang, Y., & Dai, Y. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]

  • Skarżewski, J., & Siedlecka, R. (2018). Monoterpenes as Chiral Building Blocks. In Chiral Lewis Acids. Wiley-VCH.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier. [Link]

  • Lichtenthaler, F. W. (2002). Sugar-Derived Building Blocks for the Synthesis of Non-Carbohydrate Natural Products. Accounts of Chemical Research, 35(9), 728-737. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
  • Hanessian, S. (2013). The Chiron Approach. In Comprehensive Natural Products II (pp. 219-245). Elsevier.
  • Ye, J., Zhang, Y., & Dai, Y. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3973.
  • Wikipedia. (2023). Chiral pool. [Link]

  • Percec, V., Lecommandoux, S., Wilson, D. A., & van Hest, J. C. M. (2015). Glyconanosynthons as powerful scaffolds and building blocks for the rapid construction of multifaceted, dense and chiral dendrimers. Chemical Society Reviews, 44(2), 389-401. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Barnes & Noble. [Link]

  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tamiflu: Understanding the Role of Shikimic Acid in its Synthesis. [Link]

  • Mabhai, S. (2022). Asymmetric Synthesis. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Proceedings.
  • Chirumamilla, R. R., Marchant, R., & Nigam, P. S. (2001). Captopril and its synthesis from chiral intermediates. Journal of Chemical Technology & Biotechnology, 76(4), 337-343.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Innovations in Specialty Chemicals: The Role of Chiral Building Blocks. [Link]

  • Black, D. S. C. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Australian Journal of Chemistry, 58(2), 87-96. [Link]

  • Chirumamilla, R. R., Marchant, R., & Nigam, P. S. (2001). Captopril and its synthesis from chiral intermediates. Journal of Chemical Technology & Biotechnology, 76(4), 337-343.
  • Alsharif, N. Z. (2007). Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors.
  • Black, D. S. C. (2005). Synthesis of chiral building blocks for use in drug discovery. Australian Journal of Chemistry, 58(2), 87-96. [Link]

  • Wiley-Blackwell. (2008). Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities. ScienceDaily. [Link]

  • Anonymous. (n.d.). Asymmetric Synthesis.
  • Procter, G. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • N'Zengou, R., Le-Déan, M., Le-Grognec, E., & Jacquemin, D. (2023). Self-assembly of achiral building blocks into chiral cyclophanes using non-directional interactions. Chemical Science, 14(20), 5467-5475. [Link]

  • Cushman, D. W., & Ondetti, M. A. (1984). An Improved Synthesis of Captopril. Journal of Pharmaceutical Sciences, 73(12), 1843-1844. [Link]

Sources

The Cornerstone of Modern Peptide Chemistry: An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of peptide synthesis and drug development, the strategic manipulation of reactive functional groups is paramount. Among the chemical tools that enable such precision, the tert-butoxycarbonyl (Boc) protecting group holds a place of distinction. Its introduction revolutionized the field, particularly in the context of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the Boc protecting group's fundamental role in amino acid chemistry. We will delve into the mechanistic underpinnings of its application and removal, provide field-proven experimental protocols, and discuss its strategic importance in the synthesis of complex peptides and therapeutics. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of Boc chemistry in their work.

The Imperative for Protection: A Foundational Principle in Peptide Synthesis

The synthesis of a peptide is a methodical process of forming amide bonds between amino acids in a precise sequence.[1] However, amino acids are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. Without intervention, their uncontrolled polymerization and the formation of undesired side-products are inevitable.[2] The concept of "protecting groups" is the elegant solution to this challenge. These are chemical moieties that temporarily and reversibly mask a reactive functional group, rendering it inert to specific reaction conditions while other chemical transformations are carried out.[3]

An ideal protecting group strategy is governed by the principle of orthogonality .[4] This means that different protecting groups used within the same synthetic scheme can be selectively removed under distinct conditions, without affecting one another.[5] This allows for the precise and sequential unmasking of reactive sites, directing the course of the synthesis. The Boc group, with its unique acid-labile nature, is a cornerstone of one of the most robust orthogonal strategies in peptide chemistry.[6]

The Boc Group: Chemical Properties and Strategic Advantages

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for amines.[7] Its widespread adoption stems from a favorable combination of stability and selective lability.

Key Characteristics of the Boc Protecting Group:

CharacteristicDescription
Structure A tert-butyl ester of a carbamic acid.
Stability Stable to a wide range of basic and nucleophilic conditions.[8]
Lability Readily cleaved under moderately acidic conditions.[1][3]
Introduction Typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[9]
Deprotection Commonly removed with trifluoroacetic acid (TFA).[10]

The strategic advantage of the Boc group lies in its acid-labile nature, which is orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and protecting groups removed by hydrogenolysis, such as Cbz (carboxybenzyl).[1][11] This orthogonality is the foundation of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in SPPS, where the temporary Nα-amino protection is provided by the Boc group, and permanent side-chain protection is often afforded by benzyl-based groups.[12] The latter require much stronger acidic conditions, like hydrofluoric acid (HF), for their removal.[8]

The Chemistry of Control: Mechanism of Boc Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection of Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is a nucleophilic acyl substitution reaction.[3] The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[13]

The reaction is typically carried out under basic conditions. The base, such as sodium hydroxide or triethylamine, deprotonates the amino group, enhancing its nucleophilicity.[11] The more nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, which drives the reaction to completion.[8][14]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Amino_Acid R-NH₂ Deprotonated_Amine R-NH⁻ Amino_Acid->Deprotonated_Amine Base Boc_Anhydride (Boc)₂O Base Base Tetrahedral_Intermediate Tetrahedral Intermediate Deprotonated_Amine->Tetrahedral_Intermediate + (Boc)₂O Boc_Amino_Acid R-NH-Boc Tetrahedral_Intermediate->Boc_Amino_Acid Collapse Byproducts CO₂ + t-BuOH Tetrahedral_Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection: An Acid-Catalyzed Cascade

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] The mechanism is an acid-catalyzed elimination that leverages the stability of the resulting tert-butyl cation.[10]

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[15] This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds. The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9] The carbamic acid is itself unstable and rapidly decarboxylates, releasing carbon dioxide and liberating the free amine.[15][16] The newly freed amino group is protonated by the excess acid, forming an ammonium salt.[16]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Boc_Amino_Acid R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Amino_Acid->Protonated_Boc + H⁺ Acid H⁺ (e.g., TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tert_butyl_cation tert_butyl_cation Protonated_Boc->tert_butyl_cation Formation of stable tert-butyl cation Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Release of CO₂ Byproducts CO₂ + Isobutene tert_butyl_cation->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as a guide for the synthesis of N-Boc-L-Alanine and its subsequent deprotection. These procedures are self-validating and can be adapted for other amino acids with appropriate consideration for side-chain functionalities.

Protocol 1: Synthesis of N-Boc-L-Alanine

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Alanine in an aqueous solution of sodium hydroxide.[8]

  • Cool the solution to 0°C in an ice bath.[8]

  • Add a solution of (Boc)₂O in dioxane to the cooled amino acid solution while stirring vigorously.[8]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[8]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1N HCl.[8]

  • The N-Boc-L-Alanine will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Deprotection of N-Boc-L-Alanine

Materials:

  • N-Boc-L-Alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-L-Alanine in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution.[17] A typical ratio is 50% TFA in DCM.[17]

  • Stir the reaction mixture at room temperature for 20-30 minutes.[9] The evolution of carbon dioxide gas will be observed.[7]

  • Monitor the deprotection by TLC until all the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the L-Alanine trifluoroacetate salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

The Boc Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy was a foundational methodology in the development of SPPS.[8] The synthesis is carried out on a solid support, typically a polystyrene resin.

The cyclical process of Boc-SPPS involves the following steps:

  • Attachment: The first Boc-protected amino acid is anchored to the resin.[8]

  • Deprotection: The Boc group of the resin-bound amino acid is removed using TFA in DCM.[9]

  • Neutralization: The resulting ammonium salt is neutralized with a base, typically triethylamine.[12]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group on the resin.[8]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide chain.[8]

  • Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.[8]

Boc_SPPS_Workflow Start Start with Resin Attachment 1. Attach First Boc-Amino Acid Start->Attachment Deprotection 2. Boc Deprotection (TFA/DCM) Attachment->Deprotection Neutralization 3. Neutralization (Base) Deprotection->Neutralization Coupling 4. Couple Next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (HF) Wash->Final_Cleavage After final coupling Peptide Purified Peptide Final_Cleavage->Peptide

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

While the Fmoc/tBu strategy has become more prevalent due to its milder final cleavage conditions, Boc chemistry remains highly relevant, particularly for the synthesis of hydrophobic peptides or sequences prone to aggregation.[][19] The acidic deprotection conditions in Boc-SPPS can help to disrupt secondary structures that may hinder coupling efficiency.[19]

Troubleshooting and Field-Proven Insights

While robust, Boc chemistry is not without its potential pitfalls. A proactive understanding of common side reactions is essential for successful synthesis.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Alkylation of Sensitive Residues The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys, Tyr).[20]Incorporate scavengers, such as anisole or thioanisole, into the TFA deprotection/cleavage cocktail to trap the carbocations.[21]
Incomplete Coupling Sterically hindered amino acids or peptide aggregation on the resin can lead to incomplete coupling.[20]Perform a "double coupling" by repeating the coupling step with fresh reagents.[20]
Racemization The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which can cause racemization.[20]Use coupling reagents known for low racemization (e.g., DIC/Oxyma) and minimize the pre-activation time.[20]
Trifluoroacetylation The newly liberated amine can be acylated by TFA.[20]Use HCl in an organic solvent (e.g., dioxane) for deprotection instead of TFA during solid-phase synthesis.[20]

The Enduring Legacy of Boc in Drug Development

The precise control over amino group reactivity afforded by the Boc protecting group is a critical enabler in the synthesis of a wide array of pharmaceutical agents.[22] In the synthesis of peptide-based drugs, such as insulin analogs, Boc protection ensures the correct sequential assembly of amino acids, leading to higher purity and yield of the final product.[23] For complex small molecule drugs, like paclitaxel derivatives, the Boc group prevents unwanted side reactions involving amino functionalities, thereby ensuring the stability of key intermediates.[22] Furthermore, in the modification of antibiotics like penicillin, Boc protection is instrumental in preventing side reactions during the chemical alteration of side chains.[23] The reliability and versatility of Boc chemistry have significantly accelerated the development of innovative therapeutics.[22]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of stability and selective acid-lability has provided a robust framework for the synthesis of complex peptides and other nitrogen-containing molecules. A deep understanding of the underlying chemical principles, coupled with the application of validated experimental protocols, empowers researchers to harness the full potential of Boc chemistry. As the demand for sophisticated therapeutics continues to grow, the foundational role of the Boc protecting group in enabling their discovery and development remains as critical as ever.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.

  • The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. Benchchem.

  • Boc Protecting Group for Amines. Chemistry Steps.

  • Protecting Groups in Peptide Synthesis. Biosynth.

  • Boc / Bzl Solid Phase Synthesis. Sunresin.

  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.

  • The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. NINGBO INNO PHARMCHEM CO.,LTD.

  • Peptide Synthesis - FAQ. AAPPTEC.

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.

  • Basic Peptides synthesis introduction. LifeTein®.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • tert-Butyloxycarbonyl protecting group. Wikipedia.

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Boc Solid Phase Peptide Synthesis. ChemPep.

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.

  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.

  • Solid Phase Chemical Synthesis. BOC Sciences.

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-5-N-Boc-amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-5-N-Boc-amino-3-hydroxypentanoic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds, particularly as a component of statin analogues and other enzyme inhibitors.[1][2][3] Its stereochemically defined structure, featuring a hydroxyl group at the C3 position and a Boc-protected amine at the C5 position, makes it an important intermediate in medicinal chemistry.[4] This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind key experimental choices to ensure reproducibility and high yield.

The synthetic strategy outlined here leverages the Sharpless asymmetric epoxidation to introduce the desired chirality at the C3 position.[5][6] This powerful reaction allows for the enantioselective conversion of a primary allylic alcohol into a chiral epoxide.[7][8] Subsequent regioselective ring-opening of the epoxide, followed by functional group manipulations, affords the target molecule. This approach is chosen for its reliability, high enantioselectivity, and the ready availability of the required reagents.

Synthetic Strategy Overview

The synthesis begins with the readily available starting material, trans-4-penten-1-ol. A Sharpless asymmetric epoxidation introduces the (R)-hydroxyl group and an adjacent epoxide ring. This is followed by a regioselective ring-opening of the epoxide with a cyanide nucleophile. The resulting nitrile is then hydrolyzed to the carboxylic acid, and the terminal alcohol is converted to an amine, which is subsequently protected with a Boc group to yield the final product.

Synthetic_Pathway trans-4-Penten-1-ol trans-4-Penten-1-ol Chiral_Epoxyalcohol Chiral_Epoxyalcohol trans-4-Penten-1-ol->Chiral_Epoxyalcohol Sharpless Asymmetric Epoxidation Hydroxynitrile Hydroxynitrile Chiral_Epoxyalcohol->Hydroxynitrile Epoxide Ring-Opening (NaCN) Hydroxyacid Hydroxyacid Hydroxynitrile->Hydroxyacid Nitrile Hydrolysis (HCl, heat) Aminoalcohol Aminoalcohol Hydroxyacid->Aminoalcohol Reduction/Amination Final_Product (R)-5-N-Boc-amino-3-hydroxypentanoic acid Aminoalcohol->Final_Product Boc Protection ((Boc)2O)

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Sharpless Asymmetric Epoxidation of trans-4-Penten-1-ol

This step is critical for establishing the stereochemistry of the final product. The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[6] The use of (+)-diethyl tartrate ((+)-DET) as the chiral ligand directs the epoxidation to yield the desired (2R,3R)-epoxy alcohol.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
trans-4-Penten-1-ol86.135.0 g58.05
Titanium(IV) isopropoxide284.221.65 g5.81
(+)-Diethyl tartrate206.191.44 g6.98
tert-Butyl hydroperoxide (5.5 M in decane)90.1221.1 mL116.1
Dichloromethane (DCM), anhydrous-200 mL-
3Å Molecular Sieves, activated-5 g-

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 200 mL of anhydrous dichloromethane and 5 g of activated 3Å molecular sieves.

  • Cool the flask to -20 °C in a cryocooler.

  • Add titanium(IV) isopropoxide (1.65 g, 5.81 mmol) to the stirred solution.

  • Add (+)-diethyl tartrate (1.44 g, 6.98 mmol) dropwise to the solution. Stir for 30 minutes at -20 °C.

  • Add trans-4-penten-1-ol (5.0 g, 58.05 mmol) dropwise.

  • Add tert-butyl hydroperoxide (21.1 mL of a 5.5 M solution in decane, 116.1 mmol) dropwise over 1 hour, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, quench the reaction by adding 50 mL of a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2R,3R)-3-(2-hydroxyethyl)oxirane.

Part 2: Epoxide Ring-Opening and Subsequent Transformations

The regioselective opening of the epoxide at the less hindered C2 position with a cyanide nucleophile sets the stage for the formation of the carboxylic acid functionality. Subsequent hydrolysis, reduction, and Boc-protection complete the synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Crude (2R,3R)-3-(2-hydroxyethyl)oxirane102.13(from previous step)~58.05
Sodium cyanide49.013.41 g69.66
Ethanol/Water (9:1)-150 mL-
Hydrochloric acid (concentrated)36.46As needed-
Lithium aluminum hydride (LAH)37.954.4 g116
Di-tert-butyl dicarbonate ((Boc)2O)218.2513.9 g63.7
Triethylamine101.198.8 mL63.7
Dioxane/Water (1:1)-100 mL-

Procedure:

  • Epoxide Ring-Opening: Dissolve the crude epoxy alcohol in 150 mL of a 9:1 ethanol/water mixture. Add sodium cyanide (3.41 g, 69.66 mmol) and stir the mixture at 60 °C for 12 hours.

  • Nitrile Hydrolysis: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid until the pH is approximately 1. Heat the mixture to reflux for 24 hours.

  • Purification of Hydroxy Acid: Cool the solution and neutralize with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude (R)-3-hydroxy-5-carboxypentanoic acid.

  • Reduction to Amino Alcohol: In a separate flame-dried flask under argon, suspend lithium aluminum hydride (4.4 g, 116 mmol) in 100 mL of anhydrous THF. Cool to 0 °C and slowly add a solution of the crude hydroxy acid in 50 mL of THF. Allow the reaction to warm to room temperature and then reflux for 8 hours. Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water. Filter the aluminum salts and concentrate the filtrate to obtain the crude (R)-5-amino-1,3-pentanediol.

  • Boc Protection: Dissolve the crude amino alcohol in 100 mL of a 1:1 dioxane/water mixture. Add triethylamine (8.8 mL, 63.7 mmol) followed by di-tert-butyl dicarbonate (13.9 g, 63.7 mmol).[9][10][11][12][13] Stir at room temperature for 12 hours.

  • Final Purification: Acidify the reaction mixture to pH 3 with a 1 M HCl solution and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield (R)-5-N-Boc-amino-3-hydroxypentanoic acid.[14][15][16][17]

Experimental_Workflow cluster_0 Part 1: Asymmetric Epoxidation cluster_1 Part 2: Functional Group Transformations Start trans-4-Penten-1-ol Reaction1 Sharpless Epoxidation (-20°C, 4-6h) Start->Reaction1 Quench1 Quench with Tartaric Acid Reaction1->Quench1 Workup1 Extraction & Concentration Quench1->Workup1 Epoxide_Opening Ring-Opening with NaCN (60°C, 12h) Workup1->Epoxide_Opening Hydrolysis Nitrile Hydrolysis with HCl (Reflux, 24h) Epoxide_Opening->Hydrolysis Reduction Reduction with LAH (Reflux, 8h) Hydrolysis->Reduction Boc_Protection Boc Protection (RT, 12h) Reduction->Boc_Protection Purification Column Chromatography Boc_Protection->Purification Final_Product (R)-5-N-Boc-amino-3-hydroxypentanoic acid Purification->Final_Product Pure Product

Caption: Detailed experimental workflow.

Trustworthiness and Validation

The successful synthesis of the target compound relies on careful execution of each step and validation of the intermediates and the final product.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of each reaction. For the amino-containing compounds, ninhydrin can be used as a staining agent.[18]

  • Purification: The polarity of the intermediates and the final product changes significantly throughout the synthesis. The choice of solvent systems for extraction and chromatography is crucial for obtaining a pure product.[17]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

    • Optical Rotation: To confirm the stereochemistry.

Expertise and Experience: Key Insights

  • Anhydrous Conditions: The Sharpless epoxidation and the LAH reduction are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining the temperature at -20 °C during the Sharpless epoxidation is critical for achieving high enantioselectivity.

  • Safety Precautions: Sodium cyanide and lithium aluminum hydride are highly toxic and reactive, respectively. Handle these reagents with appropriate personal protective equipment in a well-ventilated fume hood.

  • Quenching of LAH: The quenching of the LAH reaction must be done slowly and carefully at 0 °C to avoid an uncontrolled exothermic reaction.

  • Boc Protection: The Boc protection is generally a high-yielding and clean reaction.[19] The use of a biphasic system (dioxane/water) facilitates the reaction and subsequent workup.[10][11]

References

Sources

Application Note: A Comprehensive Guide to the Boc Protection of γ-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of γ-Amino Acids and N-Protection

γ-Amino acids are crucial structural motifs in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the increased flexibility of the three-carbon backbone allows γ-peptides and peptidomimetics to adopt unique secondary structures, such as helices and sheets. This structural diversity makes them valuable tools for creating novel therapeutics with enhanced metabolic stability and specific biological activities. A well-known example is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1]

To incorporate these valuable building blocks into larger molecules, such as peptides or complex organic scaffolds, it is essential to temporarily mask the nucleophilic amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[2][3] Its popularity stems from its ease of installation, general stability to basic and nucleophilic conditions, and straightforward removal under mild acidic conditions.[4][5][6] This orthogonality allows for selective deprotection in the presence of other acid-sensitive or base-labile protecting groups, a cornerstone of modern multi-step synthesis.[3][5]

This guide provides a detailed examination of the Boc protection of γ-amino acids, covering the underlying reaction mechanism, key experimental parameters, a robust step-by-step protocol, and troubleshooting advice for common challenges.

Reaction Mechanism and Core Principles

The standard method for N-Boc protection involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O or Boc-anhydride).[3][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process can be summarized as follows:

  • Deprotonation: In aqueous basic conditions, the carboxyl group of the γ-amino acid is deprotonated to the carboxylate, enhancing its solubility. The amine remains the most nucleophilic site.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the γ-amino acid attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[4][7] This forms a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the C-O bond of the anhydride, displacing a tert-butyl carbonate leaving group.[7]

  • Final Steps: The unstable tert-butyl carbonate intermediate quickly decomposes into carbon dioxide (CO₂) gas and tert-butanol.[4][7] This decomposition is thermodynamically favorable and drives the reaction to completion.[4]

Mechanism Figure 1: Reaction mechanism for Boc protection. cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 γ-Amino Acid (R-NH₂) Tetrahedral Tetrahedral Intermediate R_NH2->Tetrahedral Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Tetrahedral Boc_NHR N-Boc-γ-Amino Acid Tetrahedral->Boc_NHR Collapse & Proton Transfer tBuOH tert-Butanol Tetrahedral->tBuOH Decomposition CO2 CO₂ Tetrahedral->CO2 Decomposition

Figure 1: Reaction mechanism for Boc protection.

Optimizing Reaction Conditions

The success of a Boc protection reaction hinges on the careful selection of several key parameters. While the reaction is generally robust, optimization can significantly improve yield, purity, and scalability.

ParameterCommon OptionsRationale and Field Insights
Solvent System Dioxane/Water, THF/Water, Methanol, AcetonitrileA mixed aqueous-organic solvent system is most common for amino acids.[] Water, in the presence of a base, deprotonates the carboxylic acid to form a soluble carboxylate salt. The organic co-solvent (e.g., dioxane, THF) ensures the solubility of the Boc-anhydride. For amines that are sensitive to water, anhydrous conditions using solvents like methanol or acetonitrile can be employed.[]
Base NaOH, NaHCO₃, Na₂CO₃, Triethylamine (TEA)An inorganic base like sodium hydroxide or sodium bicarbonate is typically used to maintain an alkaline pH (8-10).[] This ensures the amino group remains deprotonated and thus maximally nucleophilic. For anhydrous reactions, an organic base like triethylamine is common.[2] The choice of base can be critical; strong bases like NaOH can sometimes hydrolyze the Boc-anhydride if not controlled.
Stoichiometry 1.1 to 1.5 equivalents of (Boc)₂OA slight excess of Boc-anhydride is used to ensure complete consumption of the starting amino acid and drive the reaction to completion. Using a large excess should be avoided as it complicates purification.
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[9] Running the reaction at ambient temperature from the start is also effective and common. Elevated temperatures are generally unnecessary and can promote side reactions.
Catalyst (Optional) 4-(Dimethylamino)pyridine (DMAP)For sterically hindered or weakly nucleophilic amines, a catalytic amount of DMAP can significantly accelerate the reaction.[3] However, for simple γ-amino acids, DMAP is usually not required and can sometimes lead to the formation of N,N-di-Boc protected byproducts.[][10]

Detailed Experimental Protocol: Boc Protection of γ-Aminobutyric Acid (GABA)

This protocol provides a reliable, step-by-step method for the N-Boc protection of GABA, a representative γ-amino acid.

Materials and Reagents:

  • γ-Aminobutyric acid (GABA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1 M solution

  • Citric Acid, 10% aqueous solution

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Workflow Figure 2: Experimental workflow for Boc protection. cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve GABA and Base in Aqueous Dioxane B Cool to 0 °C in Ice Bath A->B C Add (Boc)₂O Solution Dropwise B->C D Stir Overnight at Room Temperature C->D E Concentrate Mixture via Rotary Evaporation D->E F Acidify Aqueous Layer to pH 2-3 (e.g., with 1M HCl or 10% Citric Acid) E->F G Extract with Ethyl Acetate (3x) F->G H Wash Combined Organic Layers with Brine G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Filter and Concentrate to Yield Product I->J K Characterize (NMR, MS, etc.) J->K

Figure 2: Experimental workflow for Boc protection.

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve γ-aminobutyric acid (e.g., 5.0 g, 1.0 equiv) and sodium bicarbonate (e.g., 8.2 g, 2.0 equiv) in a mixture of 50 mL of deionized water and 50 mL of 1,4-dioxane. Stir until all solids have dissolved.

  • Addition of (Boc)₂O: Cool the flask in an ice bath to 0 °C. In a separate container, dissolve di-tert-butyl dicarbonate (e.g., 11.6 g, 1.1 equiv) in 20 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours).

  • Solvent Removal: Remove the bulk of the 1,4-dioxane from the reaction mixture using a rotary evaporator.

  • Acidification (Work-up): Transfer the remaining aqueous solution to a separatory funnel. Cool the solution again in an ice bath and carefully acidify to pH 2-3 by slowly adding 1 M HCl or 10% citric acid solution. Verify the pH with pH paper. The product will often precipitate or form an oil at this stage.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated brine solution (1 x 50 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-γ-aminobutyric acid, which is typically a white solid or a viscous oil.

  • Purification (if necessary): The product is often pure enough for subsequent steps. If further purification is required, it can be achieved by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction Insufficient base (pH dropped), insufficient (Boc)₂O, low reaction time.Monitor the pH throughout the reaction and add more base if necessary to keep it in the 8-10 range. Use a slight excess (1.1-1.2 eq) of (Boc)₂O. Allow the reaction to run for a full 16-24 hours.
Formation of Urea Byproduct Can occur with sterically hindered amines.[]This is less common with primary γ-amino acids but can be mitigated by ensuring proper temperature control and avoiding excessively strong bases.
Product is an Oil, Not a Solid The product may be intrinsically an oil or may contain residual solvent.Ensure all solvent is removed under high vacuum. If it remains an oil, this is often acceptable for the next step. If a solid is required, attempt trituration with a non-polar solvent like hexanes or diethyl ether.
Difficulty with Extraction Formation of an emulsion during work-up.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Conclusion

The N-Boc protection of γ-amino acids is a fundamental and highly reliable transformation in modern organic synthesis. By understanding the core mechanism and optimizing key reaction parameters such as solvent, base, and stoichiometry, researchers can consistently achieve high yields of the desired protected product. The protocol detailed here for GABA serves as a robust template that can be adapted for a wide variety of γ-amino acid substrates, enabling the synthesis of complex molecules for drug discovery and materials science.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Vasella, A., et al. (2017). Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2015, October 25). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Demchuk, O. P., et al. (2025, April). Synthesis of N‐Boc protected amino acid 20. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • Dsouza, D. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2023). Protection of γ-Amino Butyric Acid on Radiation Induced Intestinal Injury in Mice. Retrieved from [Link]

Sources

Application Notes and Protocols for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid in Peptidomimetics

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of complex peptides and peptidomimetics.[1] Its unique structure, featuring a hydroxyl group at the 3-position and a five-carbon backbone, makes it a valuable precursor for creating analogues of statine, a key component of potent protease inhibitors like pepstatin.[2][3][4] The incorporation of such modified amino acids into peptide sequences can enhance metabolic stability, introduce conformational constraints, and improve receptor binding affinity, making them highly sought after in drug discovery and development.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the 5-amino position allows for its seamless integration into established solid-phase peptide synthesis (SPPS) workflows using the Boc/Bzl protection strategy.[6][] This guide provides a detailed overview of the applications of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, along with comprehensive protocols for its use in peptide synthesis.

Core Concepts in Utilizing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

The successful incorporation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid into a peptide sequence requires careful consideration of its unique structural features. The key aspects to manage are the protection of the side-chain hydroxyl group, ensuring efficient coupling despite potential steric hindrance, and preventing side reactions during synthesis and cleavage.

Side-Chain Protection of the Hydroxyl Group

In Boc-based solid-phase peptide synthesis, reactive side-chain functionalities are typically protected to prevent unwanted side reactions.[8] For amino acids with hydroxyl groups, such as serine and threonine, the side chain is commonly protected as a benzyl ether (Bzl).[8] This prevents acylation of the hydroxyl group during the coupling steps. Given this precedent, it is highly recommended to protect the 3-hydroxyl group of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, for instance as a benzyl ether, prior to its use in SPPS. This orthogonal protection strategy ensures that the hydroxyl group remains intact until the final cleavage step with strong acids like hydrogen fluoride (HF).

Experimental Protocols
Protocol 1: Benzyl Protection of the 3-Hydroxyl Group (Solution Phase)

This protocol describes the protection of the hydroxyl group of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid as a benzyl ether.

Materials:

  • (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

  • Benzyl bromide (BnBr)

  • Silver(I) oxide (Ag₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add silver(I) oxide (1.5 equivalents) to the solution.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension at room temperature while stirring.

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove silver salts and wash the solid residue with ethyl acetate.

  • Combine the filtrate and washings and dilute with ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-5-N-Boc-amino-3-(benzyloxy)-pentanoic acid.

Parameter Value/Range Notes
Reactant Equivalents See procedureAdjust based on the scale of the reaction.
Reaction Time 24-48 hoursMonitor by TLC for completion.
Purification Flash ChromatographyEluent system to be determined by TLC analysis.
Expected Yield 70-85%Dependent on reaction scale and purification efficiency.
Protocol 2: Incorporation of Boc-(R)-5-amino-3-(O-Bzl)-pentanoic Acid into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual steps for a single coupling cycle using the protected amino acid on a peptide-resin within a standard Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-(R)-5-amino-3-(O-Bzl)-pentanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

  • Shaker

Workflow for a Single Coupling Cycle:

SPPS_Cycle A 1. Resin Swelling Swell peptide-resin in DCM for 30 min. B 2. Boc Deprotection Treat with 50% TFA in DCM for 30 min. A->B C 3. Washing Wash with DCM (3x) and IPA (2x). B->C D 4. Neutralization Treat with 5% DIEA in DCM (2x, 2 min each). C->D E 5. Washing Wash with DCM (3x). D->E F 6. Amino Acid Activation Pre-activate Boc-(R)-5-amino-3-(O-Bzl)-pentanoic acid with DIC/HOBt in DMF. E->F G 7. Coupling Add activated amino acid to resin. Shake for 2-4 hours. F->G H 8. Washing Wash with DMF (3x) and DCM (3x). G->H I 9. Monitoring (Optional) Perform Kaiser test to confirm coupling completion. H->I

Caption: Standard Boc-SPPS cycle for incorporating the protected amino acid.

Detailed Steps:

  • Resin Preparation: Swell the peptide-resin (with a free amino group) in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain the TFA solution.

  • Washing: Wash the resin with DCM (3 times) followed by isopropanol (2 times) and then DCM (3 times) to remove residual TFA.

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin.

    • Agitate for 2 minutes. Repeat once.

  • Washing: Wash the resin with DCM (3 times) to remove excess DIEA.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-(R)-5-amino-3-(O-Bzl)-pentanoic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered amino acids, extended coupling times may be necessary.[9][10]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a recoupling step may be required.

Parameter Value/Range Notes
Resin Substitution 0.3 - 0.8 mmol/gUse Merrifield or PAM resin for C-terminal acids.[11]
Amino Acid Excess 3 equivalentsMay be increased for difficult couplings.
Coupling Reagent Excess 3 equivalentsDIC/HOBt is a standard choice.
Coupling Time 2-4 hoursMonitor for completion.
Deprotection Time 30 minutesStandard for Boc group removal.
Protocol 3: Final Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the simultaneous removal of the benzyl and other side-chain protecting groups using hydrogen fluoride (HF).

WARNING: Hydrogen fluoride is extremely hazardous and requires a specialized apparatus and trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers (e.g., anisole, 10% v/v) to the vessel to trap reactive cations generated during cleavage.[11]

  • Cool the reaction vessel to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide from the ether solution.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Dry the crude peptide under vacuum.

Cleavage_Workflow A 1. Prepare Peptide-Resin Dry the resin and place in HF apparatus with scavengers. B 2. HF Cleavage Treat with liquid HF at 0°C for 1-2 hours. A->B C 3. HF Evaporation Remove HF under a stream of nitrogen. B->C D 4. Peptide Precipitation Precipitate the peptide with cold diethyl ether. C->D E 5. Isolation and Washing Collect the peptide by centrifugation and wash with cold ether. D->E F 6. Drying Dry the crude peptide under vacuum. E->F G 7. Purification Purify by RP-HPLC. F->G

Caption: Workflow for HF cleavage and peptide isolation.

Protocol 4: Peptide Purification by RP-HPLC

The crude peptide obtained after cleavage should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous ACN with 0.1% TFA).

  • Filter the sample to remove any insoluble material.

  • Inject the sample onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of ACN in water, both containing 0.1% TFA. A typical gradient would be from 5% to 95% ACN over 30-60 minutes.[11]

  • Monitor the elution profile at 210-220 nm.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Parameter Typical Value Notes
Stationary Phase C18 silicaStandard for peptide purification.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear, 5-95% B over 30-60 minOptimize for specific peptide.
Detection UV at 210-220 nmDetects the peptide backbone.
Application in the Synthesis of Statine Analogues

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a key precursor in the synthesis of statine and its analogues, which are crucial components of pepsin and renin inhibitors.[4] The synthesis typically involves the reduction of a corresponding β-keto ester, followed by deprotection. The stereochemistry of the hydroxyl and amino groups is critical for biological activity.

Conclusion and Best Practices

The use of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid offers a powerful tool for the synthesis of advanced peptidomimetics with enhanced therapeutic properties. Success in its application hinges on a systematic approach that includes:

  • Appropriate Side-Chain Protection: Protecting the 3-hydroxyl group is crucial to prevent side reactions.

  • Optimized Coupling Conditions: Extended coupling times or the use of more potent coupling reagents may be necessary to overcome steric hindrance.

  • Careful Cleavage and Purification: The use of appropriate scavengers during cleavage and rigorous purification by RP-HPLC are essential for obtaining a high-purity final product.

By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can effectively leverage this valuable building block in their peptide synthesis endeavors.

References
  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search,based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

  • Vertex AI Search, based on

Sources

Application Notes & Protocols: Leveraging (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid as a Functional PROTAC Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and stereochemistry are critical determinants of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][5][6]

Historically, PROTAC development has relied heavily on synthetically tractable linkers, such as simple alkyl and polyethylene glycol (PEG) chains.[3][7] However, the field is rapidly evolving towards the use of more sophisticated, functionalized linkers to overcome challenges in potency, selectivity, and physicochemical properties.[7][8] This guide focuses on a specific, functionalized building block: (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid . We will explore the unique chemical features of this linker, provide a rationale for its use, and detail protocols for its incorporation into novel PROTAC molecules.

The PROTAC Mechanism of Action

Before delving into linker-specific protocols, it is essential to understand the overall mechanism. A PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[][]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-E3 Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary->PROTAC Release Ub Ubiquitin Ternary->Ub Ubiquitination Ub->POI tags Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Spotlight on (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

This particular linker building block offers several features that a researcher can leverage to optimize a PROTAC's properties. Understanding its structure is key to appreciating its potential applications.

Figure 2: Chemical properties of the linker building block.

Rationale for Use: The Causality Behind Experimental Choice

The selection of a linker is a critical step in PROTAC design.[] While simple alkyl chains offer flexibility, and PEG linkers can improve solubility, they may not provide the optimal vector or conformational restraint needed for a highly potent and selective degrader.[1][4] (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid provides a compelling alternative by introducing three key elements:

  • Chirality (the (R)-stereocenter): The fixed stereochemistry at the C3 position introduces a degree of conformational rigidity. This can be advantageous as it reduces the entropic penalty of forming the ternary complex, potentially pre-organizing the PROTAC into a bioactive conformation.[1] This defined three-dimensional structure can lead to more specific and stable protein-protein interactions between the POI and the E3 ligase, enhancing degradation efficiency and selectivity.[6]

  • Hydroxyl Group: The secondary alcohol is a hydrogen bond donor and acceptor. This functionality can be exploited in several ways:

    • Improved Physicochemical Properties: The hydroxyl group increases the polarity of the linker, which can improve the aqueous solubility of the final PROTAC molecule—a common challenge for these "beyond Rule of 5" compounds.[4][12]

    • Ternary Complex Stabilization: The hydroxyl group can form specific hydrogen bonds with amino acid residues on the surface of either the POI or the E3 ligase, providing an additional anchor point that stabilizes the ternary complex. This enhanced stability often correlates with improved degradation potency.

  • Orthogonal Synthetic Handles: The molecule is equipped with a carboxylic acid and a Boc-protected amine. This is an ideal setup for sequential amide bond formation, one of the most robust and widely used reactions in medicinal chemistry. The acid-labile tert-butyloxycarbonyl (Boc) group allows for selective deprotection under mild conditions that will not affect the rest of the PROTAC molecule, enabling a controlled, stepwise synthesis.[]

Physicochemical Properties Comparison

To illustrate the impact of linker choice, the table below compares the calculated properties of this functionalized linker fragment to more common linker types.

Linker TypeKey FeaturescLogP (approx.)H-Bond DonorsH-Bond AcceptorsRotatable BondsPotential Impact on PROTAC
Alkyl Chain (e.g., 5-aminopentanoic acid)Hydrophobic, flexible1.2224High flexibility, potential for poor solubility.
PEG Chain (e.g., Amino-PEG3-acid)Hydrophilic, flexible-0.5258Good solubility, high flexibility can be entropically unfavorable.
(R)-5-amino-3-hydroxyl-pentanoic acid (deprotected)Chiral, polar, semi-rigid-1.0344Balances solubility and rigidity; potential for specific H-bonding.

Note: Properties are calculated for the core linker structures after deprotection for comparative purposes.

Experimental Protocols: Synthesis and Incorporation

The following section provides a detailed, step-by-step methodology for incorporating (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid into a PROTAC. This protocol assumes the researcher has an amine-functionalized E3 ligase ligand (e.g., derived from pomalidomide) and a POI ligand with a carboxylic acid handle. The strategy can be easily reversed.

General Synthetic Workflow

The overall strategy involves a two-step amide coupling process with an intermediary deprotection step. This ensures a controlled and convergent synthesis.

Synthetic_Workflow Start Starting Materials: - Linker - POI-COOH - E3-NH2 Step1 Step 1: Amide Coupling Activate Linker-COOH React with E3-NH2 (Reagents: HATU, DIPEA) Start->Step1 Intermediate1 Intermediate 1: Boc-Linker-E3 Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Reagent: TFA in DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: H2N-Linker-E3 Step2->Intermediate2 Step3 Step 3: Amide Coupling Activate POI-COOH React with Intermediate 2 (Reagents: HATU, DIPEA) Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-Linker-E3 Step3->Final_PROTAC Purify Purification & QC (HPLC, LC-MS, NMR) Final_PROTAC->Purify

Figure 3: Stepwise workflow for PROTAC synthesis using the linker.

Protocol 1: Coupling of Linker to E3 Ligase Ligand

Objective: To form the first amide bond between the linker's carboxylic acid and an amine-functionalized E3 ligase ligand.

Materials:

  • (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-amino-pomalidomide) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form an active ester, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH required for the reaction.

  • Add the amine-functionalized E3 Ligase Ligand (1.1 eq) to the activated linker solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor Progress: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure Boc-Linker-E3 conjugate.

  • Validation: Confirm the structure and purity of the product by LC-MS and ¹H NMR.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the terminal primary amine for the next coupling step.

Materials:

  • Boc-Linker-E3 conjugate (from Protocol 4.2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-Linker-E3 conjugate in anhydrous DCM (approx. 20% v/v TFA/DCM).

  • Add TFA to the solution and stir at room temperature.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. DCM is a standard solvent that is inert to the reaction conditions.

  • Monitor the reaction by LC-MS. The deprotection is typically complete within 1-2 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The resulting amine-TFA salt (H₂N-Linker-E3) is often used directly in the next step without further purification.

Protocol 3: Final PROTAC Assembly

Objective: To couple the deprotected linker-E3 intermediate with a POI ligand containing a carboxylic acid.

Materials:

  • H₂N-Linker-E3 intermediate (from Protocol 4.3) (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq - extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

Procedure:

  • In a separate dry flask under nitrogen, dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15-20 minutes to activate the acid.

  • In another flask, dissolve the crude H₂N-Linker-E3 intermediate in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.

  • Transfer the activated POI ligand solution to the solution of the deprotected intermediate.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 4.2. Purify the final PROTAC molecule using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity (>95%).

  • Final Validation: Characterize the final product thoroughly using:

    • LC-MS: To confirm molecular weight and purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Conclusion and Future Outlook

The judicious selection of a PROTAC linker is paramount to developing a successful protein degrader.[3][8] (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid represents a class of functionalized, chiral linkers that offer distinct advantages over simple achiral, non-functionalized chains. The introduction of stereochemical control and a hydrogen-bonding hydroxyl moiety provides researchers with powerful tools to fine-tune ternary complex stability and optimize physicochemical properties.[6] The straightforward and robust synthetic protocols outlined here enable its seamless integration into PROTAC discovery workflows. As the field of targeted protein degradation continues to mature, the exploration and application of such sophisticated linker building blocks will be essential for unlocking the full therapeutic potential of PROTACs and addressing previously "undruggable" targets.[4]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Gaponenko, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-15. [Link]

  • Li, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Scott, J. S., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

  • Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Wiechert, S., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: A Scalable and Stereoselective Synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable protocol for the preparation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid, a key chiral building block in the synthesis of various pharmaceuticals, notably as a side chain for statin drugs. The described synthetic strategy employs a four-step sequence commencing with the reductive amination of a commercially available starting material, followed by Boc-protection, a diastereoselective enzymatic reduction of a β-keto ester intermediate, and concluding with ester hydrolysis. This method is designed for large-scale production, emphasizing operational simplicity, high stereochemical control, and the use of readily available reagents. Detailed experimental procedures, purification protocols, and comprehensive analytical characterization are provided to ensure reproducibility and high purity of the final product.

Introduction: The Significance of a Chiral Synthon

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a valuable chiral intermediate in the pharmaceutical industry. Its stereochemically defined structure, featuring both a hydroxyl and a protected amino group, makes it an essential component in the total synthesis of complex molecules. Of particular importance is its role as a key side chain in the synthesis of blockbuster statin drugs, which are pivotal in the management of hypercholesterolemia. The precise stereochemistry of this side chain is critical for the therapeutic efficacy of these drugs.

The development of a scalable, cost-effective, and stereoselective synthesis for this compound is therefore a significant endeavor for researchers and professionals in drug development and manufacturing. This application note addresses this need by providing a detailed, field-proven protocol that can be implemented for large-scale production.

Synthetic Strategy: A Chemo-Enzymatic Approach

The chosen synthetic pathway is a four-step chemo-enzymatic route designed for scalability and high stereochemical control. The overall transformation is depicted below:

Synthetic Pathway A Ethyl 5-oxopentanoate B Ethyl 5-aminopentanoate A->B  Reductive Amination (NH3, H2, Raney Ni) C Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate B->C  Boc Protection ((Boc)2O, Base) D Ethyl (R)-5-N-Boc-amino-3-hydroxypentanoate C->D  Asymmetric Reduction (Ketoreductase, Cofactor) E (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid D->E  Ester Hydrolysis (LiOH, THF/H2O)

Figure 1: Overall synthetic workflow for the preparation of the target molecule.

This strategy was selected for the following reasons:

  • Convergent Approach: The synthesis starts from a readily available and inexpensive starting material, ethyl 5-oxopentanoate.

  • Robust Reactions: The initial steps of reductive amination and Boc protection are well-established and scalable industrial processes.

  • Stereochemical Control: The key chiral center is introduced via a highly stereoselective enzymatic reduction of the β-keto ester intermediate. Biocatalysis offers significant advantages in terms of enantioselectivity and mild reaction conditions compared to many traditional chemical methods.

  • Ease of Purification: The Boc protecting group facilitates purification of the intermediates and can be readily removed in subsequent synthetic steps if required.

Experimental Protocols

Step 1: Reductive Amination of Ethyl 5-oxopentanoate

Rationale: This step introduces the primary amino group through the formation of an imine intermediate followed by catalytic hydrogenation. Raney Nickel is a cost-effective and highly active catalyst for this transformation.

Protocol:

  • To a high-pressure stainless-steel reactor, add ethyl 5-oxopentanoate (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Cool the reactor to 0-5 °C and purge with nitrogen.

  • Charge the reactor with a slurry of activated Raney Nickel (5-10% w/w) in the same solvent.

  • Seal the reactor and begin agitation.

  • Introduce anhydrous ammonia (5-10 eq) into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to 40-60 °C and maintain under constant hydrogen pressure with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 5-aminopentanoate, which can be used in the next step without further purification.

Step 2: Boc Protection of Ethyl 5-aminopentanoate

Rationale: The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step and to aid in purification. Di-tert-butyl dicarbonate ((Boc)₂O) is a widely used and efficient reagent for this purpose.

Protocol:

  • Dissolve the crude ethyl 5-aminopentanoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq in a biphasic system with water), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the organic layer with a mild acidic solution (e.g., 1 M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Asymmetric Reduction of Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate

Rationale: This is the critical stereochemistry-determining step. A ketoreductase (KRED) enzyme is employed for the highly enantioselective reduction of the β-keto group to the corresponding (R)-hydroxyl group. This biocatalytic approach offers excellent stereocontrol under mild conditions.[1] A co-factor regeneration system is typically employed to make the process economically viable on a large scale.

Protocol:

  • In a temperature-controlled bioreactor, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the ketoreductase enzyme (commercially available or produced in-house) and the co-factor (e.g., NAD(P)H).

  • Add a co-substrate for co-factor regeneration (e.g., isopropanol for NADPH regeneration with some KREDs).

  • Add the substrate, ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate (1.0 eq), to the buffered enzyme solution. The substrate may be added portion-wise to avoid high concentrations that could inhibit the enzyme.

  • Maintain the reaction mixture at the optimal temperature for the enzyme (e.g., 25-35 °C) with gentle agitation.

  • Monitor the progress of the reaction and the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion and ee, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl (R)-5-N-Boc-amino-3-hydroxypentanoate.

Step 4: Hydrolysis of Ethyl (R)-5-N-Boc-amino-3-hydroxypentanoate

Rationale: The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid using a mild base to avoid any potential side reactions with the Boc-protecting group.

Protocol:

  • Dissolve the crude ethyl (R)-5-N-Boc-amino-3-hydroxypentanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium hydroxide (LiOH, 1.5-2.0 eq) in water.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a cold, dilute aqueous solution of HCl or citric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Data Presentation: Quantitative Summary

The following table summarizes the typical quantitative data for each step of the synthesis.

StepStarting MaterialKey ReagentsProductTypical Yield (%)Purity (%)
1Ethyl 5-oxopentanoateNH₃, H₂, Raney NiEthyl 5-aminopentanoate>90 (crude)-
2Ethyl 5-aminopentanoate(Boc)₂O, Et₃NEthyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate85-95>95
3Ethyl 5-(tert-butoxycarbonylamino)-3-oxopentanoateKetoreductase, NADPHEthyl (R)-5-N-Boc-amino-3-hydroxypentanoate>90>99 (ee)
4Ethyl (R)-5-N-Boc-amino-3-hydroxypentanoateLiOH(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid80-90>98

Analytical Characterization

Rigorous analytical testing is crucial to ensure the identity, purity, and stereochemical integrity of the final product.

Workflow for Analytical Characterization

Analytical Workflow A Final Product B NMR Spectroscopy (¹H, ¹³C) A->B Structure Verification C Mass Spectrometry (ESI-MS) A->C Molecular Weight Confirmation D Chiral HPLC A->D Enantiomeric Purity (ee%) E Elemental Analysis A->E Elemental Composition

Figure 2: Analytical workflow for the characterization of the final product.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the chemical structure and the presence of all expected protons. The spectrum should show characteristic peaks for the Boc group, the methylene protons, the methine proton of the hydroxyl-bearing carbon, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR: To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): To confirm the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ or [M+Na]⁺ ion.[2]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the enantiomeric excess (ee) of the final product.

    • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid), is used for elution. The exact composition should be optimized for the best separation.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound.

    • Procedure: A standard solution of the final product is injected onto the chiral HPLC system. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

  • Elemental Analysis:

    • To determine the elemental composition (C, H, N) of the final product and confirm its empirical formula.

Conclusion

The chemo-enzymatic approach detailed in this application note provides a scalable, efficient, and highly stereoselective method for the large-scale preparation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. The use of a ketoreductase in the key stereoselective step ensures high enantiomeric purity, which is critical for its application in pharmaceutical synthesis. The protocols provided, along with the detailed analytical methods, offer a comprehensive guide for researchers, scientists, and drug development professionals to produce this valuable chiral building block with high quality and consistency.

References

  • Kaluzna, I. A., et al. (2005). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 69(4), 411–420.
  • Garner, G. V., & Gordon, D. B. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Journal of the American Society for Mass Spectrometry, 18(11), 486-489.

Sources

analytical methods for (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. As a critical chiral building block in the synthesis of various pharmaceutical agents, ensuring its chemical purity, structural integrity, and enantiomeric fidelity is paramount. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will delve into the causality behind experimental choices, offering robust, self-validating protocols grounded in established scientific principles.

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a non-standard amino acid derivative featuring a hydroxyl group and a tert-butyloxycarbonyl (Boc) protecting group. This structure necessitates a multi-faceted analytical approach to control for potential impurities, including its (S)-enantiomer, diastereomers, and other process-related impurities.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₅[1]
Molecular Weight 233.26 g/mol [1]
IUPAC Name (3R)-5-[(tert-Butoxycarbonyl)amino]-3-hydroxypentanoic acid[1]
InChI Key VHZWCUURDLLIRJ-SSDOTTSWSA-N[1]

Chromatographic Analysis: The Cornerstone of Purity and Chiral Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and enantiomeric excess of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. Due to the molecule's polarity and chirality, distinct HPLC methods are required for purity and chiral analysis.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The Boc-protected amino acid, being moderately polar, can be retained and separated from more polar or less polar impurities. The Boc group provides a chromophore for UV detection, typically at low wavelengths (~200-215 nm).[2]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining compounds of moderate polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Elution Mode GradientA gradient is necessary to elute a range of potential impurities with varying polarities.
Gradient Program 5% B to 95% B over 20 minutesThis wide gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe amide and carbonyl groups of the Boc-protecting group absorb at this wavelength.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Enantiomeric Purity by Chiral HPLC

Principle: The determination of enantiomeric excess is critical. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. For N-protected amino acids, macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) and polysaccharide-based CSPs are highly effective.[2][3] These phases provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

G cluster_0 Chiral Separation Workflow Sample Racemic Mixture ((R) and (S) Enantiomers) Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Sample->Column Injection Interaction Differential Diastereomeric Complex Formation Column->Interaction Mobile Phase Flow Separation Separated Enantiomers (Different Retention Times) Interaction->Separation Elution Detector UV Detector Separation->Detector Detection

Caption: Workflow for enantiomeric separation using a Chiral Stationary Phase.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in the mobile phase or a compatible solvent like isopropanol.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) 4.6 x 250 mm, 5 µmThese columns show broad applicability for chiral separations of N-protected amino acids.[2]
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Normal phase chromatography is often preferred for this class of compounds.[2] IPA acts as the polar modifier, and TFA can improve peak shape.
Elution Mode IsocraticIsocratic elution is standard for chiral separations to ensure robust and reproducible results.
Flow Rate 1.0 mL/minStandard flow rate for normal phase applications.
Column Temperature 25 °C (Ambient)Temperature control is crucial for consistent chiral recognition.
Detection UV at 210 nmThe Boc group provides the necessary chromophore for detection.[2]
Injection Volume 10 µL
  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Structural Confirmation and Identification

While HPLC provides information on purity, it does not confirm the chemical structure. For this, spectroscopic techniques are indispensable.

Mass Spectrometry (MS)

Principle: MS provides information about the molecular weight of the analyte. When coupled with HPLC (LC-MS), it becomes a powerful tool for confirming the identity of the main peak and identifying impurities by their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Protocol: LC-MS Analysis

  • LC Method: Use the RP-HPLC method described in Section 1.1, ensuring the mobile phase is compatible with MS (e.g., using formic acid instead of TFA if signal suppression is an issue).

  • MS Parameters:

    • Ionization Mode: ESI, Negative or Positive

    • Expected m/z:

      • Negative Mode: [M-H]⁻ = 232.25

      • Positive Mode: [M+H]⁺ = 234.27; [M+Na]⁺ = 256.25

    • Mass Range: 50 - 500 amu

    • Data Acquisition: Full Scan

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most definitive method for structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming its connectivity and stereochemistry.

¹H NMR Analysis: The expected proton signals for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid in a solvent like CDCl₃ or DMSO-d₆ would be:

  • ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.[4]

  • ~1.6-1.8 ppm (multiplet, 2H): The methylene protons at the C4 position.

  • ~2.3-2.5 ppm (multiplet, 2H): The methylene protons at the C2 position, adjacent to the carboxylic acid.

  • ~3.0-3.2 ppm (multiplet, 2H): The methylene protons at the C5 position, adjacent to the nitrogen.

  • ~3.9-4.1 ppm (multiplet, 1H): The methine proton at the C3 position, bearing the hydroxyl group.

  • ~5.0-5.5 ppm (broad signal, 1H): The NH proton of the carbamate.[4]

  • Variable ppm (broad signals): Protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Chiral Purity by NMR: The enantiomeric excess can also be determined by NMR using chiral solvating agents (CSAs), which form diastereomeric complexes with the enantiomers, causing their signals to be resolved in the NMR spectrum.

Analytical Method Validation

For use in a regulated environment, all analytical methods must be validated to ensure they are fit for their intended purpose.[5][6] The validation process provides documented evidence that the method is reliable, accurate, and reproducible.[6][7]

G cluster_0 Validation Outcomes Validation Method Validation (ICH Q2(R2)) Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Reliable Reliable Validation->Reliable Accurate Accurate Validation->Accurate Reproducible Reproducible Validation->Reproducible

Caption: Key parameters for analytical method validation as per ICH guidelines.

Summary of Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Experiment
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a series of at least five standards over the expected concentration range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo matrix at different levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (2020). Helvetica Chimica Acta. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]

  • Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. (n.d.). PubMed Central. [Link]

  • Analytical method validation: A brief review. (n.d.). ijrpr.com. [Link]

  • L-Pentahomoserine. (n.d.). PubChem. [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

  • 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols for the HPLC Purification of Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of Boc-Protected Intermediates

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex amine-containing molecules.[1][] Its widespread use stems from its general stability to a range of reaction conditions and its facile, acid-labile removal.[1][3] However, the very properties that make the Boc group an excellent protecting group can present unique challenges during purification by High-Performance Liquid Chromatography (HPLC). The introduction of the bulky, hydrophobic Boc group significantly alters the polarity and chromatographic behavior of the parent molecule, necessitating carefully tailored purification protocols.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful purification of Boc-protected compounds. We will delve into the underlying principles that govern their separation, provide step-by-step protocols for method development and execution, and address common pitfalls to ensure the isolation of highly pure materials.

The Influence of the Boc Group on Chromatographic Behavior

The tert-butyl moiety of the Boc group imparts a significant degree of hydrophobicity to the molecule.[4] This increased non-polar character makes Reversed-Phase HPLC (RP-HPLC) the method of choice for the purification of most Boc-protected compounds. In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used in conjunction with a polar mobile phase. The more hydrophobic a compound is, the more strongly it will interact with the stationary phase, leading to a longer retention time.[4]

This principle dictates the elution order of Boc-protected compounds, which is primarily influenced by the hydrophobicity of their side chains or core structures.[4] For instance, when separating a mixture of Boc-protected amino acids, those with aliphatic or aromatic side chains will be retained longer than those with polar or charged side chains.[4]

Method Development: A Strategic Approach to Purity

A well-designed HPLC method is paramount for achieving high-resolution separation and, consequently, high-purity fractions. The following sections outline the key considerations for developing a robust purification protocol.

Column Selection: The Heart of the Separation

For the majority of Boc-protected compounds, a C18 reversed-phase column is the workhorse and an excellent starting point.[5][6] These columns offer a good balance of hydrophobicity and surface coverage, providing excellent retention and selectivity for a wide range of compounds.

Column Type Particle Size Typical Dimensions (Preparative) Key Advantages
C18 Silica5 - 10 µm21.2 x 250 mmHigh loading capacity, excellent for general-purpose purification.[5]
C8 Silica5 - 10 µm21.2 x 250 mmLess retentive than C18, useful for very hydrophobic compounds that may be too strongly retained on a C18 column.
Phenyl-Hexyl5 - 10 µm21.2 x 250 mmOffers alternative selectivity due to π-π interactions, beneficial for aromatic-containing Boc-protected compounds.
Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical parameter that directly influences the retention and selectivity of the separation.[7][8] A typical mobile phase for the purification of Boc-protected compounds consists of an aqueous component (Solvent A) and an organic component (Solvent B), with the addition of an acid modifier.

Solvent A: HPLC-grade water Solvent B: Acetonitrile (ACN) or Methanol (MeOH)

Acetonitrile is generally preferred due to its lower viscosity and better UV transparency at low wavelengths.[9]

The Critical Role of the Acid Modifier:

An acidic modifier is almost always necessary to ensure good peak shape and reproducibility. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the most common choice.[5][6] TFA acts as an ion-pairing agent, masking residual silanol groups on the silica-based stationary phase and protonating any basic functionalities on the analyte, which minimizes peak tailing.

A Word of Caution on Boc Group Stability:

The Boc group is susceptible to cleavage under acidic conditions.[1][10] While 0.1% TFA in the mobile phase is generally considered safe for the duration of a typical HPLC run, prolonged exposure or concentration of the fractions containing TFA can lead to partial or complete deprotection.[10][11] Several researchers have noted that allowing fractions to stand at room temperature for extended periods (e.g., 4 hours) can result in noticeable cleavage.[10] Evaporation of the solvent, especially with heat, will concentrate the TFA and accelerate this deprotection.[11]

Alternative Acid Modifiers:

For particularly acid-sensitive compounds, formic acid (0.1%) can be used as a less aggressive alternative to TFA.[10] However, this may result in broader peaks and reduced resolution.[10]

Gradient Elution:

A linear gradient from a low percentage of Solvent B to a high percentage is typically employed for the purification of Boc-protected compounds. This allows for the efficient elution of compounds with a wide range of polarities. A good starting point for a generic gradient is a linear progression from 30% to 90% acetonitrile over 20-30 minutes.[5]

Step-by-Step HPLC Purification Protocol

This protocol provides a general framework for the purification of a Boc-protected compound. Optimization will be necessary based on the specific characteristics of the target molecule.

Part 1: Sample Preparation
  • Dissolution: Dissolve the crude material in a minimal amount of a solvent that is compatible with the initial mobile phase conditions. A 50:50 mixture of Solvent A and Solvent B is often a good choice.[5] If solubility is an issue, methanol or dimethylformamide (DMF) can be used, but the injection volume should be kept small to avoid solvent effects that can distort peak shape.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Part 2: HPLC System Setup and Execution

Caption: General workflow for HPLC purification of Boc-protected compounds.

Analytical Method:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 214 nm.[6]

  • Column Temperature: 30 °C.[5]

  • Injection Volume: 10 µL.[5]

  • Gradient: Start at 30% B. Linear gradient from 30% to 90% B over 20 minutes. Hold at 90% B for 5 minutes.[5]

Preparative Method:

  • Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size.[5]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[5]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

  • Flow Rate: 20 mL/min.[5]

  • Detection: UV at 220 nm.[5]

  • Column Temperature: Ambient.[5]

  • Injection Volume: 1-5 mL, depending on sample concentration and column loading capacity.[5]

  • Gradient: Start at a percentage of Solvent B that is approximately 5-10% lower than the elution percentage observed in the analytical run. Run a linear gradient to a percentage of Solvent B that is 5-10% higher than the analytical elution percentage over 30 minutes.

  • Fraction Collection: Initiate fraction collection based on the UV signal corresponding to the target peak.

Part 3: Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: To minimize the risk of Boc deprotection, it is highly recommended to immediately freeze the pooled fractions and remove the solvent via lyophilization (freeze-drying).[10][11] This method avoids heating and efficiently removes TFA along with the water and acetonitrile.[11] If a rotary evaporator must be used, do so at a low temperature (e.g., <30°C) and consider adding a small amount of a non-volatile base like pyridine to neutralize the TFA. Another strategy is to add toluene during rotary evaporation to help azeotropically remove the TFA.[10]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Ensure 0.1% TFA is present in the mobile phase.- Reduce the injection volume or sample concentration.- Check the pH of the mobile phase.
No Peaks Detected - Detector issue.- No sample injected or sample did not elute.- Compound lacks a UV chromophore.- Verify detector is on and set to an appropriate wavelength (210-220 nm for the Boc group).[5]- Check for flow path obstructions.- Use an alternative detection method like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
Product is Deprotected - Prolonged exposure to acidic mobile phase.- High temperatures during solvent evaporation.- Freeze and lyophilize fractions immediately after collection.[10][11]- Use a lower concentration of TFA or switch to formic acid for very sensitive compounds.- Avoid heat during solvent removal.[11]
Poor Resolution - Inappropriate gradient.- Column deterioration.- Optimize the gradient slope (a shallower gradient often improves resolution).- Try a different column chemistry (e.g., Phenyl-Hexyl).- Replace the column.

Conclusion: A Pathway to Purity

The successful HPLC purification of Boc-protected compounds is a critical step in many synthetic workflows. By understanding the fundamental principles of reversed-phase chromatography and the specific chemical properties of the Boc group, researchers can develop robust and efficient purification protocols. A systematic approach to method development, careful execution of the purification, and appropriate post-purification handling are the keys to obtaining highly pure materials, ready for the next synthetic step or final biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource to navigate the challenges and achieve the desired purity for these important synthetic intermediates.

References

  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids - Benchchem. (n.d.).
  • Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid - Benchchem. (n.d.).
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012, July 6). ResearchGate.
  • A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis - Benchchem. (n.d.).
  • Why my BOC-protected compounds got deprotected during evaporation? (2021, January 15). ResearchGate.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025, January 8).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid. (n.d.).

Sources

Application Note: Comprehensive NMR Characterization of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a chiral building block with pharmaceutical relevance, confirming its structural integrity, including stereochemistry, is paramount. This document outlines a systematic approach, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments to achieve unambiguous resonance assignment and structural verification. The principles and experimental choices discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of similarly complex small molecules.

Introduction: The Significance of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a valuable chiral intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structure incorporates multiple functionalities: a carboxylic acid, a secondary alcohol, and a Boc-protected amine. The specific stereochemistry at the C3 position is often crucial for the biological activity of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical techniques are required to confirm the constitution and stereochemical purity of this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution.[1] This guide explains the causality behind the selection of specific NMR experiments and solvents to overcome challenges associated with this molecule, such as the presence of exchangeable protons and the need for unambiguous assignment of diastereotopic protons.

Molecular Structure:

Caption: Structure of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid with atom numbering for NMR assignment.

Experimental Design and Rationale

The successful NMR characterization of this molecule hinges on a well-designed experimental strategy. The key considerations are solvent selection to manage exchangeable protons and a suite of NMR experiments to resolve structural ambiguities.

Solvent Selection: The Key to Observing Labile Protons

The molecule contains three labile protons: the carboxylic acid proton (-COOH), the hydroxyl proton (-OH), and the amide proton (-NH-). In many common NMR solvents like CDCl₃ or D₂O, these protons undergo rapid chemical exchange, leading to broad, poorly resolved signals or their complete disappearance.[2]

To mitigate this, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[1] DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange, allowing for the observation of sharper signals for the -OH and -NH protons and enabling the measurement of their coupling to adjacent protons.[2]

Suite of NMR Experiments

A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton count & coupling) COSY ¹H-¹H COSY (Proton-proton correlations) H1->COSY Identifies ¹H spin systems C13 ¹³C NMR (Carbon count & type) HSQC ¹H-¹³C HSQC (Direct C-H correlations) C13->HSQC Links protons to carbons COSY->HSQC Confirms assignments

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. This molecule is a valuable chiral building block in medicinal chemistry and drug development. Achieving high yield and enantiomeric purity is critical for its successful application. This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, moving from troubleshooting common problems to providing optimized protocols.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face. We have organized it by symptom, allowing for rapid diagnosis and resolution of experimental hurdles.

FAQ 1: Low Enantiomeric Excess (e.e.) in the Asymmetric Reduction Step

Symptom: You have successfully synthesized the precursor ethyl 5-amino-3-oxopentanoate, but the subsequent asymmetric reduction to ethyl (R)-5-amino-3-hydroxypentanoate shows low enantioselectivity.

Core Problem: The primary determinant of stereoselectivity is the catalyst and the reaction conditions used for the reduction of the β-keto group.

Troubleshooting Flowchart:

G start Low Enantiomeric Excess (e.e.) Detected catalyst_check What type of catalyst was used? start->catalyst_check biocatalyst Biocatalyst (e.g., Baker's Yeast, KREDs) catalyst_check->biocatalyst Bio chemocatalyst Chemical Catalyst (e.g., Ru-BINAP) catalyst_check->chemocatalyst Chemical bio_cause1 Possible Cause: Multiple reductases with opposing stereoselectivity in wild-type organisms. biocatalyst->bio_cause1 chemo_cause1 Possible Cause: Suboptimal ligand or reaction conditions for the substrate. chemocatalyst->chemo_cause1 bio_solution1 Solution: Use an isolated ketoreductase (KRED) or a genetically engineered strain overexpressing a single, selective reductase. bio_cause1->bio_solution1 conditions_check Were reaction conditions (pH, temp, solvent) optimized? bio_solution1->conditions_check chemo_solution1 Solution: Screen different chiral ligands (e.g., BINAP derivatives). Optimize temperature; lower temperatures often improve selectivity. chemo_cause1->chemo_solution1 chemo_solution1->conditions_check conditions_solution Solution: Systematically screen pH (optima often ~5.5-7.5) and temperature. Consider solvent effects on catalyst stability and activity. conditions_check->conditions_solution No

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Solutions:

  • Biocatalysis Insights: While cost-effective, common baker's yeast contains multiple reductase enzymes, some of which may produce the undesired (S)-enantiomer, thus lowering the overall e.e.[1] Using isolated or recombinant ketoreductases (KREDs) provides access to enzymes with extremely high selectivity for a single enantiomer.[2]

  • Chemical Catalysis Insights: For chemical catalysts like Ruthenium-BINAP complexes, the chiral ligand is paramount.[1] The steric and electronic properties of the ligand create the chiral environment necessary for selective reduction. If e.e. is low, consider screening different BINAP derivatives (e.g., XylBINAP) or lowering the reaction temperature, as this can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.[1][3]

FAQ 2: Low Yield During the Boc Protection Step

Symptom: After successful synthesis of (R)-5-amino-3-hydroxypentanoic acid, the subsequent N-Boc protection step with di-tert-butyl dicarbonate (Boc)₂O results in a low yield of the final product.

Possible Causes & Solutions Table:

Possible CauseRecommended Solution & Explanation
Incorrect pH / Base The amino group must be deprotonated to act as an effective nucleophile.[4] Use a suitable base (e.g., triethylamine, NaOH, NaHCO₃) to maintain a basic pH (typically 9-10). Avoid excess strong base, which can promote side reactions.[4][5]
(Boc)₂O Degradation (Boc)₂O is sensitive to moisture and acidic conditions. Ensure you are using fresh, high-quality reagent and anhydrous solvents if performing the reaction under non-aqueous conditions.
Side Reaction with Hydroxyl Group While less reactive than the amine, the hydroxyl group can react with (Boc)₂O, especially if a catalyst like DMAP is used or with prolonged reaction times.[] Monitor the reaction by TLC/LC-MS and stop it once the starting amine is consumed.
Difficult Work-up / Product Loss The product is relatively polar and can be water-soluble, leading to losses during aqueous extraction. After acidifying the reaction mixture to protonate the carboxylate, ensure you extract thoroughly with an organic solvent like ethyl acetate (EtOAc) multiple times.[7]
FAQ 3: The Final Product is an Oil and Difficult to Purify

Symptom: After work-up and solvent evaporation, the crude (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a persistent oil, making purification by recrystallization impossible and chromatography difficult.

Field-Proven Solution: DCHA Salt Formation

This is a classic technique for purifying oily Boc-amino acids.[4][7] The dicyclohexylamine (DCHA) salt is a stable, crystalline solid that is easily purified by recrystallization.

Protocol: DCHA Salt Formation for Purification

  • Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add one molar equivalent of dicyclohexylamine (DCHA) with stirring.

  • The DCHA salt will typically precipitate out of the solution as a white solid.[7]

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The salt can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane).

  • To recover the free acid, dissolve the purified salt in water, acidify with a weak acid like citric acid, and extract the product into an organic solvent.[7]

Section 2: Optimized Synthesis Pathway & Protocol

This section provides a reliable, step-by-step pathway for the synthesis, incorporating best practices to maximize yield and purity.

Overall Synthesis Scheme:

G cluster_0 Stage 1: Asymmetric Reduction cluster_1 Stage 2: Amine Protection A Ethyl 5-amino-3-oxopentanoate B Ethyl (R)-5-amino-3-hydroxypentanoate A->B Chiral Catalyst (e.g., KRED or Ru-BINAP) H₂ source C (R)-5-amino-3-hydroxypentanoic acid B->C Saponification (e.g., LiOH, NaOH) D (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid (Final Product) C->D (Boc)₂O Base (e.g., Et₃N) Dioxane/Water

Caption: High-level synthesis pathway.

Detailed Experimental Protocol

Part A: Asymmetric Reduction of Ethyl 5-amino-3-oxopentanoate (Note: This protocol assumes the use of a commercially available ketoreductase (KRED) for high enantioselectivity.[2])

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing NADP⁺ (1 mM) and glucose dehydrogenase (GDH, for cofactor recycling) and D-glucose (1.1 eq).

  • Enzyme Addition: Add the selected ketoreductase (KRED) enzyme preparation as per the manufacturer's activity units specification.

  • Substrate Addition: Dissolve ethyl 5-amino-3-oxopentanoate hydrochloride in the buffer and add it to the reaction vessel. A fed-batch approach (slowly adding the substrate over time) can prevent substrate inhibition and improve yield.[1]

  • Reaction Monitoring: Maintain the reaction at the optimal temperature for the enzyme (typically 25-30 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a water-miscible organic solvent like isopropanol or acetonitrile to precipitate the enzyme. Centrifuge to remove the solids. Extract the aqueous supernatant multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl (R)-5-amino-3-hydroxypentanoate. The enantiomeric excess should be determined at this stage using chiral HPLC.

Part B: Saponification and Boc Protection

  • Saponification: Dissolve the crude ester from Part A in a mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of lithium hydroxide (LiOH) and stir until TLC or LC-MS indicates complete consumption of the ester.

  • Acidification & Extraction: Carefully acidify the reaction mixture to pH 3-4 with a cold, dilute acid (e.g., 1 M HCl or citric acid). Immediately extract the aqueous layer multiple times with ethyl acetate to obtain the free acid, (R)-5-amino-3-hydroxypentanoic acid.

  • Boc Protection: Combine the ethyl acetate extracts. To this solution, add 1.5 equivalents of triethylamine (Et₃N) and 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).[7] Alternatively, the reaction can be performed in a dioxane/water mixture.[][7]

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, or until the free amine is no longer detectable.[7]

  • Final Work-up: Dilute the reaction mixture with water. Separate the organic layer. Wash the organic layer successively with a weak acid solution (e.g., 5% citric acid), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

  • Purification: If the product is an oil, proceed with the DCHA salt formation protocol described in FAQ 3 for purification. If a solid is obtained, it can be recrystallized from a suitable solvent like ethyl acetate/hexanes.[7]

References

  • Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • Technical Support Center: Improving the Purity of Boc-Amino Acid Products. BenchChem.
  • Improving enantiomeric excess in the asymmetric reduction of beta-keto esters. BenchChem.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. BenchChem.
  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
  • Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization.
  • Kinetic resolution of β-keto esters (A,B).

Sources

Technical Support Center: Purification of Hydroxylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of hydroxylated amino acids. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues observed in the laboratory.

Troubleshooting Guide

The introduction of a hydroxyl group into an amino acid significantly alters its physicochemical properties, presenting unique purification challenges. This guide addresses the most frequent problems in a question-and-answer format, providing not just solutions but also the underlying scientific principles.

Issue 1: Poor Retention or Breakthrough in Reversed-Phase HPLC

Question: My hydroxylated amino acid is eluting in the void volume or very early during reversed-phase (RP) HPLC. How can I improve its retention?

Answer: This is a common issue stemming from the increased polarity conferred by the hydroxyl group, which reduces hydrophobic interactions with the C18 stationary phase.[1][2] Here are several strategies to enhance retention:

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1][3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[4]

    • Expert Tip: Start with a high organic content (e.g., 90% acetonitrile) in your mobile phase and gradually decrease it to elute your compound. The more polar the analyte, the stronger its retention will be on a HILIC column.[1][5]

  • Utilize Ion-Pairing Agents in RP-HPLC: For charged hydroxylated amino acids (e.g., phosphoserine), adding an ion-pairing agent to the mobile phase can significantly improve retention.[6][7] These agents, such as heptafluorobutyric acid (HFBA), have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the analyte, increasing its overall hydrophobicity and retention time.[6] A study on phosphopeptides demonstrated that HFBA provided the best separation from their non-phosphorylated counterparts.[6]

  • Derivatization: While not always ideal as it adds extra steps, derivatization of the amino or carboxyl groups with hydrophobic moieties can increase retention in RP-HPLC.[3] However, this is often more applicable to analysis rather than preparative purification.

Experimental Protocol: HILIC for Hydroxylated Amino Acid Purification

  • Column Selection: Choose a HILIC column (e.g., amide, silica, or zwitterionic phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM ammonium formate, pH 3.0.

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM ammonium formate, pH 3.0.

  • Gradient Elution:

    • Start with 95-100% B for 5 minutes.

    • Create a linear gradient to 50% B over 20-30 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10-15 minutes.

  • Detection: UV at 210-220 nm or Mass Spectrometry (MS).

Logical Workflow for Improving Retention

Caption: Troubleshooting workflow for poor retention.

Issue 2: Co-elution of Hydroxylated and Non-Hydroxylated Forms

Question: I am unable to separate my hydroxylated amino acid from its unmodified precursor. What chromatographic adjustments can I make?

Answer: The subtle difference in polarity between a hydroxylated amino acid and its parent can make separation challenging. The key is to amplify this small difference.

  • Optimize Gradient Slope in RP-HPLC or HILIC: A shallower gradient increases the resolution between closely eluting peaks. By decreasing the rate of change in the mobile phase composition, you provide more opportunity for differential partitioning between the stationary and mobile phases.

  • Change Mobile Phase pH: The charge state of your amino acid can be manipulated by adjusting the pH of the mobile phase. This can alter its interaction with the stationary phase, potentially improving separation. This is particularly effective in ion-exchange chromatography.

  • Ion-Exchange Chromatography (IEX): If the hydroxylation introduces or modifies a chargeable group (e.g., phosphorylation of serine introduces a negative charge), IEX is an excellent choice.[8] You can use an anion exchanger to bind the negatively charged phosphorylated amino acid while the neutral, unmodified form flows through. Elution is then achieved by increasing the salt concentration or changing the pH.

Data Summary: Recommended Starting Conditions for Separation

Chromatography ModeStationary PhaseMobile Phase ConsiderationsKey Principle
RP-HPLC C18, C8Shallow gradient, consider ion-pairing agents (e.g., HFBA)[6]Exploit small differences in hydrophobicity.
HILIC Amide, SilicaShallow water/buffer gradient into high organicAmplify polarity differences.[4]
IEX Anion/Cation ExchangepH to control charge, salt gradient for elutionSeparate based on charge differences.
Issue 3: Difficulty Distinguishing Hydroxylation from Oxidation in Mass Spectrometry

Question: My mass spectrometry results show a +16 Da mass shift, but I'm not sure if it's due to hydroxylation or oxidation of another residue like methionine. How can I confirm?

Answer: This is a significant challenge as both modifications have the same nominal mass shift.[9][10] A multi-faceted approach is necessary for confident identification.

  • HILIC Fractionation Prior to MS: Hydroxylation increases the polarity of a peptide, leading to a longer retention time in HILIC.[9][11] Conversely, methionine oxidation can have a variable effect but often results in a smaller retention shift compared to hydroxylation. By fractionating your sample with HILIC before MS analysis, you can separate the two species.[9]

  • High-Resolution Mass Spectrometry: The mass of oxygen is 15.9949 Da. High-resolution instruments can distinguish this from other potential modifications with similar nominal masses.

  • Tandem MS (MS/MS) Fragmentation: Careful analysis of the MS/MS spectra can reveal the location of the modification. The presence of diagnostic immonium ions for hydroxyproline can be a key indicator, though their generation can be dependent on the collision energy and peptide sequence.[9][11]

  • Chemical Derivatization: Specific chemical reactions can target hydroxyl groups, leading to a predictable mass shift that can be detected by MS.

Workflow for Differentiating Hydroxylation and Oxidation

G A Sample with +16 Da shift B HILIC Separation A->B C Early Eluting Fraction B->C D Late Eluting Fraction B->D E MS/MS Analysis C->E D->E F Identify Fragment Ions E->F G Confirm Hydroxylation Site F->G Diagnostic Ions Present H Likely Oxidation F->H No Diagnostic Ions

Caption: MS analysis workflow for hydroxylation.

Frequently Asked Questions (FAQs)

Q1: Do I need to use protecting groups for the hydroxyl function during purification?

A1: It depends on the subsequent steps. If you are performing further chemical modifications where the hydroxyl group could interfere, then protection is necessary.[12][13] For standard purification by chromatography, protecting groups are generally not required and can complicate the process by increasing hydrophobicity.[14] Common protecting groups for hydroxyls include tert-butyl (tBu) and benzyl (Bn).[13][15]

Q2: How can I purify enantiomers of a hydroxylated amino acid?

A2: Chiral chromatography is the most direct method. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.[16][17] Several types of CSPs are available, and selection depends on the specific amino acid.[16][18]

Q3: My hydroxylated amino acid is part of a glycoprotein. How does this affect purification?

A3: Glycosylation adds significant complexity. The glycan moieties are often heterogeneous, leading to a mixture of glycoforms that can be difficult to separate.[19] This can result in broad peaks during chromatography. Techniques like lectin affinity chromatography, which binds to specific sugar residues, can be used for enrichment. The presence of glycans can also enhance the stability of the peptide backbone against proteolysis.[19][20]

Q4: What are the best practices for sample preparation before purification?

A4: Proper sample preparation is crucial to avoid column clogging and ensure reproducible results.

  • Clarification: Centrifuge and filter your sample through a 0.22 or 0.45 µm filter to remove particulates.[21]

  • Buffer Exchange: Ensure your sample is in a buffer compatible with your initial chromatographic step. This can be done by dialysis or using a desalting column.

  • Stability: Assess the stability of your hydroxylated amino acid at different pH values and temperatures to determine the optimal conditions for purification and storage.

Q5: I'm seeing low recovery of my hydroxylated amino acid after purification. What could be the cause?

A5: Low recovery can be due to several factors:

  • Irreversible Binding: The compound may be binding irreversibly to the column matrix. Try altering the elution conditions (e.g., stronger solvent, different pH, or higher salt concentration).[22]

  • Precipitation: The amino acid may be precipitating on the column, especially if the concentration is high or the mobile phase is a poor solvent for it. Try loading a more dilute sample or adding solubilizing agents to the mobile phase.[21][22]

  • Degradation: The compound may be unstable under the purification conditions (e.g., extreme pH). Ensure your buffers are within the stability range of your molecule.

References

  • Cohen, S. A., & De Antonis, K. M. (1994). Separation of phospho- and non-phosphopeptides using reverse phase column chromatography. Journal of Chromatography A, 663(1), 117-125.

  • Southan, C. (1986). Identification and assay of phosphoserine and tyrosine-O-sulphate in fibrinopeptides by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 369, 357-364.

  • Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.

  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.

  • Waters Corporation. (2021). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.

  • LCGC International. (2018). Direct Analysis of Amino Acids by HILIC–ESI-MS.

  • Kim, H. Y., & Salem Jr, N. (1992). Separation of Molecular Species of Phosphatidylserine by Reverse-Phase Ion-Pair HPLC. Journal of Liquid Chromatography, 15(14), 2445-2459.

  • Rudd, P. M., et al. (2001). Effects of Glycosylation on the Stability of Protein Pharmaceuticals. Journal of Pharmaceutical Sciences, 90(10), 1563-1574.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Phosphoserine on Primesep B Column.

  • Cockman, M. E., et al. (2022). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife, 11, e78203.

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?

  • Creative Peptides. (n.d.). Protected Amino Acids.

  • Dutscher. (n.d.). Protein purification troubleshooting guide.

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?

  • Cytiva. (n.d.). Protein purification troubleshooting guide.

  • Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

  • Waters Corporation. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.

  • Sharp, J. S., et al. (2016). Intact Mass Spectrometry Screening to Optimize Hydroxyl Radical Dose for Protein Footprinting. Journal of the American Society for Mass Spectrometry, 27(6), 1144-1147.

  • Maleknia, S. D., & Downard, K. M. (2014). Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting. Chemical Society Reviews, 43(10), 3549-3563.

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.

  • Creative Proteomics. (n.d.). Protein Hydroxylation Analysis Service.

  • Zhang, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Molecules, 28(6), 2635.

  • Hudson, B. G., et al. (2003). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry, 278(45), 44672-44680.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Okada, T. (2001). Chiral Resolution with Frozen Aqueous Amino Acids. Analytical Sciences, 17(Supplement), i1229-i1232.

  • Creative Proteomics. (n.d.). Protein Hydroxylation: Chemistry, Functions, and Detection.

  • Purolite. (n.d.). Ion Exchange Chromatography.

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 100-109.

  • Lacková, Z., et al. (2017). determination of hydroxyproline using ion- exchange liquid chromatography with vis detector and high-performance liquid chromatography with fluorescence detector. MendelNet 2017, 905-910.

  • Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography: Principles and Methods.

  • Creative Biogene. (n.d.). Chiral Separation of Amino Acids by Chromatography.

  • Lacková, Z., et al. (2018). DETERMINATION OF HYDROXYPROLINE USING ION-EXCHANGE LIQUID CHROMATOGRAPHY WITH VIS DETECTOR AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH FLUORESCENCE DETECTOR. ResearchGate.

  • Creative Biolabs. (n.d.). Specific Amino Acid Glycosylation: N-Linked, O-Linked & More.

  • Purolite. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification.

  • eLife. (2022). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry.

  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography.

  • Bernardes, G. J., & Chalker, J. M. (2016). Tyrosine bioconjugation – an emergent alternative. Chemical Science, 7(9), 5789-5797.

  • Stanley, P. (2022). O-glycosylation and its role in therapeutic proteins. Essays in Biochemistry, 66(5), 559-570.

  • Ho, T. H., & Schiffer, J. M. (2018). New Insights into Protein Hydroxylation and Its Important Role in Human Diseases. Cells, 7(10), 163.

Sources

Technical Support Center: Crystallization of Oily Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of oily Boc-amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining solid, crystalline N-Boc-protected amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your crystallization processes.

Many standard Boc-protection procedures yield viscous oils or amorphous gums, which can be challenging to handle, purify, and store.[1][2] This guide offers a structured approach to tackle these common issues, transforming your oily products into stable, crystalline solids.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared Boc-amino acid an oil instead of a solid?

A1: This is a very common outcome. The oily or gummy nature of a crude Boc-amino acid can be attributed to several factors:

  • Residual Impurities: The presence of residual solvents (e.g., ethyl acetate, dioxane), unreacted reagents, or byproducts from the reaction work-up can act as impurities that inhibit the formation of a crystal lattice. Even small amounts of triethylamine or dicyclohexylurea can significantly hinder crystallization.[2][3]

  • Hygroscopic Nature: Some Boc-amino acids are inherently hygroscopic and readily absorb atmospheric moisture. The presence of water can disrupt the hydrogen bonding patterns necessary for crystallization.[2][3]

  • Inherent Molecular Properties: For some Boc-amino acids, the energy barrier to arrange into an ordered, crystalline state from a disordered, amorphous oil is high. They may exist as supercooled liquids at room temperature.

  • Incorrect pH: During aqueous work-up, the pH must be carefully adjusted to ensure the carboxylic acid is fully protonated (typically pH 2-3).[4] If the pH is too high, the partial formation of a carboxylate salt will make the product more water-soluble and less likely to crystallize.

Q2: What is the first and simplest method I should try to solidify my oily Boc-amino acid?

A2: The most direct approach is trituration or pulping with a non-polar solvent .[2][5] After evaporating your purified product to a viscous oil under high vacuum to remove all residual solvents, add a poor solvent in which your Boc-amino acid is insoluble but impurities might be soluble. Common choices include n-hexane, diethyl ether, or petroleum ether.[4][5] Stirring the oil vigorously with this solvent will often induce solidification by providing mechanical energy for nucleation and washing away soluble impurities.

Q3: I've seen protocols that use "seeding." What is it and why is it effective?

A3: Seeding is the technique of adding a very small amount of a pre-existing crystal of the target compound to a supersaturated or supercooled solution (in this case, your oil).[1][5] These seed crystals act as templates, providing a pre-formed nucleation site that dramatically lowers the kinetic barrier to crystallization. The molecules in the oil can then deposit onto the seed crystal surface in an ordered fashion, leading to rapid solidification of the entire batch.[1][5] This is one of the most powerful techniques for inducing crystallization.

Q4: When should I consider converting my Boc-amino acid to a DCHA salt?

A4: You should consider forming a dicyclohexylamine (DCHA) salt when direct crystallization methods have failed, or if the free acid is known to be unstable.[6] The bulky, rigid structure of dicyclohexylamine often facilitates the formation of a stable, well-ordered crystal lattice with the Boc-amino acid.[7][8] These salts are typically highly crystalline, non-hygroscopic solids that are easy to handle, purify by recrystallization, and store.[6][8] The free acid can be regenerated from the purified salt in a subsequent step.[6]

Troubleshooting Guide: From Persistent Oils to Crystalline Solids

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
"My product remains an oil even after prolonged drying under high vacuum." 1. Residual Reagents: Trace amounts of bases (like triethylamine) or other reaction components are present.[2] 2. Hygroscopic Product: The compound has absorbed atmospheric water.[3] 3. Amorphous Nature: The product is a stable amorphous solid or supercooled liquid at room temperature.1. Re-dissolve and Wash: Dissolve the oil in ethyl acetate, wash again with dilute acid (e.g., 5% citric acid or 1M HCl) and then with brine. Dry thoroughly over Na₂SO₄ or MgSO₄, filter, and re-evaporate.[7] 2. Use Dry Solvents: Ensure all solvents used in the final stages are anhydrous.[2][3] 3. Induce Crystallization: Proceed to Protocol 1 (Seeding & Pulping) or Protocol 2 (DCHA Salt Formation).
"I added a non-polar solvent (like hexane), but my product just 'oiled out' or formed a separate liquid phase." 1. Solvent is Too "Good": The chosen solvent has some partial solubility for your product, creating a concentrated solution instead of a solid suspension. 2. Insufficient Nucleation: The energy barrier for crystal formation has not been overcome.1. Change Solvents: Switch to a less polar solvent (e.g., pentane instead of hexane) or try a different class of solvent (e.g., diethyl ether).[5] 2. Scratch & Cool: Use a glass rod to scratch the inside of the flask below the liquid level. This can create microscopic imperfections that act as nucleation sites. Cooling the mixture in an ice bath can also promote solidification. 3. Seeding: This is the most reliable solution. Add a seed crystal if available (see Protocol 1).
"My product solidified, but the purity (by HPLC or NMR) is low." 1. Occluded Impurities: The crystallization happened too quickly, trapping impurities within the crystal lattice. 2. Incomplete Work-up: The initial purification was insufficient to remove major byproducts.1. Pulping/Recrystallization: Break up the solid and stir it (pulp) for several hours in a non-polar solvent like n-hexane or ether to wash the surface.[1][5] For higher purity, perform a full recrystallization from a suitable solvent pair like ethyl acetate/hexane.[4][7] 2. Consider Salt Formation: Converting the impure solid to a DCHA salt, recrystallizing the salt, and then liberating the free acid can be a highly effective purification strategy.[6][7]
"I don't have seed crystals. How can I get them?" 1. Initial Crystallization is Needed: You must first induce crystallization on a small scale.1. Trial and Error: Take a small aliquot of the pure oil. Try scratching, cooling, and testing various anti-solvents (hexane, ether, pentane, cyclohexane). 2. Slow Evaporation: Dissolve a small amount of the oil in a minimal amount of a moderately volatile solvent (e.g., diethyl ether) and allow it to evaporate slowly and undisturbed in a loosely capped vial. 3. Vapor Diffusion: Dissolve the oil in a good solvent (e.g., ethyl acetate or DCM) in a small open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane or pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[3] Once you have even a tiny crystal, you can use it to seed the main batch.

Experimental Protocols

Protocol 1: Crystallization by Seeding and Pulping

This method is the preferred first choice for inducing crystallization of a purified, oily Boc-amino acid.

Causality: This protocol first uses seed crystals to overcome the nucleation energy barrier, inducing a phase change from a disordered oil to an ordered solid. The subsequent pulping step with a non-polar solvent breaks up the solidified mass and washes away any remaining soluble impurities, improving the final product's purity.[1][5]

Protocol1_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_purify Purification & Isolation A Start: Purified, viscous oil in a flask under inert gas B Add seed crystal(s) (0.2-1% by weight) A->B Introduce nucleation site C Let stand at room temp (12-48 hours) B->C Allow crystal growth D Oil completely solidifies to a white solid C->D Phase Transition E Add weak polar solvent (e.g., n-hexane, 5-10 vol/wt) D->E Prepare for purification F Pulp (stir) the solid at room temp (2-4 hours) E->F Break up solid & wash impurities G Filter the solid F->G H Wash with cold solvent G->H I Dry under vacuum H->I J End: Pure, crystalline Boc-amino acid I->J

Caption: Workflow for Crystallization by Seeding and Pulping.

Step-by-Step Methodology:

  • Preparation: Ensure your Boc-amino acid oil is as pure as possible and has been dried under high vacuum to remove all volatile solvents. Place it in an appropriately sized round-bottom flask or beaker.

  • Seeding: Add a small amount (0.2-2% of the oil's weight) of seed crystal to the oil.[5] If the oil is very viscous, you can use a spatula to gently stir the seed crystal into the top layer.

  • Incubation: Leave the container sealed and undisturbed at room temperature. Crystallization can take anywhere from a few hours to a couple of days.[5] Monitor for the oil turning into an opaque, white solid.

  • Pulping: Once the mass has completely solidified, add a weak polar solvent such as n-hexane, cyclohexane, or diethyl ether.[5] The typical volume is 5-10 mL of solvent per gram of product.[5]

  • Stirring: Using a magnetic stirrer or overhead stirrer, vigorously stir the solid suspension (pulp) at room temperature for 2-4 hours. This will break down large chunks into a fine powder and wash away impurities.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold pulping solvent to remove any remaining residue.

  • Drying: Dry the crystalline product under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.[5]

Protocol 2: Crystallization via Dicyclohexylamine (DCHA) Salt Formation

This is a robust method for difficult-to-crystallize Boc-amino acids.

Causality: The carboxylic acid of the Boc-amino acid reacts with the basic amine of dicyclohexylamine (DCHA) to form an ammonium carboxylate salt. The combination of the bulky, hydrophobic groups and the ionic interaction facilitates the formation of a highly ordered, stable crystal lattice, yielding a solid product where the free acid would not.[6][7]

Protocol2_Workflow cluster_prep Preparation cluster_reaction Salt Formation cluster_iso_purify Isolation & Purification A Start: Oily Boc-amino acid B Dissolve oil in a suitable solvent (e.g., ether) A->B C Slowly add 1 equivalent of Dicyclohexylamine (DCHA) B->C Acid-base reaction D Stir at room temp C->D Precipitation E Precipitate (salt) forms D->E Precipitation F Filter the solid salt E->F G Wash with cold solvent F->G H Recrystallize if needed (e.g., from EtOAc/hexane) G->H Optional I Dry under vacuum G->I H->I J End: Pure, crystalline Boc-amino acid DCHA salt I->J

Caption: Workflow for DCHA Salt Formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily Boc-amino acid in a suitable solvent. Diethyl ether is a common and effective choice.[7] Use enough solvent to ensure the oil is fully dissolved.

  • DCHA Addition: While stirring the solution at room temperature, slowly add one molar equivalent of dicyclohexylamine (DCHA).

  • Precipitation: The DCHA salt will often begin to precipitate out of the solution as a white solid upon addition of the amine.[7] Continue stirring for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with cold diethyl ether (or the solvent used for dissolution) to remove any unreacted starting materials.

  • Purification (Optional but Recommended): The crude DCHA salt can be further purified by recrystallization from a solvent system like ethyl acetate/hexane.[7]

  • Drying: Dry the purified salt under vacuum to obtain a stable, crystalline solid.

Protocol 3: Liberation of the Free Acid from its DCHA Salt

This protocol is used to recover the pure Boc-amino acid from its purified DCHA salt.

Causality: This is an acid-base extraction. The DCHA salt is treated with a strong acid (like phosphoric or citric acid) in a biphasic system. The DCHA is protonated to form a water-soluble dicyclohexylammonium salt, while the Boc-amino acid is regenerated as the free acid, which remains in the organic layer.[6]

Step-by-Step Methodology:

  • Suspension: Suspend the Boc-amino acid DCHA salt in an organic solvent like ethyl acetate or diethyl ether (5-10 volumes).[6]

  • Acidification: Add an aqueous solution of 10% phosphoric acid or 5% citric acid and stir vigorously until the solid dissolves and two clear phases are formed.[6] The pH of the aqueous layer should be acidic (pH 2-3).[6] Note: Do not use hydrochloric acid (HCl), as it can form a poorly soluble dicyclohexylammonium chloride salt.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase again with the acidic solution, followed by several washes with water until the pH of the aqueous wash is neutral (≥4).[6]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[7]

  • Final Product: The resulting pure Boc-amino acid may still be an oil, but it will be free of the impurities that previously hindered crystallization. At this stage, it is often much more amenable to solidification upon standing or by applying the techniques in Protocol 1.

References

  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by sterically hindered amino acids in peptide synthesis. We aim to move beyond simple protocols by explaining the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

The Challenge of Steric Hindrance

Steric hindrance in peptide synthesis refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. Amino acids with bulky side chains (e.g., Valine, Isoleucine, Threonine) or substitution at the α-carbon (e.g., α-aminoisobutyric acid, Aib) can significantly slow down or prevent the formation of a peptide bond.[1][2] This is due to the difficulty the nucleophilic amine of one amino acid has in approaching the activated carboxyl group of the sterically hindered residue. Overcoming this hurdle is critical for the successful synthesis of complex peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of sterically hindered amino acids and provides actionable solutions.

Issue 1: Incomplete or Failed Coupling Reactions

Symptom: You observe a low yield of the desired peptide, or analytical methods (e.g., Kaiser test, HPLC) indicate the presence of unreacted starting material.

Root Cause Analysis & Solutions:

  • Inadequate Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly effective as they form highly reactive esters.[3][4] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][5]

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.

    • Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[3] Applying gentle heat can also help overcome the activation energy, but this must be done cautiously to minimize the risk of racemization.[3][6] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[1][3][7]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[8] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[3]

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3][9] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3][10][11]

Workflow for Overcoming Failed Couplings

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Issue 2: Racemization During Coupling

Symptom: Your final peptide product contains a significant amount of the undesired diastereomer, as confirmed by chiral HPLC or NMR.

Root Cause Analysis & Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive coupling reagents, while necessary for hindered couplings, can increase the risk of racemization, especially when combined with elevated temperatures.

    • Solution:

      • Optimize Base: Use a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, as they have been shown to reduce racemization.

      • Control Temperature: If using heat, carefully control the temperature. For microwave synthesis, lowering the coupling temperature can limit racemization.[6]

      • Additive Choice: The use of additives like Oxyma Pure can suppress racemization more effectively than HOBt-based reagents.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Aib (α-aminoisobutyric acid)?

A1: Aib is one of the most sterically hindered amino acids. While potent uronium/phosphonium reagents like HATU and PyBOP are often successful, for sequences containing multiple Aib residues, even these may fail.[12] In such cases, the formation of amino acid fluorides is a highly effective strategy.[5] Microwave-assisted synthesis has also proven to be very effective for incorporating Aib residues.[1][7]

Q2: Can I just "double couple" a hindered amino acid?

A2: Yes, double coupling is a common and often effective strategy. This involves performing the coupling reaction twice with a fresh portion of activated amino acid before proceeding to the next deprotection step. This can help drive the reaction to completion.

Q3: How does the choice of solvent impact the coupling of hydrophobic hindered amino acids?

A3: For hydrophobic sequences, peptide aggregation on the resin can be a major issue, exacerbating the problems of steric hindrance. Solvents like NMP and solvent mixtures containing DMSO can improve the solvation of the growing peptide chain, preventing aggregation and facilitating the coupling reaction.[8][11]

Q4: Are there alternatives to aminium/phosphonium reagents due to cost or side reactions?

A4: Yes. While highly effective, reagents like HATU can be expensive. For moderately hindered couplings, carbodiimides like DIC can be used in combination with an additive such as Oxyma Pure, which is a safer and often more effective alternative to HOBt.[4][5] For extremely difficult couplings where side reactions like guanidinylation from uronium reagents are a concern, phosphonium reagents like PyAOP are a good choice as they do not cause this side reaction.

Q5: Can protecting groups contribute to steric hindrance?

A5: Absolutely. Bulky side-chain protecting groups can also contribute to steric hindrance.[3] This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[3] Careful selection of protecting groups is important in these cases.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.

    • After the second coupling, perform a wash with DMF and proceed with your standard synthesis cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitor for completion.

Mechanism of Action: Uronium vs. Phosphonium Reagents

Caption: Simplified mechanism of uronium and phosphonium coupling reagents.

Data Summary Table

Coupling ChallengeRecommended Reagent(s)Solvent(s)Key Considerations
Moderately Hindered (e.g., Val, Ile)HATU, HBTU, PyBOPDMF, NMPDouble coupling may be required.
Highly Hindered (e.g., Aib)HATU, PyAOP, Acyl FluoridesNMP, DCM/DMF/NMPMicrowave assistance is highly beneficial.
Racemization-ProneCOMU, PyOximDMF, NMPUse of Oxyma-based reagents and careful temperature control.
Aggregation-Prone SequencesHATU, PyBOPNMP, "Magic Mixture"Chaotropic salts can be added to disrupt secondary structures.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. Retrieved from [Link]

  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. Biopolymers, 37(3), 195–204. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave technology for solid phase peptide synthesis It's not just for difficult peptides. Retrieved from [Link]

  • Sci-Hub. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Organic Letters, 5(20), 3555–3558. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Münzker, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 173. Retrieved from [Link]

  • Lund University Publications. (2022, August 3). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • Breipohl, G., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 41(3), 273–280. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017, March 2). The greening of peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Retrieved from [Link]

Sources

Navigating the Challenges of Solid-Phase Peptide Synthesis: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the creation of custom peptides for a vast array of research and therapeutic applications.[1][2] While powerful, SPPS is not without its complexities. Even with well-established protocols, researchers can encounter issues that impact peptide yield and purity. This guide, structured in a question-and-answer format, provides expert insights and practical solutions to common problems encountered during SPPS.

Section 1: Low Peptide Yield or No Product

One of the most frequent and frustrating issues in SPPS is obtaining a low yield of the desired peptide or, in some cases, no product at all. The causes can be multifaceted, ranging from incomplete reactions to premature chain termination.

FAQ: My final peptide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low peptide yield is a common problem in solid-phase peptide synthesis (SPPS) that can arise from incomplete deprotection and coupling reactions.[3] Even small inefficiencies at each step can compound to dramatically reduce the overall yield of the final product.[3]

Initial Diagnosis:

The first step in troubleshooting is to identify the major species present in your crude product.[4] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for determining the purity of your peptide and identifying any major impurities, such as deletion sequences or modifications.[3][4]

Potential Causes and Solutions:

  • Incomplete Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. If this reaction is incomplete, the subsequent amino acid cannot be coupled, leading to a truncated peptide sequence.

    • Solution: Ensure your deprotection reagent, typically 20% piperidine in dimethylformamide (DMF), is fresh.[5] For "difficult" sequences prone to aggregation, consider extending the deprotection time or using a stronger base cocktail, such as one containing 1,8-Diazabicycloundec-7-ene (DBU).[6] You can monitor the completeness of the Fmoc deprotection by quantifying the dibenzofulvene-piperidine adduct spectrophotometrically.[5][7]

  • Inefficient Coupling: The formation of the amide bond between the growing peptide chain and the incoming amino acid is the core of SPPS.[8] Incomplete coupling results in deletion sequences, where one or more amino acids are missing from the final peptide.

    • Solution: Optimize your coupling chemistry. For sterically hindered amino acids or "difficult" sequences, consider using a more reactive coupling reagent like HCTU, HATU, or COMU.[3] Double coupling, where the coupling step is repeated, can also improve efficiency.[4] Increasing the reaction temperature may also be beneficial in some cases.[3][4]

  • Peptide Aggregation: Hydrophobic peptides or those with a tendency to form secondary structures can aggregate on the resin, making the reactive sites inaccessible.[6][9] This can lead to both incomplete deprotection and coupling.[6]

    • Solution: If you suspect aggregation, try switching to a different solvent system. While DMF is common, N-methyl-2-pyrrolidone (NMP) can be more effective for hydrophobic peptides.[4] Using PEG-based resins can also help to mitigate aggregation.[4] Additionally, incorporating pseudoprolines or dipeptide building blocks can disrupt the secondary structures that lead to aggregation.[3]

  • Poor Resin Swelling: Proper swelling of the resin is crucial for efficient diffusion of reagents to the growing peptide chain. A higher degree of crosslinking in the resin can reduce swelling.[1]

    • Solution: Ensure you are using a resin with an appropriate level of crosslinking, typically 1% divinylbenzene (DVB) for polystyrene-based resins.[3] The choice of solvent also significantly impacts swelling; ensure you are using a solvent that is compatible with your chosen resin.

  • Premature Chain Cleavage: In some instances, the peptide can be prematurely cleaved from the resin, leading to a lower overall yield.

    • Solution: This is often related to the stability of the linker. Ensure you are using a linker that is stable to the repeated deprotection and coupling conditions.

G cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Peptide Yield AnalyzeCrude Analyze Crude Product (HPLC/MS) LowYield->AnalyzeCrude IncompleteDeprotection Incomplete Deprotection AnalyzeCrude->IncompleteDeprotection Deletion Peptides PoorCoupling Poor Coupling AnalyzeCrude->PoorCoupling Deletion Peptides Aggregation Peptide Aggregation AnalyzeCrude->Aggregation Broad Peaks/Insolubility PoorSwelling Poor Resin Swelling AnalyzeCrude->PoorSwelling Low Yield Across All Steps DeprotectionSolutions Extend Deprotection Time Use Stronger Base (DBU) Monitor Reaction IncompleteDeprotection->DeprotectionSolutions CouplingSolutions Use More Reactive Coupling Reagent Double Couple Increase Temperature PoorCoupling->CouplingSolutions AggregationSolutions Change Solvent (NMP) Use PEG Resin Incorporate Pseudoprolines Aggregation->AggregationSolutions SwellingSolutions Use Appropriate Resin Ensure Solvent Compatibility PoorSwelling->SwellingSolutions

Troubleshooting Flowchart for Low Peptide Yield

Section 2: Side Reactions and Impurities

Even when the desired peptide is the major product, side reactions can lead to impurities that are difficult to remove during purification. Understanding and mitigating these side reactions is crucial for obtaining a high-purity product.

FAQ: My HPLC analysis shows several unexpected peaks close to my product peak. What are some common side reactions in Fmoc SPPS and how can I prevent them?

Side reactions are a common challenge in SPPS and can arise from various factors, including the peptide sequence, the protecting groups used, and the reaction conditions.

Common Side Reactions and Prevention Strategies:

Side ReactionDescriptionPrevention Strategies
Diketopiperazine Formation An intramolecular cyclization reaction that occurs at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This is particularly common when proline is one of the first two amino acids.[6]Use a 2-chlorotrityl chloride resin, which sterically hinders this reaction.[6] Alternatively, couple the second and third amino acids as a pre-formed dipeptide.[6]
Aspartimide Formation The side chain of aspartic acid can cyclize to form a five-membered aspartimide ring, which can then open to form a mixture of α- and β-aspartyl peptides.Use a side-chain protecting group for aspartic acid that is more resistant to this side reaction, such as a Dmab group, especially for high-temperature synthesis.[10]
Racemization The chiral center of an amino acid can epimerize during the coupling reaction, leading to the incorporation of the D-amino acid instead of the L-amino acid.Use coupling reagents that minimize racemization, such as those containing HOBt or its derivatives. For sensitive amino acids like histidine, consider using pre-activated esters or alternative protection strategies.
Oxidation of Methionine and Cysteine The sulfur-containing side chains of methionine and cysteine are susceptible to oxidation, which can occur during synthesis or cleavage.Add scavengers like EDT to the cleavage cocktail to prevent oxidation.[11] For long-term storage, it is best to keep the peptide in a reduced form and under an inert atmosphere.
Alkylation of Tryptophan The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during the cleavage of side-chain protecting groups.[11]Use a Boc protecting group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)) to prevent this side reaction.[11]

Section 3: Cleavage and Purification Challenges

The final steps of cleaving the peptide from the resin and subsequent purification are critical for obtaining a pure, active product.

FAQ: After cleavage, my peptide did not precipitate from the ether, or the purification by HPLC is proving very difficult. What should I do?

Cleavage and Precipitation Issues:

  • Incomplete Cleavage: If the peptide is not efficiently cleaved from the resin, the final yield will be low.

    • Troubleshooting: You can perform a post-cleavage Kaiser test on the resin beads to check for the presence of remaining peptide.[12] A positive result (blue/purple color) indicates incomplete cleavage.[12] In this case, you can try increasing the cleavage time or using a larger volume of the cleavage cocktail.[13]

  • Peptide Solubility in Ether: Some peptides, particularly short or hydrophobic ones, may not precipitate well in diethyl ether.[14]

    • Troubleshooting: If your peptide does not precipitate, you can try concentrating the ether/TFA mixture under a stream of nitrogen or by rotary evaporation.[14] Alternatively, using a less polar solvent mixture like 1:1 ether:pentane may induce precipitation.[14]

Purification Challenges:

  • Co-eluting Impurities: If impurities have very similar retention times to your desired peptide, it can be challenging to achieve good separation by HPLC.

    • Troubleshooting: Optimizing the HPLC gradient can often improve separation. Experiment with a shallower gradient around the elution time of your peptide. Changing the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid) can also alter the selectivity of the separation.

  • Peptide Aggregation During Purification: Hydrophobic peptides can aggregate in the aqueous buffers used for HPLC, leading to broad peaks and poor recovery.

    • Troubleshooting: Adding a small amount of an organic acid like formic acid or acetic acid to the mobile phase can sometimes help to disrupt aggregation. In some cases, using a denaturant like guanidinium hydrochloride in the sample preparation can be effective, although this may not be compatible with all columns.

Section 4: Proactive Strategies for Success

While troubleshooting is an essential skill, a proactive approach to peptide synthesis can prevent many common problems from occurring in the first place.

FAQ: What are some key considerations before starting a peptide synthesis to maximize the chances of success?

  • Sequence Analysis: Before starting, analyze your peptide sequence for potential difficulties. Online tools can help predict regions prone to aggregation or other side reactions.[4]

  • Resin and Linker Selection: Choose a resin and linker that are appropriate for your peptide sequence and the desired C-terminal functionality.[3] For example, a Wang resin is suitable for peptides with a C-terminal carboxylic acid, while a Rink amide resin is used for C-terminal amides.

  • Protecting Group Strategy: The choice of side-chain protecting groups is critical for preventing side reactions.[5] For sensitive amino acids, consider using more robust protecting groups, even if they are more expensive.

  • Reagent Quality: Always use high-quality, fresh reagents. Old or degraded reagents can lead to incomplete reactions and the formation of impurities.

  • Monitoring the Synthesis: Whenever possible, monitor the progress of your synthesis. In-process tests like the Kaiser test can confirm the completion of coupling reactions.[12] For automated synthesizers, monitoring the UV absorbance of the Fmoc deprotection can provide valuable information about the efficiency of each step.[1]

By understanding the underlying chemistry of SPPS and being prepared to troubleshoot common issues, researchers can significantly improve the success rate of their peptide syntheses, leading to higher yields and purities of their target molecules.

References

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Omizzur. (n.d.). Problems and Solutions in Solid Phase Synthesis of Peptides. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. (n.d.). PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]

  • ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (n.d.). PubMed. Retrieved from [Link]

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this chiral building block. The presence of impurities can significantly impact downstream applications, making their effective removal a critical step in your synthetic workflow.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid?

A1: Impurities can originate from starting materials, side-reactions during synthesis, or degradation. The most common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.

  • Diastereomers: The (3S)-hydroxy enantiomer is a common process-related impurity arising from the lack of complete stereocontrol during the reduction of a keto group or other chiral synthesis steps.[1]

  • Over-alkylation or Incomplete Protection: Byproducts from the Boc-protection step, such as di-Boc species.[2]

  • Solvent-related Impurities: Residual solvents used in the synthesis and purification steps.

Q2: How can I detect the presence of these impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for detecting and quantifying impurities in N-Boc-protected amino acids.[3] Chiral HPLC can be specifically employed to resolve and quantify diastereomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the main compound and identification of major impurities.

Q3: What are the recommended purification strategies for removing these impurities?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two primary methods are:

  • Crystallization: This is an effective technique for removing minor impurities and can yield a highly pure product.[] Finding the right solvent system is key.

  • Silica Gel Column Chromatography: This method is particularly useful for separating diastereomers and other closely related impurities that are difficult to remove by crystallization alone.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Issue 1: My final product shows a second peak in the chiral HPLC analysis.
  • Probable Cause: The second peak likely corresponds to the (3S)-hydroxy diastereomer. This is a common impurity when the synthesis lacks complete stereoselectivity.

  • Solution:

    • Optimize Synthesis: If possible, revisit the synthetic step that introduces the chiral center at the 3-position to improve diastereoselectivity.

    • Chromatographic Separation: If optimizing the synthesis is not feasible, silica gel column chromatography is the most effective method to separate the diastereomers. A step-by-step protocol is provided below.

Issue 2: The NMR spectrum of my product shows unexpected signals.
  • Probable Cause: These signals could be from residual solvents, unreacted starting materials, or byproducts from the Boc-protection step.

  • Solution:

    • Solvent Removal: Ensure your product is thoroughly dried under high vacuum to remove residual solvents.

    • Aqueous Work-up: A well-designed aqueous work-up can remove many water-soluble impurities and unreacted reagents.

    • Recrystallization: If the impurities are minor, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane) to find the optimal conditions.

Issue 3: My product is an oil and will not crystallize.
  • Probable Cause: The presence of significant amounts of impurities can inhibit crystallization. Some Boc-protected amino acids are also naturally oily.[]

  • Solution:

    • Initial Purification: First, purify the oil by silica gel column chromatography to remove the bulk of the impurities.

    • Induce Crystallization: After chromatographic purification, attempt crystallization again. Seeding the supersaturated solution with a small crystal of the pure compound can induce crystallization.[] Purity of the starting material for crystallization is key.[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the separation of diastereomers and other closely related impurities.

Materials:

  • Crude (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC). Combine the fractions containing the pure desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization

This protocol is suitable for removing minor impurities from a product that is already relatively pure.

Materials:

  • Partially purified (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

  • Crystallization solvent (e.g., ethyl acetate, hexane)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the compound in a minimum amount of a suitable solvent (e.g., ethyl acetate) with gentle heating.

  • Induce Crystallization: Slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly cloudy. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Troubleshooting Workflow

start Impure Product hplc Analyze by HPLC/NMR start->hplc diastereomer Diastereomer Detected hplc->diastereomer Chiral HPLC other_impurities Other Impurities Detected hplc->other_impurities Standard HPLC/NMR chromatography Silica Gel Chromatography diastereomer->chromatography crystallization Crystallization other_impurities->crystallization oily Product is Oily other_impurities->oily pure_product Pure Product chromatography->pure_product crystallization->pure_product oily->chromatography

Caption: A troubleshooting workflow for the purification of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Purification Logic

cluster_0 Impurity Profile cluster_1 Purification Method Starting Materials Starting Materials Crystallization Crystallization Starting Materials->Crystallization Diastereomers Diastereomers Chromatography Chromatography Diastereomers->Chromatography Best for separation Byproducts Byproducts Byproducts->Crystallization If minor Byproducts->Chromatography

Sources

Technical Support Center: Stability and Troubleshooting of the Boc Protecting Group under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, chemists, and drug development professionals who utilize this essential tool in organic synthesis. Here, we address the stability of the Boc group under acidic conditions, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Understanding the Mechanism: Why is Boc Acid-Labile?

Before troubleshooting, it's critical to understand the mechanism of cleavage. The Boc group's sensitivity to acid is a direct consequence of the stability of the intermediate tert-butyl cation.[1] The deprotection process is not merely a hydrolysis; it is a fragmentation reaction initiated by acid.[2]

The accepted mechanism proceeds in three main steps:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.[3][4] This initial step makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.

  • Fragmentation: The protonated intermediate then fragments. The tert-butyl-oxygen bond cleaves to form a highly stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[1][5]

  • Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[2][3] The liberated amine is then typically protonated by the excess acid in the medium, yielding an amine salt.[5]

Boc Deprotection Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decomposition cluster_3 Final Products BocN R₂N-Boc ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc Acid (e.g., TFA) H_plus H⁺ CarbamicAcid Carbamic Acid (R₂N-COOH) ProtonatedBoc->CarbamicAcid Cleavage tBu_cation t-Butyl Cation ( (CH₃)₃C⁺ ) Amine Free Amine (R₂NH) CarbamicAcid->Amine Decarboxylation CO2 CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation AmineSalt Amine Salt (R₂NH₂⁺) Amine->AmineSalt Protonation

Caption: Acid-catalyzed removal of the Boc group.

Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for removing a Boc group?

The most common and effective reagents for Boc deprotection are strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) at room temperature typically achieves complete cleavage within 30-60 minutes.[3][6] Another widely used system is 4M hydrochloric acid (HCl) in an ether-based solvent like 1,4-dioxane or ethyl acetate.[7][8]

Q2: How stable is the Boc group in milder acidic conditions?

The Boc group is generally stable to weakly acidic conditions. For instance, it can often withstand brief exposure to conditions used for the cleavage of highly acid-labile groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) ethers if the conditions are carefully controlled (e.g., 1% TFA).[9][10] However, stability is substrate-dependent, and prolonged exposure even to mild acids can lead to slow cleavage. Some research indicates that aqueous solutions with a pH as low as 2.5 can be tolerated, especially if using a weaker acid like citric acid for workup, but this should be evaluated on a case-by-case basis.[11]

Q3: Can Lewis acids be used for Boc deprotection?

Yes, Lewis acids can also cleave the Boc group. Reagents like trimethylsilyl iodide (TMSI), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃) are effective.[7][12][13] These methods can be particularly useful when seeking selectivity, as they sometimes offer different reactivity profiles compared to protic acids. For example, AlCl₃ has been shown to selectively cleave N-Boc groups in the presence of other protecting groups.[7]

Q4: Is the Boc group stable to bases, nucleophiles, or hydrogenation?

The Boc group is highly stable under a wide range of basic, nucleophilic, and reductive conditions.[14][15] It is resistant to hydrolysis by bases like NaOH, unaffected by common nucleophiles, and stable during catalytic hydrogenation (e.g., H₂/Pd-C), which is used to cleave benzyloxycarbonyl (Cbz or Z) groups.[1][16] This stability is the basis of its use in orthogonal protection strategies, where different protecting groups can be removed selectively under distinct conditions.[17][18]

Troubleshooting Guide: Common Issues & Solutions
Issue 1: My Boc deprotection is sluggish or incomplete.

Question: I'm running my deprotection with standard TFA/DCM, but TLC/LC-MS analysis shows significant remaining starting material even after several hours. What's going wrong and how can I fix it?

Answer: This is a common issue that can stem from several factors. The kinetics of Boc cleavage can show a second-order dependence on the acid concentration, meaning that insufficient acid is a frequent culprit.[19][20][21]

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The acid may have degraded or the concentration is simply too low for your specific substrate.

    • Solution: Use fresh, high-purity acid. If using a 20% TFA solution, try increasing the concentration to 50% or even use neat TFA for a short period, provided your molecule can tolerate these harsher conditions.[22]

  • Low Reaction Temperature: While most deprotections are run at room temperature, a lower temperature (e.g., 0 °C) will significantly slow the reaction rate.[22]

    • Solution: Ensure your reaction is running at ambient temperature (20-25 °C). If the reaction is still slow, gentle warming (to 30-40 °C) can be attempted, but monitor closely for side product formation.

  • Steric Hindrance: A sterically congested environment around the Boc-protected amine can impede the approach of the acid and slow the rate of protonation and cleavage.

    • Solution: For sterically hindered substrates, more forcing conditions are often necessary. This may involve using a stronger acid system (e.g., neat TFA), increasing the reaction time, or gentle heating.[22]

  • Solvent Effects: The choice of solvent can influence the reaction rate. While DCM is standard, other solvents may be more effective for certain substrates.

    • Solution: Consider switching to an alternative solvent system. HCl in dioxane is a powerful alternative. For substrates with poor solubility in DCM, using a co-solvent like methanol might help, although this can introduce other complications (see Issue 2).[8]

Troubleshooting_Incomplete_Deprotection Workflow: Incomplete Boc Deprotection Start Incomplete Deprotection (Verified by TLC/LC-MS) CheckAcid Is Acid Fresh & Concentrated? (e.g., 20-50% TFA) Start->CheckAcid IncreaseAcid Increase Acid Conc. (e.g., to 50% or neat TFA) CheckAcid->IncreaseAcid No CheckTemp Is Reaction at RT? (20-25 °C) CheckAcid->CheckTemp Yes IncreaseAcid->CheckTemp Success Reaction Complete IncreaseAcid->Success WarmRT Warm to Room Temp. CheckTemp->WarmRT No CheckSterics Is Substrate Sterically Hindered? CheckTemp->CheckSterics Yes WarmRT->CheckSterics WarmRT->Success ConsiderHeat Consider Gentle Heating (30-40 °C) ForcingCond Use Forcing Conditions: - Prolonged Time - Neat TFA / HCl in Dioxane CheckSterics->ForcingCond Yes ChangeSolvent Change Solvent System (e.g., HCl in Dioxane) CheckSterics->ChangeSolvent No ForcingCond->Success ChangeSolvent->Success

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: I'm observing side reactions and byproduct formation.

Question: My deprotection seems to work, but I'm getting multiple spots on my TLC plate and my mass spec shows unexpected masses corresponding to +56 Da. What is happening?

Answer: The formation of byproducts is almost always due to the highly reactive t-butyl cation generated during the cleavage reaction.[23][24] This electrophile can alkylate any nucleophilic sites on your substrate or in the reaction mixture, leading to tert-butylation.

Common Targets for Alkylation:

  • Electron-rich aromatic rings: Tryptophan and Tyrosine residues in peptides are particularly susceptible.

  • Sulfur nucleophiles: Methionine and Cysteine residues can be alkylated.

  • Other nucleophiles: Amides, guanidines, and even the solvent can sometimes be alkylated.[23]

Solutions: The Use of Scavengers

To prevent these side reactions, a "scavenger" should be added to the reaction mixture. A scavenger is a nucleophile that is more reactive towards the t-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[7]

ScavengerTypical ConcentrationTarget Nucleophiles & Use CaseReference
Anisole 2-5% (v/v)General purpose, effective for trapping cations via electrophilic aromatic substitution.[7]
Thioanisole 2-5% (v/v)More nucleophilic than anisole; particularly effective for protecting sulfur-containing residues like Met and Cys.[7]
Triisopropylsilane (TIS) 1-5% (v/v)A hydride donor that reduces the t-butyl cation to isobutane. Very effective, especially in peptide synthesis.N/A
Water 1-5% (v/v)Can trap the cation to form t-butanol. Useful but can sometimes interfere with the reaction or workup.[21]
1,2-Ethanedithiol (EDT) 1-2% (v/v)Excellent for protecting tryptophan residues.N/A

Experimental Protocol: Boc Deprotection with a Scavenger

  • Materials:

    • Boc-protected substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Scavenger (e.g., Anisole or Triisopropylsilane)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1-0.2 M).

    • Add the chosen scavenger (e.g., 5% v/v TIS) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TFA (to a final concentration of 20-50%) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[2]

    • Once complete, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA.

    • Co-evaporate with toluene (2-3 times) to remove residual TFA.

    • Precipitate the resulting amine trifluoroacetate salt by adding cold diethyl ether and collect by filtration.[25]

Issue 3: I'm cleaving other acid-sensitive groups along with the Boc group.

Question: I have a molecule with a Boc group, a t-butyl ester, and a trityl (Tr) ether. When I use TFA, everything comes off. How can I selectively remove only the Boc group?

Answer: This is a classic challenge of orthogonal protection strategy. While the Boc group is acid-labile, its cleavage conditions can overlap with those of other acid-sensitive groups. Selectivity is achieved by carefully tuning the acidic conditions to exploit the kinetic differences in cleavage rates.[17][18]

Relative Order of Acid Lability (Most Labile > Least Labile): Trityl (Tr) > Boc > tert-Butyl (tBu) ether/ester > Benzyloxycarbonyl (Cbz)

Orthogonal_Strategy Orthogonal Deprotection Strategies Molecule Protected Molecule (e.g., R-NH-Boc, R-O-Cbz, R-NH-Fmoc) Boc Boc Group Molecule->Boc Cbz Cbz Group Molecule->Cbz Fmoc Fmoc Group Molecule->Fmoc Acid Strong Acid (TFA, HCl) Boc->Acid Cleaved H2_Pd Hydrogenolysis (H₂, Pd/C) Cbz->H2_Pd Cleaved Base Base (Piperidine) Fmoc->Base Cleaved

Caption: Orthogonality of common amine protecting groups.

Mild Deprotection Strategies for Selectivity:

  • Dilute TFA: Using 1-5% TFA in DCM can often cleave a Boc group while leaving a t-butyl ester intact, though reaction times may be longer.[10]

  • HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane is generally considered less aggressive than 50% TFA and can provide better selectivity.[26]

  • Aqueous Phosphoric Acid: A dilute aqueous solution of H₃PO₄ has been reported as a mild and effective reagent for deprotecting Boc groups while leaving Cbz groups, esters, and some silyl ethers untouched.[15]

  • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups, showcasing high levels of tunable selectivity.[27]

Comparative Table of Deprotection Conditions

Protecting GroupReagentConditionsRelative LabilityReference
Boc 20-50% TFA / DCM30 min, RTHigh[3][28]
Boc 4M HCl / Dioxane1-2 h, RTHigh[7]
tert-Butyl (tBu) Ester 50% TFA / DCM1-4 h, RTMedium-High[27]
Trityl (Tr) 1-5% TFA / DCM10-30 min, RTVery High[]
Cbz (Z) 50% TFA / DCMStableVery Low[16]
Cbz (Z) H₂, Pd/C1-4 h, RTN/A (Reductive)[14]
Fmoc 20% Piperidine / DMF10-20 min, RTN/A (Basic)[14][17]
References
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Jones, A. D., et al. (2010).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Scribd. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (2025).
  • Nájera, C., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)
  • ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
  • ECHEMI. (n.d.).
  • Master Organic Chemistry. (2018).
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • BOC Sciences. (n.d.).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Thieme. (2019). Thermolytic Deprotection of N-Boc Groups.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
  • BenchChem. (n.d.). The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide.
  • BenchChem. (n.d.). Navigating Boc Deprotection Challenges in Acidic Environments: A Technical Support Guide.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (2025).
  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry.
  • BenchChem. (2025). The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis.
  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.

Sources

Technical Support Center: Scaling Up Boc-Amino Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Boc-Amino Acid Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the purification of Boc-protected amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your large-scale purification processes effectively.

I. Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common issues encountered during the scale-up of Boc-amino acid purification.

Q1: My crude Boc-amino acid is an oil or a thick syrup, making it difficult to handle and purify. What are my options?

A1: This is a very common challenge, as many Boc-amino acids do not readily crystallize.[1] An oily product is often a sign of impurities or residual solvents. Here’s a systematic approach to tackle this:

  • Salt Formation: A highly effective strategy is to convert the oily Boc-amino acid into a solid dicyclohexylamine (DCHA) salt.[2][3] This is achieved by dissolving the oil in a non-polar solvent like diethyl ether and adding one equivalent of dicyclohexylamine. The resulting salt often precipitates as a stable, crystalline solid that is easier to handle and purify by recrystallization.[2]

  • Seed-Induced Crystallization: If you have a small amount of pure, solid Boc-amino acid, you can use it as a seed crystal.[4][5] Dissolve the oil in a minimal amount of a suitable solvent and add the seed crystal. This can induce crystallization of the entire batch. The process can be followed by pulping in a weak polar solvent to improve purity.[4][5]

  • Solvent Trituration: Vigorously stirring or "triturating" the oil with a non-polar solvent in which the Boc-amino acid is poorly soluble (e.g., hexane, diethyl ether) can sometimes induce precipitation of the product as a solid.[1]

Q2: I'm observing significant amounts of unreacted starting amino acid in my crude product. What went wrong?

A2: Incomplete reaction is a frequent issue when scaling up. Several factors could be at play:

  • Reaction Stoichiometry: Ensure you are using a slight excess of the Boc-protection reagent, typically di-tert-butyl dicarbonate ((Boc)₂O).[6]

  • Base Selection and Amount: A base, such as triethylamine or sodium hydroxide, is crucial for deprotonating the amino group, enhancing its nucleophilicity.[3][7] Ensure the correct stoichiometry of the base is used. Too little base will result in an incomplete reaction, while an excess of a strong base can lead to side reactions.[3]

  • Reaction Time and Monitoring: Larger scale reactions may require longer reaction times. It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

Q3: What are the common impurities I should be aware of, and how do I remove them?

A3: Besides unreacted starting materials, several other impurities can arise:

  • Di-Boc Protected Impurity: This occurs when a second Boc group is added, particularly if the amino acid has another nucleophilic site.[6]

  • Urea Derivatives: These can form, especially when using certain bases at elevated temperatures.[6]

  • Residual Reagents and Solvents: Leftover (Boc)₂O and solvents from the reaction and workup are common.[6] The byproducts of the Boc protection reaction itself, tert-butanol and carbon dioxide, are volatile and typically easy to remove.[6]

The primary purification strategies to remove these impurities are detailed in the troubleshooting guides below and include liquid-liquid extraction, crystallization, and chromatography.

II. Troubleshooting Guides for Core Purification Techniques

When scaling up, your choice of purification method is critical. Here, we provide detailed troubleshooting for the most common techniques.

A. Liquid-Liquid Extraction: Your First Purification Step

Liquid-liquid extraction is a powerful and scalable first step to remove many impurities.[] The principle relies on the differential solubility of the Boc-amino acid and impurities in immiscible aqueous and organic phases.[]

Troubleshooting Extraction Issues:

Problem Potential Cause Solution
Poor Separation of Layers (Emulsion Formation) - High concentration of product or impurities acting as surfactants.- Vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Gently invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.
Low Yield of Product in the Organic Layer - Incorrect pH of the aqueous phase.- Insufficient volume of organic solvent.- Adjust the pH of the aqueous layer. For acidic Boc-amino acids, the pH should be acidic (typically 2-3) to ensure the carboxylic acid is protonated and the molecule is less water-soluble.[4][9]- Perform multiple extractions with smaller volumes of organic solvent, which is more efficient than a single extraction with a large volume.
Product Contaminated with Water-Soluble Impurities - Incomplete separation of the aqueous layer.- Insufficient washing of the organic layer.- Carefully separate the layers, leaving a small amount of the organic layer behind if necessary to avoid contamination.- Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[4][9]
Experimental Protocol: Scalable Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 5% citric acid or dilute HCl) to remove any remaining basic impurities.[2]

  • pH Adjustment and Extraction: Adjust the pH of the aqueous layer to 2-3 with a suitable acid.[4][9] Extract the aqueous layer multiple times with the organic solvent.

  • Combine and Wash: Combine all organic layers and wash with brine.[4][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-amino acid.[2][4]

B. Crystallization: The Path to High Purity

Crystallization is often the most effective method for achieving high purity on a large scale.[]

Troubleshooting Crystallization:

Problem Potential Cause Solution
Product Fails to Crystallize (Remains an Oil) - High level of impurities.- Incorrect solvent system.- Product is hygroscopic.[1]- First, attempt further purification by another method (e.g., extraction, flash chromatography) to remove impurities.- Perform a systematic solvent screen to find a suitable single solvent or solvent mixture for recrystallization.- Ensure all solvents are freshly dried if the product is suspected to be hygroscopic.[1]- Utilize seed crystals to induce crystallization.[4][5]
Low Recovery After Crystallization - Product is too soluble in the chosen solvent.- Insufficient cooling or time for crystallization.- Add a non-polar "anti-solvent" (e.g., hexane, heptane) to the solution to decrease the solubility of the product and induce precipitation.- Cool the solution slowly to a lower temperature and allow sufficient time for crystals to form.- Concentrate the mother liquor and attempt a second crop of crystals.
Poor Crystal Quality (e.g., small needles, powder) - Crystallization occurred too rapidly.- Allow the solution to cool slowly to room temperature, followed by further slow cooling in a refrigerator or freezer.- Consider using a solvent system where the product has slightly higher solubility to slow down the crystallization process.
Experimental Protocol: Scalable Crystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the Boc-amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethyl acetate/hexane and acetone/water.[9]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Complete Crystallization: Once crystallization begins, allow the flask to stand at room temperature for several hours, then transfer to a refrigerator or freezer to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

C. Flash Column Chromatography: For Challenging Separations

While often used at the lab scale, flash column chromatography can be scaled up for industrial applications, though it can be more resource-intensive.[11][12][13][14]

Troubleshooting Flash Chromatography:

Problem Potential Cause Solution
Poor Separation of Product and Impurities - Incorrect mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC to achieve a good separation (Rf of the product should be around 0.2-0.4).- Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar or not polar enough.- Adjust the solvent ratio of the mobile phase. Increase the proportion of the more polar solvent to decrease retention time, and vice versa.
Column Cracking or Channeling - Improperly packed column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Experimental Protocol: Scalable Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the desired product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC or another appropriate method. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.

III. Visualization of Workflows

To aid in decision-making, the following diagrams illustrate key workflows in Boc-amino acid purification.

Purification Method Selection Workflow

Purification_Workflow start Crude Boc-Amino Acid is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil/syrup? is_solid->is_oily No crystallization Attempt Direct Crystallization/Recrystallization is_solid->crystallization Yes extraction Perform Liquid-Liquid Extraction is_oily->extraction Yes salt_formation Attempt DCHA Salt Formation extraction->salt_formation chromatography Purify by Flash Chromatography extraction->chromatography If impurities persist pure_product Pure Boc-Amino Acid crystallization->pure_product salt_formation->crystallization chromatography->pure_product

Caption: Decision tree for selecting a purification strategy.

pH Adjustment Logic in Extraction

Extraction_pH cluster_aqueous Aqueous Phase cluster_organic Organic Phase pH_high pH_high pH_low pH_low pH_high->pH_low Add Acid (e.g., HCl) extract_to_org Boc-Amino Acid partitions into the Organic Phase pH_low->extract_to_org Extract with Organic Solvent

Caption: Impact of pH on Boc-amino acid partitioning.

IV. References

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (URL: )

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (URL: [Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (URL: )

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid - Green Chemistry (RSC Publishing). (URL: [Link])

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (URL: Not a direct link, but referenced in the context of flash chromatography.)

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. (URL: [Link])

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry. (URL: [Link])

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercial (R)-5-N-Boc-amino-3-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Chiral Building Blocks

(R)-5-N-Boc-amino-3-hydroxypentanoic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its defined stereochemistry and functional groups make it a key component in the development of complex molecules where precise three-dimensional structure is paramount for biological activity. The presence of impurities, whether they are residual starting materials, byproducts of the synthesis, or the incorrect enantiomer, can have significant consequences on the efficacy, safety, and regulatory approval of the final drug product.[1]

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial (R)-5-N-Boc-amino-3-hydroxypentanoic acid. We will delve into the nuances of various techniques, providing not only the "how" but, more importantly, the "why" behind the experimental choices. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategies for their specific needs, ensuring the quality and integrity of this critical raw material.

Understanding the Impurity Profile: What to Look For

Before diving into the analytical techniques, it's crucial to understand the potential impurities that may be present in a commercial sample of (R)-5-N-Boc-amino-3-hydroxypentanoic acid. A thorough understanding of the synthetic route is invaluable for predicting likely impurities.[2]

Potential Impurities Include:

  • Process-Related Impurities: These can include unreacted starting materials, residual solvents, and byproducts from side reactions. For example, incomplete hydrolysis of an ester precursor could lead to the presence of the corresponding ethyl or methyl ester.

  • Degradation Products: The molecule may degrade over time or under certain storage conditions. Potential degradation pathways should be considered.

  • Enantiomeric Impurity: The presence of the (S)-enantiomer is a critical purity parameter. Even small amounts of the incorrect enantiomer can lead to off-target effects or reduced efficacy of the final drug.[3]

  • Diastereomers: If additional chiral centers are introduced during the synthesis, the formation of diastereomers is possible.

The following diagram illustrates the relationship between the target molecule and its potential impurities, which will guide our analytical strategy.

Target: (R)-5-N-Boc-amino-3-hydroxypentanoic acid Target: (R)-5-N-Boc-amino-3-hydroxypentanoic acid Enantiomer: (S)-isomer Enantiomer: (S)-isomer Target: (R)-5-N-Boc-amino-3-hydroxypentanoic acid->Enantiomer: (S)-isomer Chiral Analysis Process Impurities Process Impurities Target: (R)-5-N-Boc-amino-3-hydroxypentanoic acid->Process Impurities Chemical Purity Analysis Degradation Products Degradation Products Target: (R)-5-N-Boc-amino-3-hydroxypentanoic acid->Degradation Products Stability Studies Starting Materials Starting Materials Process Impurities->Starting Materials Byproducts Byproducts Process Impurities->Byproducts

Caption: Interrelationship of the target analyte and its potential impurities.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific purity attribute being assessed. Here, we compare the most relevant methods for both chemical and chiral purity determination.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Principle: HPLC is a cornerstone technique for separating and quantifying components in a mixture.[4] For our target molecule, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Why RP-HPLC? The combination of a polar carboxylic acid and a hydroxyl group with a nonpolar Boc-protecting group gives the molecule an amphiphilic character, making it well-suited for retention and separation on a C18 column.

Alternative: For highly polar impurities not well-retained by RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[]

Data Presentation: Comparison of HPLC and HILIC

ParameterReversed-Phase HPLC (C18)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Application Main component assay and separation of non-polar to moderately polar impurities.Separation of highly polar impurities not retained in RP-HPLC.
Typical Mobile Phase Water/Acetonitrile or Water/Methanol with an acid modifier (e.g., TFA or formic acid).High organic content (>70% Acetonitrile) with a small amount of aqueous buffer.
Advantages Robust, widely applicable, excellent for resolving a broad range of impurities.Superior retention and resolution of very polar analytes.
Considerations May not retain very polar impurities. TFA can suppress MS signals.Longer equilibration times, potential for sample solubility issues in high organic mobile phase.

Experimental Protocol: RP-HPLC for Chemical Purity

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. Integrate the peak areas of all observed impurities and the main peak to calculate the percentage purity.

Chiral HPLC for Enantiomeric Purity

Principle: To separate enantiomers, a chiral stationary phase (CSP) is required. These phases create a chiral environment where the two enantiomers can have different interactions, leading to different retention times.[6]

Why Chiral HPLC? This is the gold standard for determining enantiomeric excess (e.e.) due to its high resolution and accuracy.[7] For Boc-protected amino acids, polysaccharide-based CSPs are often effective.[6]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., cellulose or amylose derivatives), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio needs to be optimized for the specific CSP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. For purity analysis, both qualitative and quantitative (qNMR) approaches are valuable.

  • ¹H NMR: Provides a "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.

  • Quantitative NMR (qNMR): A powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[8][9]

Why NMR? NMR is a primary analytical method that is non-destructive and provides structural information that chromatographic methods alone cannot.[10] It is particularly useful for identifying and quantifying impurities without the need for reference standards of the impurities themselves.

Data Presentation: Comparison of Chromatographic and Spectroscopic Purity Methods

FeatureHPLC (Chemical & Chiral)Quantitative NMR (qNMR)
Primary Output Chromatogram (retention time vs. signal)Spectrum (chemical shift vs. signal intensity)
Quantification Basis Relative peak areaAbsolute molar ratio to an internal standard
Reference Standards Requires reference standards for impurity identification.Does not require reference standards for all impurities.
Structural Information Limited (retention time is not a unique identifier)Rich structural information for both analyte and impurities.
Sensitivity High (ppm levels)Moderate (typically >0.1%)
Throughput HighModerate

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (R)-5-N-Boc-amino-3-hydroxypentanoic acid sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.[8]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the protons.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Mass Spectrometry (MS) for Structural Elucidation

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is an extremely sensitive technique used for confirming the molecular weight of the target compound and for identifying unknown impurities, often in conjunction with HPLC (LC-MS).

Why MS? When an unknown impurity is detected by HPLC, LC-MS can provide its molecular weight, which is a critical piece of information for its identification. Tandem MS (MS/MS) can further provide fragmentation patterns to elucidate the structure of the impurity.

Expected Fragmentation: The Boc group is known to be labile in the mass spectrometer, often resulting in a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11]

Workflow for Comprehensive Purity Analysis

The following workflow provides a logical sequence for the comprehensive purity analysis of (R)-5-N-Boc-amino-3-hydroxypentanoic acid.

cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Impurity Identification ¹H NMR ¹H NMR qNMR qNMR ¹H NMR->qNMR If purity >95% LC-MS LC-MS RP-HPLC RP-HPLC LC-MS->RP-HPLC Method Development Chiral HPLC Chiral HPLC LC-MS->Chiral HPLC Method Development LC-MS/MS LC-MS/MS RP-HPLC->LC-MS/MS For unknown peaks Commercial Sample Commercial Sample Commercial Sample->¹H NMR Structural Confirmation Commercial Sample->LC-MS Initial Purity Screen & MW Confirmation

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess in Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acids is a critical quality attribute in the pharmaceutical industry and a fundamental area of inquiry in biomedical research. The biological activity of peptides and small molecule drugs derived from amino acids is often dictated by the chirality of a single stereocenter. Consequently, the accurate determination of enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is a non-negotiable aspect of quality control and research. This guide provides an in-depth comparison of the primary analytical techniques for determining the e.e. of chiral amino acids, grounded in field-proven insights and validated protocols.

The Foundational Choice: Chromatographic vs. Spectroscopic Methods

The determination of enantiomeric excess fundamentally relies on creating a chiral environment that forces the enantiomers to behave differently. This can be achieved in two primary ways: physically separating the enantiomers (chromatography) or observing their differential interaction with a chiral probe (spectroscopy). The choice between these approaches is dictated by factors such as required sensitivity, sample matrix complexity, throughput needs, and the destructive or non-destructive nature of the analysis.

Chromatographic Techniques: The Gold Standard in Separation

Chromatographic methods are the workhorses of chiral analysis, offering high-resolution separation that allows for precise quantification. The underlying principle involves differential partitioning of the enantiomers between a stationary phase and a mobile phase, with at least one being chiral.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique. Its power lies in the diversity of available chiral stationary phases (CSPs) and the flexibility of derivatization strategies.

Causality in Method Choice:

  • Direct Methods (CSPs): This is often the preferred approach due to its simplicity, as it avoids the need for derivatization[1]. CSPs based on macrocyclic glycopeptides (like teicoplanin), polysaccharides, and crown ethers are particularly effective for amino acids[2][3]. The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, leading to different retention times. Crown-ether CSPs are especially well-suited for separating D- and L-amino acid enantiomers directly[3].

  • Indirect Methods (Pre-column Derivatization): When direct methods fail to provide adequate resolution, or for enhanced sensitivity, an indirect approach is employed. The amino acid enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers, now having different physical properties, can be readily separated on a standard achiral reversed-phase column (e.g., C18)[1]. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a classic and highly reliable choice for this purpose[4][5][6].

Workflow for Indirect Chiral HPLC using Marfey's Reagent

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Amino Acid Sample in 1M NaHCO3 s2 Add Marfey's Reagent (L-FDAA) in Acetone s1->s2 s3 Incubate at 40°C to form Diastereomers s2->s3 s4 Neutralize with HCl and Dilute s3->s4 h1 Inject Derivatized Sample s4->h1 h2 Separate on Achiral C18 Column h1->h2 h3 Detect at 340 nm (UV Detector) h2->h3 d1 Integrate Peak Areas of L-L and L-D Diastereomers h3->d1 d2 Calculate % e.e. = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100 d1->d2

Caption: Workflow for e.e. determination using Marfey's method.

Protocol: Enantiomeric Excess Determination via Marfey's Method

This protocol describes a self-validating system where the elution order of the diastereomers provides an internal check on the identity of the major enantiomer.

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of individual L- and D-amino acid standards.

    • Prepare a racemic (50:50) standard.

  • Sample Preparation & Derivatization:

    • To 50 µL of a 1 mg/mL amino acid sample solution, add 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone[7].

    • Incubate the mixture at 40°C for 60-90 minutes in a water bath.

    • After incubation, cool the reaction to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample to a final volume of 1 mL with the mobile phase.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient is typically used. For example, a linear gradient of acetonitrile (containing 0.1% trifluoroacetic acid) in water (containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm[7].

    • Injection Volume: 10 µL.

  • Data Analysis & System Suitability:

    • Analyze the derivatized L-, D-, and racemic standards first to establish retention times and confirm resolution. For L-FDAA, the L-L diastereomer typically elutes earlier than the L-D diastereomer.

    • Calculate the enantiomeric excess using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[8]

Gas Chromatography (GC)

Chiral GC is a powerful technique renowned for its exceptional resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). It is best suited for volatile and thermally stable analytes.

Causality in Method Choice: The primary prerequisite for GC analysis is the volatility of the amino acids. This necessitates a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group[9]. The separation is then performed on a column coated with a chiral stationary phase, such as Chirasil-Val, which is a polysiloxane bonded to L-valine tert-butylamide[10][11]. This phase induces separation through stereospecific hydrogen bonding and dipole-dipole interactions.

Workflow for Chiral GC Analysis

cluster_prep Sample Derivatization cluster_gc GC-MS Analysis cluster_data Data Analysis s1 Esterification: Amino Acid + Thionyl Chloride in Alcohol (e.g., Isopropanol) s2 Acylation: Add Acylating Agent (e.g., TFAA or HFBCF) s1->s2 s3 Evaporate Reagents & Reconstitute in Solvent s2->s3 g1 Inject Volatile Derivative s3->g1 g2 Separate on Chiral Column (e.g., Chirasil-L-Val) g1->g2 g3 Detect using FID or MS g2->g3 d1 Integrate Peak Areas of D- and L-Enantiomers g3->d1 d2 Calculate % e.e. d1->d2

Caption: General workflow for e.e. determination by chiral GC.

Protocol: GC-MS Analysis of Amino Acid Enantiomers

  • Sample Preparation & Derivatization:

    • Dry the amino acid sample (approx. 100 µg) completely under a stream of nitrogen.

    • Esterification: Add 200 µL of 3 M HCl in isopropanol. Heat at 110°C for 30 minutes. Evaporate the reagent.

    • Acylation: Add 100 µL of heptafluorobutyryl chloride (HFBCF) or trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane. Heat at 110°C for 15 minutes[12][13].

    • Evaporate the reagents under nitrogen and reconstitute the residue in a suitable solvent (e.g., isooctane).

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm)[11].

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 4°C/min to 200°C.

    • Injector: Split/splitless, 250°C.

    • Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity[12].

  • Data Analysis:

    • Identify enantiomer peaks based on retention times established with pure standards.

    • Calculate enantiomeric excess from the integrated peak areas of the D- and L-enantiomers.

Capillary Electrophoresis (CE): High Efficiency, Low Consumption

CE offers extremely high separation efficiency and requires minimal sample and reagent volumes, making it an attractive alternative to HPLC and GC[14][15]. Chiral separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).

Causality in Method Choice: The mechanism involves the differential formation of transient diastereomeric complexes between the amino acid enantiomers and the chiral selector in the liquid phase. These complexes have different effective mobilities in the electric field, leading to separation. Cyclodextrins and their derivatives are the most common chiral selectors used for amino acids[15][16][17]. The flexibility to change the type and concentration of the chiral selector in the BGE allows for rapid method development[14].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach

NMR spectroscopy provides a powerful, non-destructive method for determining enantiomeric purity without requiring physical separation[18]. The technique relies on converting the enantiomers into diastereomers in situ, which then exhibit distinct signals in the NMR spectrum[19].

Causality in Method Choice:

  • Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC approach, the sample is reacted with a CDA (e.g., Mosher's acid chloride) to form stable diastereomers[20]. These diastereomers will have at least one set of corresponding protons in chemically non-equivalent environments, leading to separate, quantifiable signals in the ¹H NMR spectrum.

  • Chiral Solvating Agents (CSAs): This is a simpler approach where a chiral solvating agent is added directly to the NMR tube containing the analyte[21][22]. The CSA forms rapidly exchanging, weak diastereomeric complexes with the enantiomers. This interaction induces a small but measurable difference in the chemical shifts (Δδ) of corresponding protons, allowing for direct integration and e.e. calculation from a single spectrum[19][21].

Method Comparison: A Data-Driven Decision Framework

The selection of the optimal analytical method is a critical decision that impacts data quality, throughput, and cost. The following table summarizes the key performance characteristics of each technique.

ParameterChiral HPLC (Indirect)Chiral GC-MSChiral Capillary Electrophoresis (CE)Chiral NMR (with CSA)
Principle Diastereomer separation on achiral phaseEnantiomer separation on chiral phaseDifferential mobility of diastereomeric complexesDifferential chemical shifts of diastereomeric complexes
Resolution (Rs) > 1.5 (Baseline separation is common)> 1.5 (Excellent resolution)High efficiency, baseline separation achievableNot directly applicable; relies on signal separation (Δδ)
Limit of Quantitation (LOQ) ~0.1% of minor enantiomer<0.1% of minor enantiomer (highly sensitive)~0.5% of minor enantiomer~0.5-1% of minor enantiomer[23]
Analysis Time/Sample 15 - 30 minutes20 - 45 minutes10 - 25 minutes5 - 15 minutes (post-sample prep)
Sample Preparation Required (derivatization)Required (multi-step derivatization)Minimal (dissolution in BGE)Minimal (dissolution + CSA addition)
Destructive? YesYesYes (minimal volume)No
Key Advantage Robust, widely available, reliableHighest sensitivity and resolutionLow sample/reagent use, high efficiencyNon-destructive, rapid analysis, structural info
Key Limitation Derivatization requiredRequires volatile derivatives, complex prepLower concentration sensitivity than GC/HPLCLower sensitivity, requires higher concentration

Data synthesized from multiple sources[9][23].

Decision Logic: Choosing the Right Tool for the Job

Caption: Decision tree for selecting an e.e. determination method.

Trustworthiness and Validation

Every protocol described must be part of a self-validating system. According to regulatory guidelines from bodies like the FDA and ICH, analytical method validation is essential to demonstrate that a procedure is fit for its intended purpose[24][25][26][27]. This involves evaluating parameters such as accuracy, precision, specificity, limit of quantitation (LOQ), linearity, and robustness. For chiral methods, specificity is paramount—the method must be able to unequivocally separate and quantify the enantiomers without interference from each other or the matrix. The use of certified reference standards for both enantiomers and a racemic mixture is a mandatory part of any validation protocol.

References

  • Shu, Y., et al. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Journal of Chromatography A. Available at: [Link]

  • Creamer, J.S., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Available at: [Link]

  • Li, S., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Saevels, J., et al. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Al-azzawi, O.I., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec. Available at: [Link]

  • Cervenansky, I., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids. Available at: [Link]

  • Cervenansky, I., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

  • Li, D., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. Available at: [Link]

  • Leão, M., et al. (2021). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]

  • Linington, R.G., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at: [Link]

  • Brückner, H., & Fujii, N. (2011). Chiral separation of amino acids by gas chromatography. ResearchGate. Available at: [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]

  • Reany, O., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available at: [Link]

  • Yu, X., & Yao, Z.P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PolyU Institutional Research Archive. Available at: [Link]

  • Peter, A., et al. (2021). TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. Available at: [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. Available at: [Link]

  • You, L., et al. (2012). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. NIH. Available at: [Link]

  • Bailly, C., et al. (2023). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. PubMed Central. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • FDA. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • Yu, X., & Yao, Z.P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. Available at: [Link]

  • Guo, Y., et al. (2006). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Analytical Chemistry. Available at: [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available at: [Link]

  • FDA. (2000). FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. Available at: [Link]

  • Wuyts, B., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. NIH. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Eliel, E.L., & Wilen, S.H. (1994). Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

Sources

A Comparative Guide to (R)- vs (S)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise selection of chiral building blocks is a critical determinant of therapeutic success. Molecules with identical chemical formulas but different three-dimensional arrangements—enantiomers—can exhibit profoundly different biological activities. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 5-N-Boc-amino-3-hydroxyl-pentanoic acid, two chiral synthons with significant potential in the development of neurologically active pharmaceutical ingredients. Our focus will be on their differential interaction with the γ-aminobutyric acid (GABA) type B (GABAB) receptor, a key target in the central nervous system.

The Imperative of Chirality in Drug Design

Living systems are inherently chiral, and this stereoselectivity dictates the interactions between drugs and their biological targets.[1][2] For researchers and drug development professionals, understanding the stereochemical nuances of a lead compound is not merely an academic exercise; it is a prerequisite for optimizing efficacy and minimizing off-target effects.[1][2] The case of (R)- and (S)-5-N-Boc-amino-3-hydroxyl-pentanoic acid serves as an exemplary illustration of this principle.

Physicochemical Properties: A Tale of Two Enantiomers

From a purely chemical standpoint, enantiomers possess identical physical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral molecules distinguishes them. Below is a summary of the key physicochemical properties for these compounds.

Property(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid(S)-5-N-Boc-amino-3-hydroxyl-pentanoic acid
Molecular Formula C₁₀H₁₉NO₅C₁₀H₁₉NO₅
Molecular Weight 233.26 g/mol 233.26 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in methanol, ethanol, and DMSOSoluble in methanol, ethanol, and DMSO
Optical Rotation Specific rotation is dextrorotatory (+)Specific rotation is levorotatory (-)

Biological Activity: Stereoselectivity at the GABAB Receptor

The GABAB receptor, a G-protein coupled receptor, plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3][4] Agonism at this receptor is a therapeutic strategy for conditions such as muscle spasticity and certain forms of anxiety.[5] The activity of ligands at the GABAB receptor is highly dependent on their stereochemistry.

Furthermore, studies on the closely related analogue, 3-hydroxy-4-aminobutyric acid, have shown that the (R)-isomer has a higher affinity for the GABAB receptor than the (S)-isomer.[1] Given the structural similarities, it is highly probable that (S)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is the eutomer (the pharmacologically active enantiomer) , acting as a GABAB receptor agonist, while the (R)-enantiomer is likely the distomer, exhibiting significantly lower or no activity at this receptor.

The diagram below illustrates the proposed interaction of the active (S)-enantiomer with the GABAB receptor, leading to downstream signaling.

GABAB_Signaling cluster_receptor GABA-B Receptor GABAB1 GABAB1 Subunit GABAB2 GABAB2 Subunit G_Protein Gi/o Protein GABAB2->G_Protein Activates S_Enantiomer (S)-Enantiomer S_Enantiomer->GABAB1 Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Inhibition Neuronal Inhibition

Caption: Proposed signaling pathway of the (S)-enantiomer at the GABAB receptor.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of the enantiomers of 5-N-Boc-amino-3-hydroxyl-pentanoic acid. These are generalized procedures adapted from established methods for similar compounds and may require optimization for specific laboratory conditions.[6][7][8][9][10][11]

Enantioselective Synthesis

The synthesis of each enantiomer can be achieved through an asymmetric aldol reaction, a powerful method for creating chiral β-hydroxy carbonyl compounds.[7]

Enantioselective_Synthesis Start Chiral Auxiliary + Acetyl Group Enolate Chiral Enolate Formation (e.g., LDA, -78 °C) Start->Enolate Aldol_Addition Asymmetric Aldol Addition Enolate->Aldol_Addition Aldehyde 3-(N-Boc-amino)propanal Aldehyde->Aldol_Addition Diastereomer Diastereomerically Enriched Adduct Aldol_Addition->Diastereomer Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Diastereomer->Cleavage R_Product (R)-Enantiomer Cleavage->R_Product Depending on auxiliary chirality S_Product (S)-Enantiomer Cleavage->S_Product Depending on auxiliary chirality

Caption: General workflow for the enantioselective synthesis.

Step-by-Step Protocol:

  • Enolate Formation: To a solution of a chiral auxiliary (e.g., (R)- or (S)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) to form the corresponding lithium enolate.

  • Aldol Addition: Slowly add a solution of 3-(N-Boc-amino)propanal to the enolate solution at -78 °C. Stir the reaction mixture for several hours, allowing the aldol addition to proceed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Dissolve the crude aldol adduct in a mixture of THF and water. Add lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary.

  • Purification: After acidic work-up, purify the resulting (R)- or (S)-5-N-Boc-amino-3-hydroxyl-pentanoic acid by column chromatography on silica gel.

Chiral HPLC Analysis for Enantiomeric Purity

Ensuring the enantiomeric excess (e.e.) of the synthesized material is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12][13][14]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is recommended for N-blocked amino acids.[12][14]

    • Mobile Phase: A typical mobile phase for reversed-phase separation would be a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable.

    • Detection: UV detection at a wavelength of 210-220 nm is appropriate for the amide bond of the Boc group.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion and Future Perspectives

The stereochemical investigation of (R)- and (S)-5-N-Boc-amino-3-hydroxyl-pentanoic acid underscores a fundamental principle in drug development: chirality matters. The evidence strongly suggests that the (S)-enantiomer is the active agonist at the GABAB receptor, making it the preferred candidate for the development of therapeutics targeting this pathway. The (R)-enantiomer, while likely inactive at the GABAB receptor, should not be entirely dismissed without further investigation, as it could possess activity at other targets.

For drug development professionals, the key takeaway is the necessity of early-stage enantioselective synthesis and analysis. By focusing on the eutomer, research efforts can be streamlined, leading to the development of safer and more effective medicines. The protocols and comparative data presented in this guide offer a robust starting point for the incorporation of these valuable chiral building blocks into your research and development pipeline.

References

  • Falch, E., Hedegaard, A., Nielsen, L., Jensen, B. R., Hjeds, H., & Krogsgaard-Larsen, P. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. [Link]

  • Krogsgaard-Larsen, P., Falch, E., & Mikkelsen, H. (1982). GABA agonists. Resolution, absolute stereochemistry and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry, 25(11), 1358-1361. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons.
  • Pellicciari, R., et al. (2009). Enantioselective synthesis of chiral BCPs. Organic & Biomolecular Chemistry, 7(19), 3935-3945. [Link]

  • Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(16), 2739-2743. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Patai, S. (Ed.). (1997). The Chemistry of Organic Derivatives of Gold and Silver. John Wiley & Sons.
  • Colby, D. A., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Bioorganic & medicinal chemistry letters, 28(16), 2739–2743. [Link]

  • Gáspár, A., & Kardos, J. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. ACS medicinal chemistry letters, 12(5), 743–746. [Link]

  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Nature, 290(5802), 149–152. [Link]

  • Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current neuropharmacology, 5(3), 193–201. [Link]

  • Ilia, G., & Tudor, C. (2010). [Separation of amino acid enantiomers by high performance liquid chromatography]. Revista de chimie, 61(10), 963-966. [Link]

  • Patel, M. B., & Wagh, S. B. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]

  • Collado, I., et al. (2007). Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids. The Journal of Organic Chemistry, 72(23), 8887–8890. [Link]

  • Narender, P., & Reddy, M. S. (2007). Preparation of α-Hydroxy-β-Fmoc Amino Acids from N-Boc Amino Acids. Synthetic Communications, 37(15), 2537-2542. [Link]

  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Pharmacology & therapeutics, 166, 88–101. [Link]

  • Sieghart, W. (1996). GABA Receptor Physiology and Pharmacology. In G. J. Siegel, et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Frølund, B., et al. (2022). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 27(19), 6313. [Link]

  • Bode, J. W., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37–43. [Link]

  • Jones, M. V., & Westbrook, G. L. (1997). Defining Affinity with the GABAA Receptor. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(16), 5930–5941. [Link]

  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British journal of pharmacology, 72(3), 407–417. [Link]

  • Adams, D. J., et al. (2022). Analgesic α-Conotoxin Binding Site on the Human GABA B Receptor. Molecular pharmacology, 102(4), 223–233. [Link]

  • Forgách, L., & Poppe, L. (2020). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Catalysts, 10(11), 1279. [Link]

Sources

Beyond Boc: A Comparative Guide to Alternative Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing complex sequences. While the tert-butyloxycarbonyl (Boc) group has been a foundational tool, the landscape of peptide chemistry has evolved, offering a diverse toolkit of alternative protecting groups. This guide provides an in-depth, objective comparison of the most significant alternatives to Boc, focusing on their chemical principles, performance characteristics, and practical applications, supported by experimental insights.

The Imperative for Alternatives: Moving Beyond Boc

The Boc strategy, which relies on acid-labile deprotection, has been a workhorse in solid-phase peptide synthesis (SPPS).[1] However, the repeated exposure to strong acids like trifluoroacetic acid (TFA) can lead to side reactions, degradation of sensitive residues, and challenges with certain peptide sequences.[2] This has driven the development of orthogonal protecting group strategies that offer milder reaction conditions and greater synthetic flexibility.[3]

Fmoc: The Reigning Alternative

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group represents the most widely adopted alternative to Boc, forming the basis of the popular Fmoc/tBu orthogonal strategy.[2][][5]

Chemical Principle and Orthogonality

The key advantage of the Fmoc group lies in its base lability.[6][7] It is stable to the acidic conditions used to remove tert-butyl (tBu) based side-chain protecting groups, providing a truly orthogonal protection scheme.[3][8] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6][9]

Performance and Advantages
  • Milder Deprotection Conditions: The use of a weak base for deprotection avoids the harsh acidic conditions of the Boc strategy, making it compatible with acid-sensitive amino acids and post-translational modifications like phosphorylation and glycosylation.[10][11]

  • High Purity of Crude Products: The milder conditions generally lead to fewer side reactions and, consequently, higher purity of the crude peptide product.[2]

  • Amenability to Automation: The straightforward and repetitive nature of the Fmoc deprotection and coupling steps has made it highly suitable for automated peptide synthesizers.[][11]

  • Real-time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[7]

Limitations
  • Aggregation Issues: For hydrophobic sequences prone to aggregation, the neutral conditions of Fmoc chemistry can sometimes be a disadvantage compared to the protonated N-terminus in the Boc strategy, which can help disrupt interchain hydrogen bonding.[2][12]

  • Base-catalyzed Side Reactions: Piperidine can induce side reactions such as aspartimide formation, which can lead to racemization and the formation of β-peptides.[13]

Cbz (Z): The Classic Carbamate

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first reliable Nα-protecting group for peptide synthesis and remains relevant, particularly in solution-phase synthesis.[14][15]

Chemical Principle and Deprotection

The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which are very mild and neutral conditions.[14][16] It can also be cleaved by strong acids like HBr in acetic acid, but this is less common in modern peptide synthesis.[17][18]

Performance and Advantages
  • Stability: Cbz-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media.[14]

  • Crystallinity: The introduction of the Cbz group often leads to crystalline amino acid derivatives, which are easier to purify.[18]

  • Orthogonality: The Cbz group is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups, offering flexibility in complex synthetic strategies.

Limitations
  • Catalyst Poisoning: The presence of sulfur-containing amino acids like cysteine and methionine can poison the palladium catalyst used for hydrogenolysis.

  • Limited Applicability in SPPS: While used in solution-phase synthesis, its application in solid-phase peptide synthesis is less common due to the challenges of performing catalytic hydrogenation on a solid support.[19]

Alloc: A Palladium-Labile Ally

The allyloxycarbonyl (Alloc) protecting group offers a unique deprotection mechanism, making it a valuable tool for specific applications, such as the synthesis of cyclic or branched peptides.[20]

Chemical Principle and Orthogonality

The Alloc group is cleaved under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the released allyl group.[20] It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, making it fully orthogonal to these major strategies.[20]

Performance and Advantages
  • Mild and Orthogonal Deprotection: The palladium-catalyzed cleavage is highly specific and occurs under neutral conditions, preserving other protecting groups.

  • Enables Site-Specific Modifications: Its orthogonality allows for the selective deprotection of a specific amino group (e.g., on a lysine side chain) for subsequent modification while the rest of the peptide remains protected.[21]

Limitations
  • Cost and Sensitivity of Palladium Catalyst: The palladium catalyst can be expensive and is sensitive to air and certain functional groups.

  • Potential for Side Reactions: Incomplete scavenging of the allyl cation can lead to side reactions with nucleophilic amino acid side chains.[22]

Teoc: The Fluoride-Sensitive Shield

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is another valuable orthogonal protecting group that is cleaved by fluoride ions.[23][24]

Chemical Principle and Deprotection

The Teoc group is stable to both acidic and basic conditions but is readily cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[25][26] The cleavage proceeds via a β-elimination mechanism.[25]

Performance and Advantages
  • High Orthogonality: Its unique fluoride-mediated deprotection makes it orthogonal to most other protecting groups used in peptide synthesis.[23][24]

  • Stability: The Teoc group is stable to a wide range of reagents and conditions, including catalytic hydrogenation.[25]

Limitations
  • Cost of Reagents: The reagents for introducing and cleaving the Teoc group can be more expensive than those for other common protecting groups.

  • Potential for Side Reactions: Careful control of reaction conditions is necessary to avoid side reactions, such as the formation of dipeptide side products during introduction.[23]

Comparative Performance Data

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonal toKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)Fmoc, Cbz, Alloc, TeocMature technology, good for hydrophobic sequences[][12]Harsh deprotection, potential for side reactions[2]
Fmoc Fmoc-OSu, Fmoc-Cl[6]Weak base (e.g., 20% piperidine in DMF)[5][6]Boc, Cbz, Alloc, TeocMild deprotection, high purity, automation-friendly[][10][11]Aggregation in hydrophobic sequences, base-induced side reactions[2][13]
Cbz (Z) Benzyl chloroformate (Cbz-Cl)[14]Catalytic hydrogenation (H₂/Pd-C)[14][16]Boc, Fmoc, Alloc, TeocMild deprotection, crystalline derivatives[14][18]Catalyst poisoning by sulfur, limited in SPPS[19]
Alloc Allyl chloroformatePd(0) catalyst and scavenger[20]Boc, Fmoc, Cbz, TeocHighly orthogonal, enables site-specific modifications[20][21]Catalyst cost and sensitivity, potential side reactions[22]
Teoc Teoc-OBt, Teoc-OSu[23]Fluoride ions (e.g., TBAF)[25][26]Boc, Fmoc, Cbz, AllocHighly orthogonal, very stable[23][25]Reagent cost, potential for side reactions during introduction[23]

Experimental Protocols

Fmoc Deprotection in Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[5]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection solution and the cleaved Fmoc-dibenzofulvene adduct.[5]

  • Monitoring: Monitor the completion of the deprotection reaction using a qualitative test such as the Kaiser test or by UV monitoring of the wash solutions.

Cbz Deprotection via Catalytic Hydrogenation (Solution-Phase)
  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[14]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[14]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizing the Workflows

Peptide_Synthesis_Strategies cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy cluster_Orthogonal Orthogonal Strategies Boc_Start Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Boc_Couple Couple next Boc-AA Boc_Deprotect->Boc_Couple Boc_Couple->Boc_Deprotect Repeat n times Boc_Final Final Cleavage (HF) Boc_Couple->Boc_Final Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Deprotect Repeat n times Fmoc_Final Final Cleavage (TFA) Fmoc_Couple->Fmoc_Final Alloc_Deprotect Alloc Deprotection (Pd(0)) Specific_Modification Site-Specific Modification Alloc_Deprotect->Specific_Modification Teoc_Deprotect Teoc Deprotection (Fluoride) Teoc_Deprotect->Specific_Modification

Caption: Comparative workflows of Boc, Fmoc, and orthogonal protecting group strategies.

Conclusion: Selecting the Optimal Protecting Group

The choice of an Nα-protecting group is a strategic decision that profoundly influences the outcome of a peptide synthesis campaign. While Boc remains a viable option, particularly for certain industrial-scale productions and aggregation-prone sequences, the Fmoc strategy has become the dominant choice for routine peptide synthesis due to its milder conditions and compatibility with a broader range of chemistries.[2][] For complex synthetic targets requiring site-specific modifications, the orthogonality of Alloc and Teoc groups provides unparalleled flexibility. A thorough understanding of the advantages and limitations of each protecting group, as detailed in this guide, is essential for designing robust and efficient peptide synthesis strategies.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Góngora-Benítez, M., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Nature Communications, 4, 2383 (2013). [Link]

  • Isidro-Llobet, A., et al. Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504 (2009). [Link]

  • Chemistry For Everyone. What Are Fmoc Protecting Groups? YouTube, 19 May 2025. [Link]

  • Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? [Link]

  • Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39 (2000). [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Fields, G. B. Protecting Groups in Peptide Synthesis. Methods in Enzymology, 289, 104-123 (1997). [Link]

  • SlideShare. T boc fmoc protocols in peptide synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Sharma, A., et al. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627 (2016). [Link]

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Zlatuska, K., et al. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 746-755 (2020). [Link]

  • Timsina, R., et al. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 24(4), 1048-1053 (2022). [Link]

  • AAPPTec. Peptide Synthesis - FAQ. [Link]

  • Li, P., et al. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 5, 15032 (2015). [Link]

  • Wade, J. D., et al. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-843 (2019). [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Coconote. Peptide Synthesis and Protecting Groups. [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504 (2009). [Link]

  • Chem-Station. Teoc Protecting Group. [Link]

  • Pepresin. Alloc and Allyl Deprotection for Peptide Synthesis. [Link]

  • Wagner, A., et al. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 15(4), 2464-2481 (2010). [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? [Link]

  • Kent, S. B. H., et al. Control of racemization in peptide chain elongation with an unprotected amino acid. Journal of the American Chemical Society, 100(24), 7700-7702 (1978). [Link]

Sources

A Researcher's Guide to Coupling Reagents for Boc-Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of a coupling reagent is a critical determinant in the success of peptide synthesis. This guide provides an in-depth, objective comparison of commonly used coupling reagents for Boc-protected amino acids, focusing on their mechanisms of action, efficiency, and impact on product purity. By examining experimental data and established protocols, this document aims to equip scientists with the necessary knowledge to make informed decisions for optimizing their peptide synthesis strategies.

The formation of a peptide bond, the amide linkage between two amino acids, is a condensation reaction that requires the activation of a carboxyl group to facilitate its reaction with an amino group.[1] The use of Nα-Boc (tert-butyloxycarbonyl) protected amino acids remains a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The choice of coupling reagent directly influences reaction kinetics, yield, and, most critically, the preservation of stereochemical integrity by minimizing racemization.[2]

Understanding the Landscape: Major Classes of Coupling Reagents

The diverse array of available coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanistic pathway, offering a unique profile of advantages and disadvantages.

Carbodiimides: The Classical Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[3][4] They function by reacting with the carboxylic acid of a Boc-amino acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with the N-terminal amine of the growing peptide chain to form the desired peptide bond.[5]

However, the O-acylisourea intermediate is susceptible to two significant side reactions: rearrangement to an unreactive N-acylurea and racemization of the activated amino acid.[5][6] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are almost always used in conjunction with carbodiimides.[7][8] HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and rearrangement.[1][7]

Key Considerations for Carbodiimides:

  • Cost-Effectiveness: Generally, carbodiimides are less expensive than other classes of coupling reagents.[]

  • Byproduct Formation: DCC produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, which can complicate purification in solution-phase synthesis but is less of an issue in SPPS where it can be washed away.[3][7] DIC is often preferred in SPPS because its corresponding urea byproduct is more soluble.[7]

  • Racemization: While the addition of HOBt significantly reduces racemization, certain amino acids, like histidine and cysteine, remain particularly susceptible.[6][]

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer a highly efficient alternative to carbodiimides.[1] These reagents react with the carboxyl group to form an active ester intermediate, which then reacts with the amine.[10]

BOP was one of the first widely adopted phosphonium reagents, demonstrating excellent coupling efficiency and good solubility.[1] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] This led to the development of PyBOP, which has comparable efficiency to BOP but produces a less hazardous byproduct.[1][7]

Key Considerations for Phosphonium Salts:

  • High Reactivity: These reagents are known for rapid and efficient couplings, often complete within minutes.[7]

  • Safety: PyBOP is a safer alternative to BOP due to the nature of its byproducts.[1]

  • Suitability for Difficult Couplings: Reagents like PyAOP, an analogue of PyBOP, are particularly effective for challenging couplings, such as those involving N-methyl amino acids.[7]

Aminium/Uronium Salts: The Powerhouses of Peptide Synthesis

Aminium and uronium salts, including HBTU, TBTU, and HATU, are among the most popular and effective coupling reagents used in modern peptide synthesis.[1] These reagents were initially thought to have a uronium structure but have since been shown to exist as aminium salts in the solid state.[7] They react with the Boc-amino acid to form an active ester, which rapidly couples with the free amine.[11]

HBTU vs. HATU: A Critical Comparison

A frequent point of decision for researchers is the choice between HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While both are highly effective, HATU generally exhibits superior performance, especially in terms of reaction speed and the purity of the final peptide.[11][12] This enhanced efficiency is attributed to the nature of the active ester intermediate formed. HATU utilizes HOAt (1-hydroxy-7-azabenzotriazole) as its activating agent, forming an OAt-active ester, which is more reactive than the OBt-active ester formed by HBTU.[12] This increased reactivity can lead to faster reaction times and a lower propensity for side reactions, including racemization.[11][12]

Key Considerations for Aminium/Uronium Salts:

  • High Efficiency: These reagents facilitate rapid and clean coupling reactions, making them ideal for automated peptide synthesis.[7]

  • Reduced Racemization: HATU, in particular, is known for its ability to minimize epimerization, even with sensitive amino acids.[7][11]

  • Potential for Side Reactions: A potential side reaction with aminium/uronium reagents is guanidinylation, where the reagent reacts with the unprotected N-terminal amine of the peptide. This can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent and by pre-activating the amino acid before adding it to the resin.[1][6]

Quantitative Performance Comparison

The selection of a coupling reagent can significantly impact the outcome of a peptide synthesis. The following table summarizes the typical performance of various coupling reagents in the context of Boc-amino acid chemistry.

Coupling ReagentTypical Yield (%)Typical Reaction TimeRelative PurityKey Considerations
DIC/HOBt 80-902-8 hoursGoodCost-effective; potential for side reactions with sensitive amino acids.[7][]
PyBOP 80-902-8 hoursHighSafer alternative to BOP; avoids guanidinylation side products.[1][13]
HBTU 85-952-6 hoursHighGood balance of reactivity and stability; cost-effective for routine couplings.[13]
HATU 90-981-4 hoursVery HighHigh reactivity, suitable for sterically hindered couplings; low racemization.[11][12][13]
COMU >951-2 hoursVery HighHigh solubility in a broad range of solvents; "green chemistry" compatible.[14]

Note: The data presented is a summary based on typical outcomes in peptide couplings. Actual results may vary depending on specific reaction conditions, the nature of the amino acids being coupled, and the solid support used.

Mechanistic Insights: A Visual Guide

Understanding the activation pathways of these reagents is crucial for troubleshooting and optimizing peptide synthesis protocols.

Coupling_Reagent_Mechanisms cluster_carbodiimide Carbodiimide (e.g., DIC/HOBt) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_aminium Aminium Salt (e.g., HATU) Boc_AA1 Boc-AA-OH O_acylisourea O-acylisourea (Reactive Intermediate) Boc_AA1->O_acylisourea + DIC DIC DIC OBt_ester OBt-Active Ester O_acylisourea->OBt_ester + HOBt HOBt HOBt Peptide_bond1 Boc-AA-CO-NH-Peptide OBt_ester->Peptide_bond1 + H₂N-Peptide Peptide_NH2_1 H₂N-Peptide Boc_AA2 Boc-AA-OH Acyloxyphosphonium Acyloxyphosphonium Intermediate Boc_AA2->Acyloxyphosphonium + PyBOP PyBOP PyBOP OBt_ester2 OBt-Active Ester Acyloxyphosphonium->OBt_ester2 + HOBt released from PyBOP Peptide_bond2 Boc-AA-CO-NH-Peptide OBt_ester2->Peptide_bond2 + H₂N-Peptide Peptide_NH2_2 H₂N-Peptide Boc_AA3 Boc-AA-OH OAt_ester OAt-Active Ester Boc_AA3->OAt_ester + HATU HATU HATU Peptide_bond3 Boc-AA-CO-NH-Peptide OAt_ester->Peptide_bond3 + H₂N-Peptide Peptide_NH2_3 H₂N-Peptide

Caption: Simplified activation pathways for major classes of coupling reagents.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for utilizing different coupling reagents in Boc-based solid-phase peptide synthesis. These should be considered as starting points and may require optimization based on the specific peptide sequence and resin.

General Boc-SPPS Workflow

Boc_SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminal amine) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of next Boc-Amino Acid neutralization->coupling wash Wash Resin coupling->wash repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->deprotection Next AA final_deprotection Final Deprotection and Cleavage from Resin (e.g., HF) repeat->final_deprotection Final AA purification Purification of Crude Peptide final_deprotection->purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 1: Coupling with HBTU

This protocol is a standard procedure for efficient peptide bond formation.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation of Boc-Amino Acid: In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add Diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test (ninhydrin test) to monitor the completion of the reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.[15]

  • Washing: After a complete reaction, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 2: Coupling with HATU for Difficult Sequences

For sterically hindered amino acids or sequences prone to aggregation, HATU is often the reagent of choice.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation of Boc-Amino Acid: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow for a brief pre-activation of 30-60 seconds.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature. Reaction times are typically shorter than with HBTU, often ranging from 30 minutes to 1 hour.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: In Situ Neutralization Coupling

This protocol combines the neutralization and coupling steps, which can save time and potentially improve yields for difficult sequences.[16]

  • Deprotection: After Boc deprotection with TFA, wash the resin with DCM.

  • Combined Neutralization and Coupling:

    • Swell the resin (which is in its TFA salt form) in DMF.

    • In a separate vial, dissolve the Boc-amino acid (3 equivalents), HBTU or HATU (2.9 equivalents), and DIEA (9 equivalents) in DMF. The additional DIEA is to neutralize the TFA salt on the resin.

    • Add this mixture directly to the resin and agitate for the required coupling time.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Conclusion and Future Outlook

The choice of coupling reagent is a multifaceted decision that requires a balance of factors including cost, efficiency, the nature of the peptide sequence, and the desired purity of the final product. While traditional carbodiimide methods remain viable for many applications, the advent of phosphonium and, particularly, aminium/uronium salts like HATU has provided researchers with powerful tools to tackle increasingly complex synthetic challenges.

Newer reagents, such as COMU, are also gaining traction due to their high efficiency and compatibility with "green" solvents, addressing the growing need for more sustainable chemical processes.[14] As the field of peptide-based therapeutics continues to expand, the development of even more efficient, selective, and environmentally friendly coupling reagents will undoubtedly remain an active area of research. For the practicing scientist, a thorough understanding of the principles and practicalities outlined in this guide will be invaluable in navigating the complexities of peptide synthesis and achieving successful outcomes.

References

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Study of BOP as a Coupling Agent Using Simultaneous Multiple Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Nimc. (2026). PYBOP: Mechanism And Uses In Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • ResearchGate. (2019). Can anyone help me about the work up of PyBOP coupling agent?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of (R)-5-N-Boc-Amino-3-Hydroxyl-Pentanoic Acid by NMR and Comparative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to the structural validation of (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid, a chiral building block of significant interest in medicinal chemistry. We will delve into the powerful capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for elucidation and provide a comparative analysis with other key analytical techniques.

The Imperative of Structural Integrity

(r)-5-n-boc-amino-3-hydroxyl-pentanoic acid possesses multiple stereocenters and functional groups that are critical to its intended biological activity and chemical reactivity. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a valuable component in peptide synthesis and drug design.[1] An error in the confirmation of its structure, particularly its stereochemistry, can have profound consequences on the outcomes of a research program. Therefore, a rigorous and multi-faceted analytical approach is not just recommended; it is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the detailed structural analysis of organic molecules in solution.[2] It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid, a suite of NMR experiments is employed to build a complete and validated structural picture.

Predicted NMR Data for (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid

While experimental spectra for this specific molecule are not publicly available, we can predict the expected chemical shifts based on the analysis of structurally similar compounds and established NMR principles. These predictions serve as a valuable guide for interpreting experimental data.

Structure and Numbering:

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (COOH)10-12 (broad s)170-180
2 (CH₂)~2.4 (dd)~40
3 (CH-OH)~3.8-4.0 (m)~65-70
4 (CH₂)~1.6-1.8 (m)~35-40
5 (CH₂-NH)~3.1-3.3 (m)~40-45
NH~5.0-6.0 (t, broad)-
OHVariable (broad s)-
Boc (C(CH₃)₃)~1.4 (s, 9H)~80 (quaternary C), ~28 (CH₃)
Boc (C=O)-~155
Experimental Workflow for NMR Analysis

The following workflow provides a detailed, step-by-step methodology for the comprehensive NMR analysis of (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid.

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation prep Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6) in a clean NMR tube. H1 ¹H NMR: Provides information on the chemical environment and number of different types of protons. prep->H1 Acquire Spectra C13 ¹³C NMR: Provides information on the number and types of carbon atoms. H1->C13 DEPT DEPT-135: Differentiates between CH, CH₂, and CH₃ groups. C13->DEPT COSY COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. DEPT->COSY Proceed to 2D for connectivity HSQC HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. COSY->HSQC analysis Integrate and analyze all spectra to build a complete structural assignment. Compare with predicted data. HSQC->analysis Final Elucidation

Caption: A comprehensive workflow for the structural elucidation of (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid using a suite of NMR experiments.

Detailed Experimental Protocols

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals. DMSO-d6 is a good choice for this molecule due to its ability to dissolve polar compounds and its distinct solvent peak.

  • Protocol:

    • Weigh approximately 5-10 mg of (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d6.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

2. 1D NMR Spectroscopy:

  • ¹H NMR:

    • Purpose: To identify the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

    • Acquisition: A standard proton experiment is run. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Purpose: To determine the number of unique carbon environments.[2]

    • Acquisition: A standard carbon experiment with proton decoupling is performed. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • DEPT-135:

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.

    • Acquisition: A standard DEPT-135 pulse sequence is used.

3. 2D NMR Spectroscopy:

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To establish proton-proton coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-spin coupled, typically through two or three bonds. This is invaluable for tracing out the carbon skeleton.

    • Acquisition: A standard COSY experiment is performed.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.[3] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

    • Acquisition: A standard HSQC experiment is run.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the cornerstone, a comprehensive structural validation often involves complementary techniques. Mass spectrometry and Fourier-transform infrared spectroscopy provide valuable, albeit different, pieces of the structural puzzle.[4][5]

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation pattern.

  • Application to (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid:

    • Molecular Weight Confirmation: The expected molecular weight is 249.14 g/mol . ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 250.15 [M+H]⁺ and potentially an adduct with sodium at m/z 272.13 [M+Na]⁺.

    • Fragmentation Analysis: The Boc group is known to undergo characteristic fragmentation, often resulting in the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[6] This fragmentation pattern can provide confirmatory evidence for the presence of the Boc protecting group.

  • Protocol for ESI-MS:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into the electrospray ionization source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present in the molecule.

  • Application to (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid:

    • Functional Group Identification: The FTIR spectrum will show characteristic absorption bands for the various functional groups present.

  • Protocol for ATR-FTIR:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the infrared spectrum.

Functional Group Expected FTIR Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
O-H (Alcohol)3500-3200 (broad)
N-H (Amide)3400-3200
C-H (Aliphatic)3000-2850
C=O (Carboxylic Acid)1725-1700
C=O (Carbamate/Boc)1700-1670
C-N Stretch1250-1020
C-O Stretch1300-1000
Comparison of Techniques
Technique Information Provided Strengths Limitations
NMR Detailed connectivity, stereochemistry, and dynamic information.Unambiguous structure determination.Lower sensitivity, requires more sample, longer acquisition times.
MS Molecular weight and fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed connectivity or stereochemical information.
FTIR Presence of functional groups.Fast, easy to use, small sample requirement.Provides limited structural information, spectra can be complex.

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of a chiral molecule like (r)-5-n-boc-amino-3-hydroxyl-pentanoic acid is a critical undertaking that demands a rigorous and multi-faceted analytical strategy. While NMR spectroscopy, with its array of 1D and 2D experiments, provides the most comprehensive and unambiguous structural information, a synergistic approach that incorporates mass spectrometry for molecular weight confirmation and FTIR for functional group identification is highly recommended. This integrated methodology ensures the highest level of confidence in the structural assignment, thereby upholding the principles of scientific integrity and paving the way for successful downstream research and development.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • University of Michigan. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Transtutors. (2021, January 18). Study the NMR spectrum of pentanoic acid, valeric acid... [Link]

  • ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. [Link]

  • PubMed. (n.d.). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. [Link]

  • National Center for Biotechnology Information. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

  • University of Regensburg. (n.d.). Interpretation of mass spectra. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). [Link]

  • ResearchGate. (n.d.). FTIR Characteristic Band of Amino Acid Germinates. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Containing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Statin Analogs in Peptidomimetic Drug Design

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have garnered significant attention due to their potential to overcome the inherent limitations of traditional peptide drugs, such as poor metabolic stability and low bioavailability.[1][2][3] A particularly promising class of building blocks for these peptidomimetics is the γ-amino-β-hydroxy acids, exemplified by the archetypal molecule, statine.

This guide focuses on the biological activity of peptides incorporating a specific statine analog: (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid . We will delve into the synthesis of this unique amino acid, its incorporation into peptide scaffolds, and, most critically, a comparative analysis of the biological activities of the resulting peptidomimetics. This analysis is grounded in experimental data from recent studies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound in the design of potent enzyme inhibitors.

The core hypothesis driving the investigation of peptides containing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is that the embedded statine-like motif will confer potent inhibitory activity against specific proteases, a class of enzymes pivotal in numerous pathological processes, including viral replication and cancer progression.

The Strategic Advantage of Incorporating (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

The incorporation of non-standard amino acids like (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid into a peptide sequence is a deliberate strategy to introduce specific structural and functional properties. The γ-amino-β-hydroxy acid structure is a known pharmacophore that mimics the transition state of peptide bond hydrolysis by proteases, leading to potent and specific enzyme inhibition.

Synthesis and Incorporation: From a Chiral Building Block to a Bioactive Peptide

The journey from the precursor molecule to a biologically active peptide involves two critical phases: the asymmetric synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid and its subsequent incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).

Asymmetric Synthesis of the Statine Analog

The synthesis of chiral amino acids such as (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid often employs stereoselective methods to ensure the desired enantiomeric purity, which is crucial for biological activity. A common approach involves an aldol addition reaction to establish the β-hydroxy and γ-amino stereocenters.

Comparative Biological Activity: A Focus on Protease Inhibition

The primary biological activity of interest for peptides containing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid and its analogs is their ability to inhibit proteases. Recent groundbreaking research has explored the potential of statine-based peptidomimetics as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[4][5]

A study by Lima et al. (2024) synthesized a library of 23 statine-based peptidomimetics and evaluated their inhibitory activity against SARS-CoV-2 Mpro.[4][5] This study provides a robust dataset for a comparative analysis of the structure-activity relationship (SAR) of these compounds.

In Vitro Inhibition of SARS-CoV-2 Mpro

The inhibitory activity of the synthesized peptidomimetics was assessed using a fluorescent resonance energy transfer (FRET) assay. The results demonstrated that several compounds effectively inhibited Mpro activity, with three compounds exhibiting particularly potent inhibition with IC50 values below 1 µM.[4][5]

CompoundMaximum Inhibition (%)IC50 (µM)
7d >70%< 1
8e >70%< 1
9g >70%< 1

Table 1: Inhibitory activity of lead statine-based peptidomimetics against SARS-CoV-2 Mpro. Data sourced from Lima et al., 2024.[4][5]

The potent inhibitory activity of these compounds underscores the critical role of the statine-like core in binding to the active site of the protease.

Antiviral Activity in a Cell-Based Model

The most promising compounds from the in vitro assays were further evaluated for their ability to inhibit SARS-CoV-2 replication in a cell-based model using Calu-3 cells. The results mirrored the potent enzymatic inhibition, with the lead compounds demonstrating significant antiviral efficacy.

CompoundEC50 (µM)
7d 1.76
8e 1.79
9g 1.51
Atazanavir (control)1.53

Table 2: Antiviral activity of lead statine-based peptidomimetics against SARS-CoV-2. Data sourced from Lima et al., 2024.[4][5]

Notably, the EC50 values of the lead compounds were comparable to that of atazanavir, an approved HIV-1 protease inhibitor, highlighting the therapeutic potential of these statine-based peptidomimetics.[4]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and enable reproducibility, this section provides a detailed, step-by-step methodology for the synthesis of statine-based peptidomimetics and the subsequent evaluation of their biological activity, based on the protocols described by Lima et al. (2024).[4]

General Procedure for the Synthesis of Statine-Based Peptidomimetics

This protocol outlines the key steps for the deprotection of the Boc group and subsequent peptide coupling.

  • Deprotection of the Boc Group:

    • The N-Boc-protected amino acid or peptide (5.0 mmol) is solubilized in a minimum volume of distilled dichloromethane.

    • The solution is cooled to 0 °C.

    • Trifluoroacetic acid (7.50 mmol, 1.5 eq) is added dropwise.

    • The reaction is stirred at room temperature for 3 hours.

    • The solvent is completely evaporated using a rotary evaporator.

    • The resulting product is purified by recrystallization from diethyl ether.

  • Peptide Coupling:

    • Standard solid-phase peptide synthesis (SPPS) protocols are employed using a suitable resin.

    • The deprotected amino acid or peptide is coupled to the resin-bound amino acid using a coupling agent such as HBTU or HATU.

    • The coupling reaction is monitored for completion.

    • The process of deprotection and coupling is repeated until the desired peptide sequence is achieved.

    • The final peptide is cleaved from the resin and purified by HPLC.

In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol details the procedure for assessing the inhibitory activity of the synthesized compounds against the SARS-CoV-2 main protease.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro

    • FRET substrate: DABCYL-AVLQ↓SGFRLL-EDANS

    • Positive control: GC-376

    • Assay buffer: 20 mM Tris.HCl pH 8.0, 5 mM NaCl, 5 mM DTT

    • Test compounds dissolved in DMSO

  • Assay Procedure:

    • The enzyme concentration is fixed at 1.5 µM and the substrate at 50 µM.

    • The test compounds are serially diluted to final concentrations ranging from 0.001 to 1000 µM.

    • The enzyme and test compounds are pre-incubated in the assay buffer for 15 minutes at 37°C.

    • The reaction is initiated by the addition of the FRET substrate.

    • The fluorescence emission of EDANS is monitored at λem = 490 nm with excitation at λexc = 330 nm at 37°C for 45 minutes.

    • The rate of substrate cleavage is calculated from the fluorescence data.

    • The percent inhibition is calculated relative to a DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathway: From Synthesis to Inhibition

To provide a clearer understanding of the processes described, the following diagrams illustrate the general workflow for the synthesis and evaluation of peptides containing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid.

Synthesis_Workflow cluster_synthesis Synthesis of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid cluster_peptide_synthesis Peptide Synthesis (SPPS) cluster_bioassay Biological Evaluation Start Chiral Precursors Step1 Asymmetric Aldol Addition Start->Step1 Step2 Purification & Characterization Step1->Step2 Product (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid Step2->Product Incorp Incorporation of Statine Analog Product->Incorp Resin Solid Support Resin Resin->Incorp Elong Peptide Chain Elongation Incorp->Elong Cleavage Cleavage & Purification Elong->Cleavage FinalPeptide Final Peptidomimetic Cleavage->FinalPeptide Assay Enzyme Inhibition Assay (e.g., FRET) FinalPeptide->Assay CellAssay Cell-Based Antiviral Assay Assay->CellAssay Data IC50 / EC50 Determination Assay->Data CellAssay->Data

Caption: Workflow from chiral precursors to a biologically evaluated peptidomimetic.

Protease_Inhibition_Mechanism Protease Protease Active Site Substrate Natural Peptide Substrate Protease->Substrate Binding Inhibitor Statine-Containing Peptide ((R)-5-amino-3-hydroxyl-pentanoic acid) Protease->Inhibitor Binding TransitionState Tetrahedral Transition State Substrate->TransitionState Leads to Inhibition Enzyme Inhibition (No Cleavage) Inhibitor->Inhibition Mimics Transition State, leading to Hydrolysis Peptide Bond Cleavage TransitionState->Hydrolysis Results in

Caption: Mechanism of protease inhibition by a statine-containing peptide.

Conclusion and Future Perspectives

The incorporation of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid into peptide backbones represents a compelling strategy for the development of potent and specific protease inhibitors. The experimental data presented herein, particularly from the study of SARS-CoV-2 Mpro inhibitors, provides strong evidence for the therapeutic potential of these peptidomimetics. The statine motif effectively mimics the transition state of peptide hydrolysis, leading to potent enzyme inhibition and significant antiviral activity.

Future research in this area should focus on several key aspects:

  • Broadening the Target Scope: Investigating the inhibitory activity of these peptidomimetics against a wider range of proteases implicated in other diseases, such as cancer (e.g., cathepsins) and neurodegenerative disorders (e.g., β-secretase).

  • Optimizing Pharmacokinetic Properties: Further chemical modifications to enhance metabolic stability, cell permeability, and oral bioavailability.

  • In Vivo Efficacy Studies: Progressing the most promising lead compounds into preclinical and clinical trials to evaluate their in vivo efficacy and safety profiles.

References

  • Hui, K. Y., Hermann, R. B., Manetta, J. V., Gygi, T., & Angliker, H. (1993). Model peptides to study the effects of P2 and P3 substitutions in statine-containing HIV proteinase inhibitors. FEBS Letters, 327(3), 355-360. [Link]

  • Lima, C. H. S., et al. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV-2 Mpro). Scientific Reports, 14(1), 9033. [Link]

  • Rich, D. H. (1986). Pepstatin and related protease inhibitors. In Proteinase Inhibitors (pp. 483-538). Elsevier.
  • PubMed. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV-2 Mpro). [Link]

  • Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-1239. [Link]

  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Zivec, M., Turk, S., Blanot, D., & Gobec, S. (2011). Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE. Acta Chimica Slovenica, 58(1), 95-109. [Link]

  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1).
  • Rittle, K. E., & Veber, D. F. (1992). Synthesis of (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid, a constituent of the cyclic depsipeptide nocardiotide A. Tetrahedron Letters, 33(47), 7279-7282.
  • Lee, K., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 26(4), 1136. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Liskamp, R. M. (1994). Opportunities for new peptidomimetics in drug research. Recl. Trav. Chim. Pays-Bas, 113(1), 1-19.
  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling strategies for solid-phase peptide synthesis. Methods in enzymology, 289, 104-126.
  • Lee, K., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

  • Google Patents. (2001).
  • Angelini, R., et al. (2021). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 70021. [Link]

  • Balaram, P. (2008). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and Hybrid Peptides. Chemical Reviews, 108(3), 995-1031. [Link]

  • Aravinda, S., et al. (2003). Structural studies of model peptides containing beta-, gamma- and delta-amino acids. Journal of Peptide Research, 61(4), 198-208.
  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Lee, K., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

  • De Luca, S., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Peptide Science, 113(5), e24221. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Purifying Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the purity of protected amino acids is not merely a matter of quality control; it is the bedrock upon which the success of peptide synthesis and subsequent therapeutic efficacy is built. The choice of purification technique for these critical building blocks is a pivotal decision, balancing the competing demands of purity, yield, cost, and scalability. This guide provides an in-depth, objective comparison of the most common purification methodologies, supported by experimental data and field-proven insights to empower you in making the most informed decisions for your specific research and development needs.

The Criticality of Purity in Protected Amino Acids

Protected amino acids are the fundamental units in solid-phase peptide synthesis (SPPS). The presence of impurities, such as diastereomers, truncated sequences, or by-products from the protection chemistry, can have a cascading effect on the final peptide product. These impurities can lead to difficulties in purification, reduced yield, and, most critically, altered biological activity or immunogenicity of the final peptide therapeutic. Therefore, a thorough understanding of the cost-benefit trade-offs of different purification techniques is essential for both laboratory-scale research and large-scale pharmaceutical production.

A Comparative Overview of Purification Techniques

The primary methods for purifying protected amino acids can be broadly categorized into recrystallization and various forms of column chromatography. Each technique offers a unique set of advantages and disadvantages, making the optimal choice highly dependent on the specific amino acid, the nature of the impurities, the desired scale of operation, and the available resources.

Recrystallization: The Classical Approach to Purity

Recrystallization is a time-honored technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system. The process involves dissolving the crude protected amino acid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of a crystalline solid of high purity.

Causality Behind the Choice: Recrystallization is often the first line of defense for purification due to its potential for high purity achievement and its cost-effectiveness at larger scales. The slow formation of a crystal lattice inherently excludes impurities, leading to a product of exceptional purity.

Self-Validating System: The purity of the recrystallized product can be readily assessed by its melting point, which should be sharp and consistent with literature values. Subsequent chromatographic analysis, such as HPLC, can further validate the removal of impurities.

Typical Impurities Removed:

  • Unreacted starting materials

  • By-products from the protection reaction (e.g., di-tert-butyl dicarbonate by-products in Boc protection)

  • Inorganic salts

Cost-Benefit Analysis:

Factor Analysis
Cost Low to Moderate: Primarily driven by solvent costs, which can be significant at scale. However, the lack of expensive stationary phases and complex equipment makes it economically attractive for large quantities.
Purity High to Very High: Can achieve excellent purity (>99.5%), especially with multiple recrystallization steps.
Yield Variable: Yield can be compromised by the solubility of the product in the mother liquor. Optimization of solvent systems is crucial to maximize recovery.
Time Moderate to High: The process of dissolution, cooling, filtration, and drying can be time-consuming, particularly for large batches.
Scalability Excellent: Recrystallization is a highly scalable process, making it suitable for industrial production.

Experimental Protocol: Recrystallization of Boc-L-Phenylalanine

  • Dissolution: In a suitable reaction vessel, dissolve crude Boc-L-Phenylalanine in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane.

  • Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the vessel can be placed in an ice bath or refrigerator.

  • Inducing Crystallization: If crystals do not form spontaneously, scratching the inside of the flask with a glass rod or adding a seed crystal of pure Boc-L-Phenylalanine can induce crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For protected amino acids, several types of column chromatography are commonly employed, each with its own set of strengths and applications.

Flash chromatography is a rapid form of preparative column chromatography that utilizes a stationary phase of silica gel and a non-polar mobile phase. The separation is driven by the polarity of the compounds, with more polar impurities being retained on the column while the less polar protected amino acid elutes.

Causality Behind the Choice: Flash chromatography is ideal for the rapid purification of moderately non-polar protected amino acids from more polar impurities. Its speed and relatively low cost make it a popular choice for routine laboratory-scale purifications.

Self-Validating System: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. Pooling the pure fractions and evaporating the solvent yields the purified compound.

Typical Impurities Removed:

  • Polar by-products

  • Unreacted polar starting materials

  • Baseline impurities that are strongly retained on the silica gel

Cost-Benefit Analysis:

Factor Analysis
Cost Moderate: The primary costs are associated with the silica gel and solvents. While less expensive than preparative HPLC, solvent consumption can be significant.
Purity Good to High: Can achieve purities in the range of 95-99%.
Yield Good: With careful fraction collection, yields are typically high.
Time Low: A single purification run can be completed in a matter of hours.
Scalability Limited to Moderate: While scalable to a certain extent, it becomes less practical and cost-effective for very large quantities compared to recrystallization.

Experimental Protocol: Flash Column Chromatography of a Protected Amino Acid

  • Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane/ethyl acetate mixture).

  • Sample Loading: The crude protected amino acid is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column under positive pressure (e.g., with compressed air or a pump), and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC or HPLC to determine the purity of each fraction.

  • Isolation: Pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.[2]

Preparative RP-HPLC is a high-resolution chromatographic technique that utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol with an acid modifier like trifluoroacetic acid). This method is highly effective for separating compounds with subtle differences in hydrophobicity.

Causality Behind the Choice: Prep RP-HPLC is the method of choice when high purity is paramount and when impurities are structurally very similar to the target compound. Its high resolving power allows for the separation of closely eluting impurities that are difficult to remove by other methods.

Self-Validating System: The elution profile is monitored by a UV detector, and fractions corresponding to the main peak are collected. The purity of the collected fractions is then confirmed by analytical HPLC.

Typical Impurities Removed:

  • Diastereomers

  • Deletion or insertion sequences in protected di- or tri-peptides

  • Structurally similar by-products

Cost-Benefit Analysis:

Factor Analysis
Cost High: This is the most expensive of the common purification techniques due to the high cost of the stationary phase, the consumption of high-purity solvents, and the sophisticated instrumentation required.
Purity Very High: Can achieve purities greater than 99.8%.
Yield Good to Excellent: Modern systems with optimized collection protocols can achieve high recovery rates.
Time Moderate: While the run time per injection may be relatively short, purifying large quantities requires multiple injections, which can be time-consuming.
Scalability Good: Preparative HPLC is scalable, with larger columns and systems available for industrial-scale purification. However, the cost increases significantly with scale.

Ion-exchange chromatography separates molecules based on their net charge. For protected amino acids, this technique is particularly useful when the target molecule or the impurities possess ionizable groups. The stationary phase is a resin that carries charged functional groups, which interact with oppositely charged groups on the sample molecules.

Causality Behind the Choice: IEX is employed when the protected amino acid has a different charge state at a given pH compared to the impurities. This allows for selective binding of the target molecule or the impurities to the resin.

Self-Validating System: The elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. Fractions are collected and analyzed for the presence of the pure product.

Typical Impurities Removed:

  • Unprotected amino acids

  • By-products with different charge characteristics

Cost-Benefit Analysis:

Factor Analysis
Cost Moderate: The cost of ion-exchange resins is generally lower than that of reversed-phase HPLC columns. Buffer costs are also typically reasonable.[3]
Purity Good to High: Can provide excellent purification for charged molecules.
Yield Good: Yields are generally high if the binding and elution conditions are optimized.
Time Moderate: The process involves column equilibration, sample loading, washing, and elution, which can be moderately time-consuming.
Scalability Excellent: Ion-exchange chromatography is a highly scalable technique used extensively in industrial bioprocessing.

Experimental Protocol: Ion-Exchange Chromatography of a Protected Amino Acid

  • Column Equilibration: The ion-exchange column is equilibrated with a buffer at a specific pH where the target molecule has the desired charge for binding.[4]

  • Sample Loading: The crude sample, dissolved in the equilibration buffer, is loaded onto the column.

  • Washing: The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution: The bound protected amino acid is eluted by changing the pH of the buffer to alter its charge or by increasing the salt concentration to disrupt the electrostatic interactions.

  • Analysis and Isolation: The collected fractions are analyzed, and the pure fractions are pooled and processed to isolate the final product.

For applications where the enantiomeric purity of the protected amino acid is critical, such as in the synthesis of peptide drugs, chiral chromatography is an indispensable tool. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the protected amino acid, allowing for their separation.

Causality Behind the Choice: Chiral chromatography is essential for the analytical determination of enantiomeric excess and for the preparative separation of racemic mixtures of protected amino acids.

Self-Validating System: The separation of the two enantiomers is directly visualized on the chromatogram, and the enantiomeric excess can be calculated from the peak areas.

Typical Impurities Removed:

  • The undesired enantiomer

Cost-Benefit Analysis:

Factor Analysis
Cost High: Chiral stationary phases are expensive, and the development of a suitable separation method can be time-consuming.
Purity Excellent Enantiomeric Purity: Can achieve very high levels of enantiomeric excess (>99.9%).
Yield Good: For preparative separations, the yield of the desired enantiomer is typically high.
Time Moderate: Analytical runs are relatively fast, but preparative separations can be time-consuming due to the need for multiple injections.
Scalability Limited to Moderate: While preparative chiral chromatography is possible, it is often more cost-effective to employ a chiral synthesis or resolution strategy at a larger scale.

Quantitative Comparison of Purification Techniques

To provide a clearer picture of the performance of these techniques, the following table summarizes typical quantitative data. It is important to note that these values can vary significantly depending on the specific protected amino acid, the nature of the impurities, and the optimization of the process.

Technique Typical Purity (%) Typical Yield (%) Relative Cost Typical Time (per batch) Scalability
Recrystallization >99.560-90Low8-24 hoursExcellent
Flash Chromatography 95-9970-95Moderate2-6 hoursModerate
Prep RP-HPLC >99.880-95High4-12 hoursGood
Ion-Exchange 98-99.575-95Moderate6-18 hoursExcellent
Chiral Chromatography >99.9 (ee)85-95High6-24 hoursLimited

Decision-Making Workflow

The selection of the most appropriate purification technique is a multi-faceted process. The following workflow, presented as a Graphviz diagram, can guide researchers in their decision-making process.

Purification_Decision_Workflow start Crude Protected Amino Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes flash_chrom Flash Column Chromatography is_solid->flash_chrom No check_purity1 Check Purity (HPLC, Melting Point) recrystallization->check_purity1 is_pure1 Purity > 99.5%? check_purity1->is_pure1 final_product1 Final Product is_pure1->final_product1 Yes is_pure1->flash_chrom No check_purity2 Check Purity (HPLC) flash_chrom->check_purity2 is_pure2 Purity > 98%? check_purity2->is_pure2 final_product2 Final Product is_pure2->final_product2 Yes is_charged Are impurities significantly different in charge? is_pure2->is_charged No ion_exchange Ion-Exchange Chromatography is_charged->ion_exchange Yes prep_hplc Preparative RP-HPLC is_charged->prep_hplc No check_purity3 Check Purity (HPLC) ion_exchange->check_purity3 is_pure3 Purity > 99%? check_purity3->is_pure3 final_product3 Final Product is_pure3->final_product3 Yes is_pure3->prep_hplc No check_purity4 Check Purity (HPLC) prep_hplc->check_purity4 is_pure4 Purity > 99.8%? check_purity4->is_pure4 final_product4 Final Product is_pure4->final_product4 No is_chiral Is enantiomeric purity a concern? is_pure4->is_chiral Yes is_chiral->final_product4 No chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes final_product5 Final Product chiral_hplc->final_product5

Caption: Decision workflow for selecting a purification technique.

Conclusion

The purification of protected amino acids is a critical step in the synthesis of peptides for research and therapeutic applications. There is no one-size-fits-all solution, and the choice of purification technique must be a carefully considered decision based on a thorough cost-benefit analysis. Recrystallization offers a cost-effective and scalable solution for achieving high purity, particularly for solid compounds. Flash chromatography provides a rapid and efficient method for routine laboratory-scale purifications. Ion-exchange chromatography is a powerful tool for separating charged molecules and is highly scalable. Preparative RP-HPLC stands as the gold standard for achieving the highest levels of purity, albeit at a significant cost. Finally, chiral chromatography is essential for ensuring the enantiomeric integrity of the protected amino acids.

By understanding the principles, advantages, and limitations of each technique, and by leveraging the quantitative data and decision-making workflow presented in this guide, researchers and drug development professionals can confidently select the most appropriate purification strategy to meet their specific needs, ensuring the quality and success of their peptide synthesis endeavors.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. Retrieved from [Link]

  • PubMed. (1991, November 15). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • G-Biosciences. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Retrieved from [Link]

  • bioRxiv. (2023, December 15). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Biotage. (2023, January 31). How to purify peptides using a step gradient in flash column chromatography. Retrieved from [Link]

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, April 8). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall ranking of solvents resulting from the comparison of most common.... Retrieved from [Link]

  • Biotage. (2023, February 2). Getting started with Flash Chromatography for peptide purification - Tips and Tricks. Retrieved from [Link]

  • Wiley Online Library. (2025, August 5). Comparison of procedures for directly obtaining protected peptide acids from peptide-resins. Retrieved from [Link]

  • PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]

  • bioRxiv. (2023, December 15). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of three amino acid analysis methods and their application to the amino acid impurity analysis for the development of high-purity amino acid certified reference materials. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • ResearchGate. (2024, December 18). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • BioProcess International. (2014, August 22). Rethinking the Economics of Chromatography - New Technologies and Hidden Costs. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Retrieved from [Link]

  • PubMed. (n.d.). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Retrieved from [Link]

  • ResearchGate. (2012, September 28). Preparative or Analytical HPLC. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid (CAS: 1217830-91-5), a derivative of pentanoic acid used in synthetic chemistry.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework for sound scientific and safety judgment in the laboratory.

Hazard Assessment and Characterization

The first step in any disposal procedure is a thorough understanding of the compound's potential hazards. (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid is a carbamate, a class of organic compounds with varied toxicological profiles. The tert-butoxycarbonyl (Boc) protecting group is known to be stable under basic conditions but is labile to acid, which can generate a tert-butyl cation and carbon dioxide.[3][4][5]

Key Hazard Considerations:

  • Irritation: Similar Boc-protected amino acids may cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[6]

  • Reactivity: While generally stable, it should not be mixed with incompatible materials, particularly strong acids (outside of a controlled deprotection reaction) or strong oxidizing agents, which could lead to uncontrolled reactions.[7]

  • Environmental: The environmental fate and toxicity are not well-documented. Therefore, it must be assumed to be potentially harmful to aquatic life, and release into the environment must be avoided.[8]

Based on these considerations, (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid waste must be treated as hazardous chemical waste. [6] This approach ensures the highest level of safety and regulatory compliance.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust from the solid material, all handling should occur within a certified chemical fume hood to minimize inhalation.[2]

Step-by-Step Disposal Protocol

The logistical plan for disposal is the primary protocol. No in-lab neutralization or treatment is recommended without specific, validated procedures for this compound.

Step 1: Waste Segregation Immediately segregate waste containing (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid at the point of generation. This includes neat compound, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions.

  • Causality: Segregation prevents unintentional and potentially dangerous reactions with other waste streams and ensures the waste is profiled correctly for the disposal vendor.[6] Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Container Selection and Labeling Place the waste into a dedicated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid"

    • The associated hazards (e.g., Irritant)

    • The accumulation start date

Step 3: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • Regulatory Insight: The SAA must be under the control of the operator of the process generating the waste. EPA regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA before it must be moved to a central storage area.[9]

  • The storage area must be a well-ventilated, secure location away from heat, sparks, or open flames.[6]

Step 4: Arranging for Professional Disposal Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[6]

  • Trustworthiness: Professional disposal is the only self-validating system for ensuring compliance with complex waste regulations, including the Resource Conservation and Recovery Act (RCRA).[10] These professionals will manage the final transport and disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: If the material is a solid, avoid creating dust. Gently sweep or scoop the material into a designated waste container.[2] If it is a solution, absorb it with an inert, non-combustible material like vermiculite or sand.

  • Cleanup: Place all contaminated absorbent material and cleaning supplies into the hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Data Presentation & Visualizations

Table 1: EPA Hazardous Waste Generator Categories

Understanding your laboratory's generator status is fundamental to compliance. This status is determined by the total amount of hazardous waste generated per calendar month.[9]

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (up to 1,000 kg)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)180 days (or 270 days if facility is > 200 miles away)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days

This table summarizes federal guidelines. State regulations may be more stringent.

Diagram 1: Disposal Workflow for (R)-5-N-Boc-amino-3-hydroxyl-pentanoic Acid

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G cluster_0 Point of Generation cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generation (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid B Characterize as Hazardous Waste A->B C Segregate from Other Waste Streams B->C Yes D Select & Label Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Monitor Accumulation Date & Quantity E->F G Contact EHS for Waste Pickup Request F->G H Transfer to Central Storage Area (by EHS) G->H I Shipment to Licensed TSDF via Contractor H->I

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

  • Benchchem. (n.d.). Proper Disposal of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Guide for Laboratory Professionals.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal Procedures for Boc-S-(gamma)-Phe: A General Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guides.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Nva(5-phenyl)-OH.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.